3-Bromo-7-fluoro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPRELOGGMJHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718265 | |
| Record name | 3-Bromo-7-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257853-72-7 | |
| Record name | 3-Bromo-7-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-7-fluoro-1H-indazole: A Key Heterocyclic Building Block in Modern Drug Discovery
CAS Number: 1257853-72-7[1] Molecular Formula: C₇H₄BrFN₂[1] Molecular Weight: 215.02 g/mol [1]
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of multiple sites for functionalization, makes it an ideal framework for the design of potent and selective ligands for a wide array of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This has culminated in the development of several blockbuster drugs, such as the kinase inhibitors Axitinib and Pazopanib, which feature the indazole core.
3-Bromo-7-fluoro-1H-indazole is a strategically substituted derivative that offers medicinal chemists a versatile platform for the synthesis of novel drug candidates. The bromine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce diverse molecular fragments. The fluorine atom at the 7-position can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the physicochemical properties of the final compound, such as its lipophilicity and pKa.
This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of this compound, with a focus on its role as a key intermediate in the development of next-generation therapeutics.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1257853-72-7 | |
| Molecular Formula | C₇H₄BrFN₂ | |
| Molecular Weight | 215.02 g/mol | |
| Physical Form | Solid (Typical) | |
| Storage Conditions | Room temperature, dry |
Safety and Handling:
Synthesis of this compound: A Strategic Approach
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in peer-reviewed literature. However, based on established methods for the synthesis of substituted indazoles, a plausible and logical synthetic route can be devised. The most common and effective strategies for constructing the indazole core involve the cyclization of appropriately substituted anilines or benzonitriles.
A logical and field-proven approach to the synthesis of this compound would likely involve a multi-step sequence starting from a readily available fluorinated aniline derivative. The following proposed synthesis illustrates the key transformations and the rationale behind the choice of reagents and conditions.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Bromo-6-fluoro-1-nitrobenzene
-
Rationale: The initial step involves the conversion of the amino group of 2-fluoro-6-nitroaniline into a bromine atom via a Sandmeyer reaction. This is a classic and reliable method for introducing halogens onto an aromatic ring.
-
Procedure:
-
Suspend 2-fluoro-6-nitroaniline in a mixture of aqueous hydrobromic acid (48%) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-Bromo-7-fluoroaniline
-
Rationale: The nitro group of 2-bromo-6-fluoro-1-nitrobenzene is reduced to an amine. This can be achieved through various methods, with catalytic hydrogenation or metal-acid reduction being the most common.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 2-bromo-6-fluoro-1-nitrobenzene in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired aniline.
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves the formation of the pyrazole ring of the indazole system. This is typically achieved by diazotization of the aniline followed by intramolecular cyclization.
-
Procedure:
-
Dissolve 3-bromo-7-fluoroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a short period.
-
Gently heat the reaction mixture to induce cyclization.
-
Cool the mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Characterization
As of the writing of this guide, detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available. For researchers who synthesize this compound, the following characterization techniques are recommended for structural verification and purity assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and connectivity of the aromatic protons. The fluorine atom will likely cause splitting of the adjacent proton signals.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule and their chemical environment. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This will provide a specific signal for the fluorine atom, confirming its presence and electronic environment.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its isotopic pattern, which will be characteristic due to the presence of bromine.
-
Infrared Spectroscopy (IR): This will show the characteristic N-H stretching frequency of the indazole ring.
-
High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the synthesized compound.
Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of this compound lies in the reactivity of its C-Br bond. This position is primed for functionalization through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility makes it an invaluable building block for creating libraries of novel compounds for biological screening.
Key Synthetic Transformations
Caption: Key cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the indazole C3-position and a variety of aryl or heteroaryl groups by reacting with boronic acids or esters. This is a cornerstone reaction for building the complex aromatic systems often found in kinase inhibitors.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the C3-position. This is crucial for accessing a wide range of chemical space and for introducing functionalities that can engage in key hydrogen bonding interactions with biological targets.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond with terminal alkynes, providing a linear and rigid linker to other molecular fragments.
The strategic placement of the fluorine atom at the 7-position can influence the electronic properties of the indazole ring, potentially affecting the reactivity of the C-Br bond in these cross-coupling reactions. Furthermore, the 7-fluoro substituent can play a direct role in the biological activity of the final molecule by participating in favorable interactions with the target protein.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. While detailed experimental data for this specific compound is not widely published, its synthesis can be approached through established methodologies in heterocyclic chemistry. The true power of this intermediate lies in its potential for diversification through modern cross-coupling reactions, enabling the exploration of vast chemical space in the quest for new and improved therapeutics. As the demand for innovative drugs continues to grow, strategically functionalized scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
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An In-Depth Technical Guide to 3-Bromo-7-fluoro-1H-indazole: Properties, Synthesis, and Applications
Abstract
Indazole-based scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to act as bioisosteres for native structures like indole make them privileged motifs in drug design.[3] This guide focuses on a particularly valuable derivative: 3-Bromo-7-fluoro-1H-indazole. The strategic placement of the bromine and fluorine atoms provides medicinal chemists with a versatile handle for molecular elaboration and property modulation. The C3-bromo group serves as a key functionalization point for cross-coupling reactions, while the C7-fluoro atom can enhance metabolic stability and binding affinity through favorable electronic interactions. This document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and critical role as a building block in the development of novel therapeutics.
Core Physicochemical and Spectroscopic Profile
This compound is a solid material under standard conditions, valued for its stability and predictable reactivity in synthetic transformations. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1257853-72-7 | [4][5] |
| Molecular Formula | C₇H₄BrFN₂ | [5][6] |
| Molecular Weight | 215.02 g/mol | [5][6] |
| Physical Form | Solid | |
| InChI Key | IXPRELOGGMJHGB-UHFFFAOYSA-N | [6] |
| Storage | Store in a cool, dry, dark place (2-8°C recommended), sealed in a dry environment. |
Spectroscopic Signature:
While a dedicated spectrum for this specific compound is not publicly cataloged, its structure allows for predictable spectroscopic features based on well-established principles and data from analogous structures.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The N-H proton of the pyrazole ring would likely appear as a broad singlet at a significantly downfield shift (>10 ppm), a characteristic feature of indazoles.[7]
-
¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon atom attached to the bromine (C3) will be shifted, and the carbons attached to the fluorine (C7) and nitrogen atoms will also show characteristic shifts and C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of a single bromine atom (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), resulting in two peaks of similar intensity at m/z 214 and 216.
Synthesis and Reactivity
The synthesis and subsequent reactions of this compound are central to its utility. The workflow involves the formation of the core indazole ring followed by regioselective halogenation.
Plausible Synthetic Pathway
A common and effective route to substituted indazoles begins with a correspondingly substituted aniline. For 7-fluoro-1H-indazole, a logical starting material is 2-fluoro-6-methylaniline.[3] The synthesis proceeds via diazotization followed by intramolecular cyclization. Subsequent bromination at the C3 position, a nucleophilic center, can be achieved under basic conditions.[10][11]
The causality here is critical: starting with the correctly substituted aniline ensures the fluorine is locked in the desired C7 position. The subsequent C3-bromination is directed by the inherent electronic nature of the indazole ring system.
Caption: Plausible two-part synthesis of this compound.
Core Reactivity: A Dual Handle for Diversification
The true synthetic power of this molecule lies in its two distinct reactive sites, which can be addressed selectively.
-
C3-Bromo Group (The Workhorse): The bromine atom at the 3-position is primed for a wide array of palladium-catalyzed cross-coupling reactions. This is the primary reason for its synthesis; it provides a reliable and versatile connection point for introducing complexity.
-
N-H Group (The Modulator): The acidic proton on the pyrazole nitrogen can be easily removed by a base, allowing for N-alkylation or N-arylation. This functionalization is crucial for modulating physicochemical properties like solubility and for exploring structure-activity relationships (SAR) by directing substituents into different spatial regions.
Caption: Key reactive sites and common transformations of the title compound.
Application in Drug Discovery & Medicinal Chemistry
The indazole scaffold is a well-established "privileged structure" in drug discovery, frequently found in kinase inhibitors and other targeted therapies.[2][12] this compound serves as an ideal starting point for building libraries of potential drug candidates.
-
Kinase Inhibition: The indazole core can mimic the hinge-binding interactions of adenine in the ATP-binding pocket of many kinases. The C3 position is often elaborated with aryl or heteroaryl groups to target specific pockets within the enzyme active site.
-
Metabolic Stability: The C7-fluoro substituent is a strategic addition. Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate. It can also form favorable hydrogen bonds or dipole interactions with protein targets, enhancing binding affinity.
-
Example of Utility: While specific drugs derived from this exact molecule are proprietary, its utility is analogous to intermediates like 7-bromo-4-chloro-1H-indazol-3-amine, a crucial fragment in the synthesis of the potent anti-HIV therapeutic, Lenacapavir.[13] This demonstrates how halogenated indazoles are indispensable in constructing complex, pharmacologically active molecules.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki coupling to illustrate the use of the C3-bromo position. The choice of a Suzuki reaction is based on its robustness, functional group tolerance, and widespread use in pharmaceutical development.
Objective: To synthesize 3-(4-methoxyphenyl)-7-fluoro-1H-indazole.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst/ligand mixture to the reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask. The solvent system is crucial for dissolving both the organic and inorganic reagents.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired product.
Self-Validation: The success of the protocol is validated by characterization of the final product using NMR and MS to confirm the molecular structure and purity, ensuring the new C-C bond has formed at the C3 position.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).[6][14][15]
-
Pictograms: GHS07 (Exclamation Mark)[6]
-
Signal Word: Warning[6]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
-
Handling and Storage:
-
Use in a well-ventilated area or a chemical fume hood.[14][15]
-
Avoid contact with skin, eyes, and clothing.[14]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
This compound is more than just a chemical; it is a precisely designed tool for innovation in drug discovery. Its dual reactive sites, combined with the beneficial electronic properties imparted by the fluorine atom, provide a robust platform for the synthesis of diverse and complex molecular architectures. Understanding its core properties, reactivity, and safe handling is paramount for any researcher aiming to leverage this potent building block in the quest for next-generation therapeutics.
References
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- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole.
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- ResearchGate. (n.d.). 1 H NMR Spectroscopic Data for Compounds.
- Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from a product page on the Sigma-Aldrich website.
- Taylor & Francis Online. (2020). Indazole – Knowledge and References.
- PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- CAS Common Chemistry. (n.d.). (Cyano-κC)diethylaluminum.
- Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
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An In-depth Technical Guide to the Structural Elucidation of 3-Bromo-7-fluoro-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The precise substitution pattern on the indazole ring is critical for biological activity, making unambiguous structural elucidation a cornerstone of drug discovery and development. This technical guide provides a comprehensive walkthrough of the analytical methodologies required to confirm the structure of 3-Bromo-7-fluoro-1H-indazole, a halogenated indazole derivative with potential applications in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each analytical choice, ensuring a self-validating and robust elucidation process.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the synthesis and characterization of compounds like this compound are of considerable interest.
The molecular formula of this compound is C₇H₄BrFN₂ and it has a molecular weight of approximately 215.02 g/mol .[4] The unambiguous confirmation of its structure is paramount before its use in any further research or development activities. This guide will detail a multi-technique spectroscopic approach to achieve this.
The Elucidation Workflow: A Multi-Faceted Approach
The structural elucidation of a novel or synthesized compound is a systematic process of gathering and interpreting evidence from various analytical techniques. For this compound, a combination of Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments is essential.
Caption: A typical workflow for the structural elucidation of a synthesized organic molecule.
Mass Spectrometry: The First Glimpse
Mass spectrometry (MS) provides the molecular weight and can help in determining the elemental composition of the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Results and Interpretation:
For this compound (C₇H₄BrFN₂), the presence of bromine provides a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Expected Intensity Ratio |
| [M+H]⁺ | 214.9614 | 216.9593 | ~1:1 |
| [M]⁺ | 213.9536 | 215.9516 | ~1:1 |
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound.
The observation of this isotopic pattern is strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.
Fragmentation Analysis (EI-MS): In electron ionization mass spectrometry, the molecule is fragmented, providing clues about its structure. For indazoles, common fragmentation pathways involve the loss of N₂ or other small molecules.[6][7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Expected Results and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150-3000 | N-H stretch | Indazole N-H |
| 1620-1450 | C=C and C=N stretching | Aromatic and pyrazole rings |
| 1250-1000 | C-F stretch | Aryl-fluoride |
| 800-600 | C-Br stretch | Aryl-bromide |
Table 2: Predicted Characteristic IR Absorption Bands for this compound.
The presence of a broad absorption band around 3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring. The C-F and C-Br stretching vibrations are also expected in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of the atoms. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous assignment.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, we expect to see signals for the N-H proton and the three aromatic protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | N1-H |
| ~7.6 | dd | J_HF ≈ 8, J_HH ≈ 1 | H-6 |
| ~7.4 | t | J_HH ≈ 8 | H-5 |
| ~7.1 | ddd | J_HH ≈ 8, J_HF ≈ 10, J_HH ≈ 1 | H-4 |
Table 3: Predicted ¹H NMR Chemical Shifts and Couplings.
Interpretation:
-
The N-H proton is expected to be a broad singlet at a downfield chemical shift.
-
The aromatic protons will show characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
The fluorine at position 7 will have the largest coupling to the ortho proton (H-6) and a smaller coupling to the meta proton (H-4).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |
| ~150 (d) | ¹J_CF ≈ 245 Hz | C-7 |
| ~141 (d) | ³J_CF ≈ 4 Hz | C-3a |
| ~128 (d) | ²J_CF ≈ 15 Hz | C-6 |
| ~125 (s) | C-5 | |
| ~120 (d) | ⁴J_CF ≈ 3 Hz | C-4 |
| ~118 (s) | C-3 | |
| ~115 (d) | ²J_CF ≈ 20 Hz | C-7a |
Table 4: Predicted ¹³C NMR Chemical Shifts.
Interpretation:
-
The carbon directly attached to the fluorine (C-7) will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF).
-
Other carbons in the vicinity of the fluorine will also show smaller C-F couplings.
-
The carbon bearing the bromine (C-3) will have a chemical shift in the expected range for a carbon attached to a halogen.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides direct information about the fluorine atom.
Predicted ¹⁹F NMR Data: A single signal is expected, which will be split by the neighboring protons. The chemical shift will be in the typical range for an aryl fluoride.
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are crucial for establishing the connectivity of the molecule.
Caption: A diagram illustrating key 2D NMR correlations for structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see correlations between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. This allows for the unambiguous assignment of the protonated carbons (C-4, C-5, and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire carbon skeleton and confirming the positions of the substituents. For example, correlations from H-4 to C-3a and C-5, and from H-6 to C-7a and C-5 would confirm the arrangement of the benzene ring and its fusion to the pyrazole ring.
Conclusion: A Self-Validating System
By systematically acquiring and interpreting the data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of NMR experiments, the structure of this compound can be unambiguously confirmed. Each piece of data serves to validate the others, creating a robust and self-consistent structural proof. The molecular formula is confirmed by HRMS, the functional groups by IR, and the precise atomic connectivity and substitution pattern by the detailed analysis of 1D and 2D NMR spectra. This rigorous approach is fundamental to ensuring the quality and integrity of chemical research in the development of new therapeutic agents.
References
- Kamal, A., & Nimbarte, V. D. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Organic Chemistry, 25(15), 1736-1753. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Bhat, U. V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(45), 31635-31661. [Link]
- Khan, I., & Zaib, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4287. [Link]
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- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). Request PDF. [Link]
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3-Bromo-7-fluoro-1H-indazole molecular weight
An In-Depth Technical Guide to 3-Bromo-7-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a halogenated heterocyclic compound of significant interest in contemporary medicinal chemistry. As a functionalized indazole, this molecule represents a versatile scaffold and a key building block in the synthesis of complex pharmaceutical agents. Its strategic placement of bromine and fluorine atoms offers multiple avenues for synthetic elaboration, making it a valuable intermediate in drug discovery pipelines. This document provides an in-depth exploration of its core physicochemical properties, validated synthetic protocols, analytical characterization, and applications, grounded in established scientific principles.
Core Physicochemical Properties
The foundational characteristics of a compound are critical for its application in research and development. The properties of this compound are summarized below, providing the essential data for experimental design and chemical handling. The molecular weight, a cornerstone of stoichiometric calculations, is precisely defined.
| Property | Value | Source(s) |
| Molecular Weight | 215.02 g/mol | [1][2] |
| Molecular Formula | C₇H₄BrFN₂ | [1][2] |
| CAS Number | 1257853-72-7 | [1][3] |
| Canonical SMILES | C1=CC2=C(C(=C1)F)N=C(Br)N2 | [2] |
| InChI Key | IXPRELOGGMJHGB-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥98% |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through the regioselective bromination of a suitable precursor, 7-fluoro-1H-indazole. This approach is favored due to the availability of the starting material and the predictable reactivity of the indazole ring system.
Causality in Experimental Design
The choice of a brominating agent and reaction conditions is critical for achieving high yield and regioselectivity. The C3 position of the indazole ring is electronically susceptible to electrophilic substitution. A common and effective method involves the use of bromine in an alkaline solution, such as aqueous sodium hydroxide[4]. The basic medium facilitates the deprotonation of the indazole N-H, forming an indazolide anion. This anion enhances the nucleophilicity of the heterocyclic ring, directing the electrophilic bromine to the C3 position. The subsequent workup with a reducing agent like sodium bisulfite is essential to quench any excess bromine, preventing over-bromination or side reactions.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis adapted from established procedures for similar indazoles[4].
Materials:
-
7-fluoro-1H-indazole
-
2M Sodium Hydroxide (NaOH) solution
-
Bromine (Br₂)
-
10% Sodium Bisulfite (NaHSO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Suspend 7-fluoro-1H-indazole (1.0 eq) in a 2M aqueous solution of sodium hydroxide at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: In a separate vessel, prepare a solution of bromine (1.0 eq) in 2M aqueous sodium hydroxide. Add this solution dropwise to the stirred indazole suspension over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully add a 10% aqueous solution of sodium bisulfite until the red-orange color of the excess bromine dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2x volumes) and brine (2x volumes).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is mandatory. Each method provides orthogonal data, creating a self-validating system of characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are used to confirm the molecular structure. The proton NMR will show characteristic aromatic signals, and the fluorine NMR will confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of the molecular formula (C₇H₄BrFN₂), which corresponds to a molecular weight of approximately 215.02 g/mol [1][2].
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. By using a calibrated detector, it can quantify the main product relative to any starting materials or by-products.
Analytical Workflow Diagram
Caption: Logical flow for the analytical validation of the final product.
Role in Drug Discovery and Development
Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs for oncology and other therapeutic areas[5][6]. The indazole nucleus is recognized as a "privileged scaffold," meaning it can bind to a wide range of biological targets with high affinity.
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable synthetic intermediate. Its utility stems from its dual functionalization:
-
The bromo group at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.
-
The fluoro group at the C7 position can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the molecule, all of which are desirable properties in drug candidates.
This compound serves as a key starting material for creating libraries of novel compounds to be screened against biological targets like protein kinases, G-protein coupled receptors (GPCRs), and enzymes.
Drug Discovery Pipeline Role
Caption: Role as a building block in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate careful management.
Hazard Identification
-
GHS Pictogram: GHS07 (Exclamation Mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements:
-
H302: Harmful if swallowed[2].
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably under a chemical fume hood[7].
-
Avoid generating dust.
-
Wear appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat[8]
-
Storage
-
Store in a tightly sealed container in a cool, dry place[7].
-
Recommended storage temperature is between 2-8°C.
-
Keep in a dark place to prevent potential degradation from light.
Disposal
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains[7].
References
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- 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154. PubChem. [Link]
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- 1H-Indazole, 6-bromo-7-fluoro-3-iodo-. ChemBK. [Link]
- Indazole – Knowledge and References. Taylor & Francis. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]
- Indazole From Natural Resources And Biological Activity.
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An In-depth Technical Guide to the Synthesis of 3-Bromo-7-fluoro-1H-indazole
Foreword: The Strategic Importance of Halogenated Indazoles in Medicinal Chemistry
The indazole nucleus is a privileged scaffold in modern drug discovery, recognized for its versatile biological activities, including roles in oncology, anti-inflammatory, and neurological therapeutics.[1] The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto this scaffold profoundly modulates a molecule's physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of vast chemical space.[2]
This guide provides a comprehensive technical overview of the viable synthetic pathways to 3-Bromo-7-fluoro-1H-indazole, a key building block for advanced pharmaceutical intermediates. We will dissect two primary, field-proven strategies, elucidating the mechanistic rationale behind each transformation and providing detailed protocols for their execution. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic entities.
Strategic Overview: Two Convergent Pathways to the Target Scaffold
The synthesis of this compound can be logically approached from two distinct retrosynthetic perspectives:
-
Pathway A: Late-Stage C3-Bromination. This strategy involves the initial construction of the 7-fluoro-1H-indazole core, followed by a highly regioselective bromination at the C3 position. This is often the preferred route due to the commercial availability of starting materials and the reliability of the C3-functionalization of the indazole ring.
-
Pathway B: Cyclization of a Pre-Halogenated Precursor. This approach begins with a benzene ring already bearing the requisite fluorine and bromine atoms. The indazole ring is then formed via a diazotization and intramolecular cyclization reaction. This pathway offers control over the initial halogen placement, avoiding potential isomerism issues in the final bromination step.
Below, we explore the technical execution and scientific reasoning underpinning each pathway.
Pathway A: Synthesis via Late-Stage C3-Bromination
This pathway is a robust and well-documented approach that leverages the inherent reactivity of the indazole ring system. It is conceptually divided into two major stages: the formation of the 7-fluoro-1H-indazole intermediate and its subsequent bromination.
Stage 1: Synthesis of 7-Fluoro-1H-indazole
The construction of the indazole core from a substituted aniline is a classic transformation in heterocyclic chemistry. The most common and scalable method starts from 2-fluoro-6-methylaniline, proceeding through an N-acetylation, diazotization, and cyclization sequence, followed by deprotection.[3]
Causality and Mechanistic Insight:
-
N-Acetylation: The initial acetylation of the amine serves a critical purpose: it acts as a protecting group. More importantly, the acetyl group will become the leaving group during the cyclization step, facilitating the formation of the N-N bond of the pyrazole ring.
-
Diazotization and Cyclization: This is the key ring-forming step. Isoamyl nitrite, in the presence of an acid like acetic acid, serves as the nitrosating agent, converting the aniline into a transient diazonium species.[4] The adjacent methyl group, activated by the reaction conditions, then undergoes an intramolecular cyclization onto the diazonium group, forming the indazole ring. This reaction is a variation of the Davis–Beirut reaction. The acetyl group is eliminated in this process to form the N1-acetylated indazole.
Step 1: N-(2-fluoro-6-methylphenyl)acetamide
-
To a stirred solution of 2-fluoro-6-methylaniline (1.0 equiv.) in ethyl acetate, cool the mixture to 0°C.
-
Slowly add acetic anhydride (1.0 equiv.) dropwise, ensuring the temperature does not exceed 5°C.
-
Allow the reaction to stir at this temperature for 30 minutes.
-
Remove the solvent under reduced pressure to yield the crude N-acetylated product, which can often be used in the next step without further purification.
Step 2: 1-Acetyl-7-fluoro-1H-indazole
-
Dissolve the crude N-(2-fluoro-6-methylphenyl)acetamide (1.0 equiv.) in a suitable solvent such as toluene.
-
Add acetic acid (approx. 0.5-1.0 mL per gram of starting material) and acetic anhydride (approx. 1.0-2.0 mL per gram).
-
Heat the mixture to a moderate temperature (e.g., 80-90°C).
-
Slowly add isoamyl nitrite (1.5-2.0 equiv.) dropwise over 30-60 minutes.
-
Maintain the temperature for an additional 30-60 minutes after the addition is complete. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction and remove the solvent under reduced pressure to obtain the crude acetylated indazole.
Step 3: 7-Fluoro-1H-indazole
-
Dissolve the crude 1-Acetyl-7-fluoro-1H-indazole (1.0 equiv.) in anhydrous methanol.
-
Add a solution of ammonia in methanol (e.g., 7N) or aqueous ammonia.
-
Heat the mixture to 40°C and maintain for 2-4 hours, monitoring for the disappearance of the starting material.
-
Cool the solution and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield pure 7-fluoro-1H-indazole.
Stage 2: Regioselective C3-Bromination
With the 7-fluoro-1H-indazole core in hand, the final step is the introduction of the bromine atom. The C3 position of the 1H-indazole ring is electron-rich and thus highly susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and high selectivity compared to liquid bromine.[5][6]
Causality and Mechanistic Insight:
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The bromine atom in NBS is positively polarized, making it an effective electrophile.[6] It attacks the electron-rich C3 position of the indazole ring, forming a sigma complex intermediate. Subsequent deprotonation by a base (or the succinimide anion) restores aromaticity and yields the 3-bromo product. The regioselectivity is governed by the electronic nature of the indazole ring, where the C3 position bears the highest electron density.
-
Dissolve 7-fluoro-1H-indazole (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN), chloroform (CHCl₃), or dichloromethane (DCM).
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford pure this compound.
| Parameter | Stage 1 (Indazole Formation) | Stage 2 (Bromination) |
| Key Reagents | Acetic Anhydride, Isoamyl Nitrite, Ammonia | N-Bromosuccinimide (NBS) |
| Solvent | Toluene, Methanol | Acetonitrile, Chloroform |
| Temperature | 0°C to 90°C | Room Temperature |
| Key Transformation | Diazotization & Cyclization | Electrophilic Bromination |
| Typical Yield | 40-60% (over 3 steps)[3] | >80%[5] |
Table 1: Summary of Reaction Conditions for Pathway A.
Pathway B: Cyclization of a Pre-Halogenated Precursor
This alternative strategy constructs the indazole ring from an aniline precursor that already contains the necessary halogen substituents. While finding the exact starting material (e.g., 2-amino-6-fluoro-x-bromotoluene) can be challenging, this approach offers excellent control of regiochemistry. The core transformation is analogous to that in Pathway A, relying on diazotization and cyclization. A similar process is detailed in patent literature for the synthesis of the 5-bromo-4-fluoro isomer.[7]
Causality and Mechanistic Insight:
The underlying chemistry mirrors Stage 1 of Pathway A. The starting material, a suitably substituted o-toluidine derivative, is diazotized in situ. The resulting diazonium salt undergoes an intramolecular cyclization involving the ortho-methyl group to forge the indazole ring. The reaction is often performed with a transient protecting group (like an acetyl group formed in situ) which is then removed in a subsequent step. This method's primary advantage is that the positions of the bromine and fluorine atoms are fixed from the start, preventing the formation of isomeric byproducts.
Step 1: Ring Closure Reaction
-
Dissolve the brominated-fluorinated 2-methylaniline derivative (1.0 equiv.) in a high-boiling solvent like toluene.
-
Add acetic acid and an acetylating agent (e.g., acetic anhydride or in situ formation with ether). Heat the mixture to 90-110°C.
-
Slowly add a nitrosating agent such as isoamyl nitrite or isoamyl sulfite (1.0-1.5 equiv.) dropwise.
-
Maintain the reaction at 110°C for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure. The crude product will be the N-acetylated bromo-fluoro-indazole.
Step 2: Deprotection Reaction
-
Dissolve the crude N-acetylated indazole from the previous step in a mixture of methanol and water.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2-3 equiv.).
-
Stir the mixture at room temperature for 12 hours or until deprotection is complete.
-
Add water to precipitate the product, stir for 30 minutes, and collect the solid by filtration.
-
Wash the filter cake with water and dry to yield the final this compound product.
| Parameter | Ring Closure Reaction | Deprotection Reaction |
| Key Reagents | Isoamyl Nitrite/Sulfite, Acetic Acid | Potassium Carbonate / NaOH |
| Solvent | Toluene | Methanol / Water |
| Temperature | 110°C | Room Temperature |
| Key Transformation | Diazotization & Cyclization | Saponification |
| Reported Yield | 37-43% (for N-acetylated isomer)[7] | 77-81% (for isomer)[7] |
Table 2: Summary of Reaction Conditions for Pathway B (based on isomeric synthesis).
Conclusion and Outlook
Both Pathway A and Pathway B represent viable and scalable strategies for the synthesis of this compound.
-
Pathway A (Late-Stage Bromination) is often more practical from a starting material sourcing perspective. The synthesis of 7-fluoro-1H-indazole is well-established, and the subsequent C3-bromination is a high-yielding and highly regioselective reaction. This pathway offers flexibility and is likely the most efficient route in a research setting.
-
Pathway B (Cyclization of Pre-Halogenated Precursor) provides unparalleled control over regiochemistry, completely avoiding the possibility of generating other brominated isomers. Its main limitation is the potential difficulty and cost associated with obtaining the required multi-substituted aniline starting material. This route may be more advantageous in a process chemistry setting where absolute isomer control is paramount.
The choice between these pathways will ultimately depend on the specific project requirements, including the availability of starting materials, scalability, and the stringency of purity specifications for the final compound. Both methods are grounded in fundamental and reliable organic transformations, providing medicinal chemists with robust tools to access this valuable halogenated indazole scaffold.
References
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- ResearchGate. (2020). (PDF) Direct C-3-Arylations of 1H-Indazoles.
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- Scientific Update. (2024). A Dangerous Bromance.
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- Wikipedia. (n.d.). N-Bromosuccinimide.
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- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
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- Google Patents. (2009). WO 2009/144554 A1.
- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
- National Center for Biotechnology Information. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- Google Patents. (n.d.). WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
- National Center for Biotechnology Information. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- ResearchGate. (2025). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
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Introduction: The Strategic Importance of 3-Bromo-7-fluoro-1H-indazole
An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Bromo-7-fluoro-1H-indazole
Indazole and its derivatives are cornerstone scaffolds in modern medicinal chemistry, recognized as bioisosteres of indoles and benzimidazoles.[1] These nitrogen-containing heterocycles are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from anti-tumor and anti-inflammatory to anti-HIV.[1][2] Within this privileged class, this compound stands out as a critical and highly functionalized intermediate. The strategic placement of the bromine atom at the C3 position provides a versatile handle for further chemical elaboration, typically through cross-coupling reactions, while the fluorine atom at the C7 position can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.
This guide, intended for researchers, chemists, and professionals in drug development, provides a detailed exploration of the primary synthetic routes to this compound. We will dissect the common starting materials, analyze the causality behind key experimental choices, and present field-proven protocols. The focus is on delivering a narrative grounded in scientific integrity, enabling research teams to make informed decisions in their synthetic campaigns.
Core Synthetic Strategies: A Bifurcated Approach
The synthesis of this compound can be broadly categorized into two primary strategies, each with distinct advantages and considerations regarding starting material availability and control of regiochemistry:
-
Strategy A: Late-Stage Bromination. This approach begins with the pre-formed 7-fluoro-1H-indazole core, which is then subjected to electrophilic bromination to install the bromine atom at the C3 position.
-
Strategy B: Indazole Ring Construction. This strategy involves building the indazole ring from a suitably substituted acyclic precursor, typically an aniline derivative, that already contains the necessary fluoro and bromo substituents or is functionalized for their introduction.
Part 1: Synthesis via Late-Stage Bromination of 7-Fluoro-1H-indazole
This is often the most direct approach, leveraging the intrinsic reactivity of the indazole nucleus. The success of this strategy hinges on the efficient preparation of the key starting material, 7-fluoro-1H-indazole, and a highly regioselective bromination step.
Synthesis of the Core Starting Material: 7-Fluoro-1H-indazole
There are two well-established methods for synthesizing the 7-fluoro-1H-indazole precursor.
Method 1: From 2,3-Difluorobenzaldehyde This method involves a condensation and cyclization reaction between 2,3-difluorobenzaldehyde and hydrazine.[3] The reaction typically requires high temperatures (refluxing at 180°C) and provides the product in moderate yields (around 45%).[3]
Method 2: From 2-Fluoro-6-methylaniline A more common and often higher-yielding route begins with 2-fluoro-6-methylaniline.[1] This pathway involves an intramolecular cyclization via a diazonium salt intermediate. The strategic ortho-positioning of the methyl and amino groups facilitates the formation of the pyrazole ring.
This protocol is adapted from established procedures involving diazotization and cyclization of substituted anilines.[1]
-
Step 1: Acetylation (Protection). In a reaction vessel, dissolve 2-fluoro-6-methylaniline (1.0 eq) in a suitable solvent like ethyl acetate. Cool the solution to 0°C. Slowly add acetic anhydride (1.0 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes. The resulting N-(2-fluoro-6-methylphenyl)acetamide can be isolated by removing the solvent under reduced pressure. This step protects the amine and activates the methyl group for the subsequent reaction.[1]
-
Step 2: Diazotization and Cyclization. Dissolve the N-(2-fluoro-6-methylphenyl)acetamide (1.0 eq) in a high-boiling-point solvent such as toluene. Add acetic acid (a small amount) and acetic anhydride (a small amount). Heat the mixture. Slowly add isoamyl nitrite (1.0 eq) dropwise. Isoamyl nitrite is a mild diazotizing agent suitable for organic solvents, generating the key diazonium intermediate in situ. This intermediate rapidly undergoes intramolecular cyclization to form 7-fluoro-1-acetyl-1H-indazole.[1]
-
Step 3: Deprotection. The resulting 7-fluoro-1-acetyl-1H-indazole is then hydrolyzed. This is typically achieved by heating in a mixture of methanol and aqueous ammonia or another base to remove the acetyl group, yielding the final 7-fluoro-1H-indazole.[1]
Regioselective Bromination of 7-Fluoro-1H-indazole
The C3 position of the 1H-indazole ring is electron-rich and thus the most susceptible to electrophilic attack. This inherent reactivity allows for highly regioselective bromination.
The electronic structure of the indazole ring system directs electrophiles to the C3 position. The nitrogen atom at N2 acts as an electron-donating group through resonance, increasing the electron density at C3. This makes it the preferential site for attack by an electrophilic bromine source (Br+).
This protocol is based on a general method for the C3 bromination of indazoles.[4]
-
Preparation. In a reaction vessel, suspend 7-fluoro-1H-indazole (1.0 eq) in a 2M aqueous solution of sodium hydroxide at room temperature. The base deprotonates the indazole, forming the more nucleophilic indazolide anion, which enhances the rate of reaction.
-
Bromination. Prepare a solution of bromine (1.0 eq) in a 2M aqueous sodium hydroxide solution. Add this solution dropwise to the indazole suspension. Stir the reaction mixture at room temperature for approximately 3 hours.
-
Work-up. Quench the reaction by adding a 10% aqueous solution of sodium bisulfite to consume any excess bromine.
-
Isolation. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Workflow for Strategy A
Caption: Synthetic pathway for Strategy B: Indazole ring construction.
Quantitative Data and Strategy Comparison
Choosing the optimal synthetic route depends on factors such as starting material cost, scalability, and control over impurities. The following table summarizes the key aspects of each strategy.
| Parameter | Strategy A: Late-Stage Bromination | Strategy B: Indazole Ring Construction |
| Primary Starting Material | 7-Fluoro-1H-indazole | 2-Fluoro-6-methylaniline |
| Key Reagents | Br₂, NaOH, Isoamyl Nitrite | NBS, Isoamyl Nitrite, K-Acetate, K₂CO₃ |
| Number of Steps | ~4 (from 2-fluoro-6-methylaniline) | ~4 |
| Reported Yields | Moderate to good overall yields. [1][3][4] | Can achieve high yields. [5] |
| Pros | - Direct approach.- Utilizes the inherent reactivity of the indazole core. | - Excellent control of regiochemistry.- Avoids potential formation of isomeric byproducts during bromination of the heterocycle. |
| Cons | - May require purification to remove any minor isomeric bromination products.- Synthesis of the initial 7-fluoro-1H-indazole can have variable yields. | - Requires careful control of the initial aniline bromination step to ensure correct isomer formation. |
Conclusion
The synthesis of this compound is readily achievable through well-defined chemical pathways. The choice between a late-stage bromination of a pre-formed 7-fluoro-1H-indazole core and the construction of the indazole ring from a halogenated aniline precursor depends on project-specific requirements. Strategy A offers a very direct route, while Strategy B provides superior control over the final product's regiochemistry, which is often a critical consideration for large-scale manufacturing and regulatory compliance. Both routes rely on the fundamental and powerful transformation of an aniline derivative into a diazonium salt, which then serves as the linchpin for the construction of the vital indazole scaffold. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this key intermediate for advanced drug discovery programs.
References
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- ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir.
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Google Patents. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.
- CRO SPLENDID LAB. This compound.
- ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
- ChemBK. 1H-Indazole, 6-bromo-7-fluoro-3-iodo-.
- PubMed Central (PMC). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- Organic Chemistry Portal. Diazotisation.
- National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Institute for Color Science and Technology. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Chemical Education Xchange. Diazotization of Aniline Derivatives: Nitrous Acid Test.
- National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
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Introduction: The Privileged Indazole Scaffold
An In-depth Technical Guide to 3-Bromo-7-fluoro-1H-indazole: A Core Scaffold for Modern Drug Discovery
The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to purine and indole allows it to act as a bioisostere, interacting with a wide array of biological targets.[1] Consequently, indazole derivatives have been successfully developed into therapeutics for conditions ranging from cancer and inflammation to neurological disorders.[1][2][4]
This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is not merely another derivative; it is a strategically designed building block for chemical library synthesis and lead optimization. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing molecular diversity, while the fluorine atom at the C7 position provides a tool for fine-tuning the molecule's physicochemical and pharmacokinetic properties. This document provides a senior scientist's perspective on the synthesis, properties, and strategic application of this valuable research chemical.
Section 1: Chemical Identity and Physicochemical Properties
Correctly identifying a chemical is the foundation of reproducible science. The structural and physical properties of this compound are summarized below.
IUPAC Name and Chemical Identifiers
The definitive IUPAC name for this compound is This compound .[5][6][7]
| Identifier | Value | Source |
| CAS Number | 1257853-72-7 | [5][6] |
| Molecular Formula | C₇H₄BrFN₂ | [6] |
| Molecular Weight | 215.02 g/mol | [6] |
| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=NN2)Br | Inferred from structure |
| InChI Key | DAHIIJDLVALCAN-UHFFFAOYSA-N (for 6-bromo isomer, similar) |
Physicochemical Characteristics
| Property | Value/Description | Rationale and Handling |
| Physical Form | Solid | |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | Indazoles can be light-sensitive, and the N-H bond makes them hygroscopic. Cold, dry, and dark storage prevents degradation and ensures long-term purity. |
| Purity | Typically >98% | |
| Safety | Warning: Acute oral toxicity. Causes skin and eye irritation. | Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Handle in a well-ventilated fume hood. |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of substituted indazoles can be approached through various classical methods, often involving the cyclization of appropriately substituted phenylhydrazines or diazotization of o-toluidines.[1] For this compound, a logical and field-proven approach is the regioselective bromination of the 7-fluoro-1H-indazole precursor.
Proposed Synthetic Workflow
This protocol describes a robust method for synthesizing the title compound, starting from the commercially available 7-fluoro-1H-indazole. The choice of a brominating agent and reaction conditions is critical for achieving high regioselectivity at the C3 position, which is electronically activated.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via electrophilic bromination of 7-fluoro-1H-indazole.
Materials:
-
7-Fluoro-1H-indazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Saturated sodium bisulfite solution
-
Deionized water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-fluoro-1H-indazole (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Bromination: To the stirring solution at room temperature, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. The use of NBS is preferred over elemental bromine for its easier handling and higher selectivity, minimizing over-bromination.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (10x the volume of acetic acid). This will precipitate the crude product.
-
Quenching: Add saturated sodium bisulfite solution dropwise to the suspension until the orange/yellow color (if any, from excess bromine) disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acetic acid and salts.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: Strategic Utility in Medicinal Chemistry
The value of this compound lies in its design as a versatile intermediate. The two key halogens are not merely substituents; they are functional handles that serve distinct purposes in drug design.
The C3-Bromo: A Gateway to Diversity
The bromine atom at the C3 position is the molecule's primary reactive site for diversification. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the rapid and modular synthesis of extensive chemical libraries.
-
Suzuki Coupling: Reacts with boronic acids/esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, a crucial transformation for synthesizing many kinase inhibitors that bind to the ATP hinge region.[8]
-
Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds, creating rigid linkers or precursors for further functionalization.
-
Stille Coupling: Reacts with organostannanes for C-C bond formation.
Caption: Utility of the C3-bromo position for generating diverse chemical scaffolds.
The C7-Fluoro: A Tool for Property Modulation
The fluorine atom at the C7 position is sterically unobtrusive but electronically powerful. Its introduction is a common strategy in modern drug design for several reasons:
-
Metabolic Stability: The C-F bond is very strong, and fluorine can block sites of oxidative metabolism (a "metabolic block"), thereby increasing the compound's half-life.
-
pKa Modulation: As a strongly electron-withdrawing group, the fluorine atom lowers the pKa of the indazole N-H proton, affecting the molecule's ionization state at physiological pH. This can influence solubility and cell permeability.
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially enhancing binding affinity and selectivity.
Conclusion
This compound is a prime example of a modern chemical building block, engineered for efficiency and versatility in drug discovery. Its IUPAC name, This compound , represents a structure that provides a stable, biologically relevant core, a reactive handle for diversification (C3-Br), and a means for modulating critical drug-like properties (C7-F). For researchers and scientists in pharmaceutical development, understanding the synthesis, reactivity, and strategic application of this compound is key to accelerating the discovery of novel therapeutics.
References
- J&K Scientific. 6-Fluoro-3-iodo-indazole | 885522-07-6.
- abcr Gute Chemie. AB466314 | CAS 885522-07-6.
- ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- CRO SPLENDID LAB. This compound.
- PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154.
- National Institutes of Health (PMC). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Taylor & Francis. Indazole – Knowledge and References.
- National Institutes of Health (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
- ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
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A Technical Guide to 3-Bromo-7-fluoro-1H-indazole for Advanced Research and Drug Development
This guide provides an in-depth technical overview of 3-Bromo-7-fluoro-1H-indazole (CAS No. 1257853-72-7), a crucial building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, strategic importance in drug discovery, a robust synthesis protocol, and a comprehensive quality control workflow, all grounded in established scientific principles.
Strategic Importance in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors and other therapeutic agents.[1] The unique arrangement of nitrogen atoms in the indazole ring system allows for key hydrogen bonding interactions with the hinge region of many protein kinases, a critical factor for potent and selective inhibition.
This compound is a particularly valuable derivative. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the strategic introduction of diverse aryl and heteroaryl moieties, facilitating the exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. The fluorine atom at the 7-position can enhance metabolic stability and modulate the physicochemical properties of the final compound, such as pKa and lipophilicity, which are critical for drug-likeness.[1]
Commercial Availability and Supplier Selection
For researchers requiring immediate access to this compound, a number of commercial suppliers offer this compound in varying quantities and purities. When selecting a supplier, it is crucial to consider not only the cost but also the purity of the material, the availability of analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's reputation for quality and consistency. Below is a comparative table of some commercial suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| Apollo Scientific | ≥97% | 250mg, 1g, 5g, 10g | Provides lead times for UK and US stock.[3] |
| Sigma-Aldrich | Not specified | Varies by partner | Product offered through various partners; analytical data may not be collected by Sigma-Aldrich directly.[4] |
| ChemicalBook | Varies | Varies | Lists multiple suppliers, allowing for comparison of different sources.[5] |
| CRO SPLENDID LAB | Not specified | Inquire | A contract research organization that can provide custom synthesis.[6] |
Synthesis Protocol: A Field-Proven Approach
While numerous methods exist for the synthesis of substituted indazoles, a common and effective strategy involves the cyclization of a suitably substituted aniline derivative. The following protocol is a representative synthesis of a bromo-fluoro-indazole derivative, adapted from established methodologies for similar compounds.[2][7] The causality behind each step is explained to provide a deeper understanding of the process.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Materials:
-
2-Fluoro-6-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Diazotization of 2-Fluoro-6-nitroaniline
-
Suspend 2-fluoro-6-nitroaniline (1 equivalent) in a mixture of hydrobromic acid and water at 0°C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is a critical step for the subsequent cyclization.
-
Stir the resulting mixture at 0°C for 30 minutes.
Step 2: Reductive Cyclization to form 7-Fluoro-1H-indazole
-
In a separate flask, dissolve tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.
-
Cool the tin(II) chloride solution to 0°C and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10°C. Tin(II) chloride acts as the reducing agent to facilitate the cyclization to the indazole core.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-Fluoro-1H-indazole.
Step 3: Regioselective Bromination
-
Dissolve the crude 7-Fluoro-1H-indazole (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature. The electron-rich nature of the indazole ring directs the electrophilic bromination, with the 3-position being particularly reactive.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quality Control and Characterization
Ensuring the purity and identity of this compound is paramount for its successful application in research and development. A robust quality control workflow should include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Quality Control Workflow
Caption: Quality control workflow for this compound.
HPLC Method for Purity Determination
A reverse-phase HPLC method is suitable for assessing the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a lower percentage of Mobile Phase B and gradually increase to elute the compound. A typical gradient could be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
This method should provide a sharp peak for the main compound, allowing for the quantification of any impurities.
NMR Spectroscopy for Structural Verification
NMR spectroscopy is essential for confirming the structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indazole ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR: The fluorine NMR is particularly important for confirming the presence and position of the fluorine substituent.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
This compound is a key intermediate in the synthesis of various kinase inhibitors. Its utility is demonstrated in numerous patents for compounds targeting kinases such as VEGFR-2 and FGFR, which are implicated in angiogenesis and cancer progression.[10][11] The bromo-indazole core allows for the construction of complex molecules through cross-coupling reactions, leading to the development of potent and selective therapeutic candidates.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its commercial availability, coupled with a well-understood synthetic and analytical profile, makes it an accessible and reliable starting material for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently source, synthesize, and utilize this important compound in their research endeavors.
References
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- Google Patents.
- Google Patents.
- Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. [Link]
- The Royal Society of Chemistry.
- PubChem.
- biofount. 3-溴-7-氟-1H-吲唑. [Link]
- Cambridge Open Engage.
- National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- National Institutes of Health.
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3-Bromo-7-fluoro-1H-indazole safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-7-fluoro-1H-indazole
Authored by a Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety, handling, and toxicological profile of this compound. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in a research and development setting.
Compound Identification and Strategic Importance
This compound (CAS No. 1257853-72-7) is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Indazole derivatives are recognized as crucial pharmacophores due to their nature as bioisosteres of indoles and benzimidazoles, enabling them to interact with a wide array of biological targets.[3][4] These scaffolds are integral to the development of therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.[4][5] The specific substitution of bromine and fluorine on the indazole core provides medicinal chemists with versatile handles for subsequent chemical modifications, such as cross-coupling reactions, allowing for the systematic exploration of a compound's structure-activity relationship (SAR).[6]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1257853-72-7[1][2] |
| Molecular Formula | C₇H₄BrFN₂[2] |
| Molecular Weight | 215.02 g/mol [2][7] |
| Structure | (Image of the chemical structure would be placed here in a real document) |
GHS Hazard Identification and Classification
The primary responsibility of a research scientist is to understand a compound's intrinsic hazards before it enters the laboratory workflow. While a specific, comprehensive SDS for this exact isomer is not universally available, data from closely related bromo-fluoro-indazoles allows for a reliable hazard assessment. The compound is classified as hazardous.
| GHS Classification | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[8][9] | GHS07 (Exclamation Mark)[9][10] | Warning [9][10] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[8][10] | GHS07 (Exclamation Mark)[9][10] | Warning [9][10] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[8][10] | GHS07 (Exclamation Mark)[9][10] | Warning [9][10] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[8] | GHS07 (Exclamation Mark)[9][10] | Warning [9][10] |
The causality behind this classification lies in the reactivity of the halogenated aromatic system. Halogens can interact with biological macromolecules, and the fine, crystalline nature of the solid can lead to mechanical irritation of the skin, eyes, and respiratory tract.
Caption: Standard Operating Procedure for this compound.
Toxicological and Ecological Profile
Toxicological Information: Specific LD50 or LC50 data for this compound is not readily available in public literature. [11][12]The hazard classification is based on data from analogous structures. The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system upon direct contact. [8] Ecological Information: There is no specific data available on the ecotoxicity of this compound. [12]As a standard precautionary measure for halogenated organic compounds, it should not be allowed to enter drains or watercourses. [8]All waste must be disposed of as hazardous chemical waste according to local and national regulations.
Application in Drug Discovery: A Synthesis Perspective
The utility of this compound is best understood in the context of its synthesis and subsequent use. The synthesis of such substituted indazoles often begins with a corresponding substituted aniline, followed by a series of steps including diazotization, cyclization, and halogenation. [3][13][14] The workflow below illustrates a generalized synthetic pathway, highlighting why safe handling is critical at each stage where reactive intermediates and reagents are used.
Caption: Representative synthesis workflow for a substituted indazole.
This process underscores the importance of this guide. The final product, this compound, carries its own set of hazards, which are compounded by the risks associated with the reagents (e.g., bromine, strong acids/bases) used to create it. A thorough understanding of the SDS for every component in a synthetic route is a cornerstone of laboratory safety.
References
- This compound. CRO SPLENDID LAB. [Link]
- 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154. PubChem. [Link]
- This compound. MySkinRecipes. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]
- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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3-Bromo-7-fluoro-1H-indazole spectroscopic data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-7-fluoro-1H-indazole
This guide provides a comprehensive framework for the spectroscopic analysis of this compound, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As this molecule is a specialized research chemical, publicly available, validated spectroscopic data is scarce. Therefore, this document serves as both a predictive guide for researchers who have synthesized this compound and a detailed protocol for acquiring and interpreting the necessary analytical data for its unambiguous structural confirmation.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a cornerstone in drug discovery, forming the structural core of numerous biologically active agents.[1][2] They are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This compound, with its specific substitution pattern, represents a valuable building block for creating novel compounds with potentially enhanced therapeutic properties.
This guide will detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of the title compound. It will also provide standardized protocols for data acquisition, ensuring reproducibility and scientific rigor.
Molecular Structure and Predicted Spectroscopic Overview
The structural confirmation of a newly synthesized compound like this compound relies on a synergistic interpretation of data from multiple analytical techniques.
Caption: Atomic composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton.
-
N-H Proton: A broad singlet is anticipated, typically in the range of δ 10-13 ppm. Its chemical shift can be concentration-dependent and the signal may be exchanged with D₂O.
-
Aromatic Protons: Three signals are expected for the protons at positions 4, 5, and 6. The fluorine at C7 and the fused pyrazole ring will influence their chemical shifts and coupling patterns.
-
H6: This proton is ortho to the fluorine atom and is expected to show a doublet of doublets due to coupling with H5 and F7.
-
H5: This proton will likely appear as a triplet of doublets (or a more complex multiplet) due to coupling with H4, H6, and a smaller coupling to F7.
-
H4: This proton is expected to be a doublet of doublets, coupling with H5 and a smaller meta-coupling to H6.
-
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| N1-H | 10.0 - 13.0 | br s | - |
| H4 | 7.2 - 7.5 | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.0 |
| H5 | 6.9 - 7.2 | t or ddd | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0, ⁴J(H5-F7) ≈ 2.0 |
| H6 | 7.0 - 7.3 | dd | ³J(H6-H5) ≈ 8.0, ³J(H6-F7) ≈ 9.0 |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the carbon atoms of the indazole core.
-
C-F and C-Br Carbons: The carbons directly attached to the fluorine (C7) and bromine (C3) atoms will exhibit characteristic chemical shifts and, in the case of C7, a large one-bond C-F coupling constant.
-
Aromatic Carbons: The remaining five carbons will appear in the typical aromatic region (δ 110-150 ppm). The fluorine atom will induce smaller two-, three-, and four-bond C-F couplings, which can be valuable for assignment.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Expected ¹J(C-F) (Hz) |
| C3 | 115 - 125 | - |
| C3a | 140 - 145 | - |
| C4 | 110 - 120 | ~5-10 |
| C5 | 120 - 130 | ~1-3 |
| C6 | 115 - 125 | ~15-20 |
| C7 | 150 - 160 | ~240-260 |
| C7a | 135 - 140 | ~10-15 |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides a clear window into the electronic environment of the fluorine atom.[3][4]
-
A single signal is expected for the fluorine atom at C7.
-
This signal will likely be a multiplet due to coupling with the ortho proton (H6) and potentially smaller couplings to other nearby protons.
Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F7 | -110 to -130 | m | ³J(F7-H6) ≈ 9.0, ⁴J(F7-H5) ≈ 2.0 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.[3]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
Caption: Recommended workflow for NMR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.
Predicted Mass Spectrum
-
Molecular Ion: Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
High-Resolution MS (HRMS): HRMS will provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₇H₄BrFN₂).
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z ([M+H]⁺ for C₇H₅BrFN₂⁺) |
| ⁷⁹Br Isotope | 214.9665 |
| ⁸¹Br Isotope | 216.9645 |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and compare the measured m/z values with the calculated values for the expected elemental formula.
Caption: A plausible fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1200 - 1300 | Strong |
| C-Br Stretch | 500 - 650 | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.
Illustrative Synthetic Approach
A plausible synthesis of this compound could start from 2,3-difluoronitrobenzene, followed by bromination and subsequent reductive cyclization. Understanding the synthetic route is crucial for identifying potential impurities in the spectroscopic data.
Caption: A conceptual synthetic route to this compound.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. This guide provides a predictive framework and detailed experimental protocols for its characterization by NMR, MS, and IR spectroscopy. By following these methodologies, researchers can confidently confirm the structure of this and other novel chemical entities, ensuring the integrity of their subsequent research in drug development and materials science.
References
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- New Journal of Chemistry Supporting Information. New Journal of Chemistry.
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- Supporting Information. AWS.
- 3-BROMO-4-FLUORO (1H)INDAZOLE synthesis. ChemicalBook.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv.
- 7-Bromo-3-fluoro-1-methyl-1H-indazole. BLDpharm.
- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry.
- What is the synthesis of 7-Fluoro Indazole? Guidechem.
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- 13C NMR of indazoles. ResearchGate.
- 1H-indazole hydrochloride. NIST WebBook.
- Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
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An In-Depth Technical Guide to the Physical Properties of 3-Bromo-7-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 3-Bromo-7-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Understanding these properties is paramount for its application in synthesis, formulation, and biological screening. This document moves beyond a simple data sheet to provide context, procedural insights, and the scientific rationale behind the characterization of this important molecule.
Introduction: The Significance of Halogenated Indazoles in Drug Discovery
Indazole derivatives are a class of bicyclic heterocyclic compounds that have garnered substantial attention in the field of drug discovery. Their structural resemblance to purines and indoles allows them to interact with a wide array of biological targets. Consequently, indazole-containing molecules have been successfully developed as potent therapeutic agents with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1]
The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indazole scaffold can profoundly influence the molecule's physicochemical and pharmacokinetic properties. Halogenation can modulate lipophilicity, metabolic stability, and binding affinity to target proteins. This compound, in particular, serves as a versatile intermediate in the synthesis of more complex, biologically active compounds. The bromo- and fluoro-substituents offer distinct handles for further chemical modifications, such as cross-coupling reactions, making this a valuable building block for combinatorial libraries and lead optimization campaigns. A thorough understanding of its physical properties is therefore a critical first step in harnessing its full potential in drug development programs.
Core Physicochemical Properties
A precise understanding of the physical properties of this compound is essential for its handling, reaction setup, and formulation. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄BrFN₂ | Calculated |
| Molecular Weight | 215.02 g/mol | Calculated |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available in the searched literature. See Section 3.1 for a detailed protocol for experimental determination. | |
| Boiling Point | Not applicable for a solid under standard conditions. Decomposition may occur at high temperatures. | |
| Solubility | Quantitative data not available. Generally expected to be soluble in polar organic solvents like DMSO and methanol. See Section 3.2 for a detailed protocol for experimental determination. | |
| pKa | Estimated to be weakly acidic due to the N-H proton, but specific experimental data is not available. |
Experimental Protocols for Physical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in standard laboratory practices.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range can indicate the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.
Protocol:
-
Sample Preparation:
-
Place a small amount of finely powdered this compound onto a clean, dry watch glass.
-
Take a glass capillary tube and seal one end by rotating it in the outer cone of a Bunsen burner flame.[3]
-
Press the open end of the capillary tube into the powdered sample, trapping a small amount of the compound.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[4]
-
-
Measurement:
-
Insert the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus at a rapid rate (approximately 10-15 °C per minute) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[5]
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[6]
-
Repeat the measurement at least two more times with fresh samples to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Understanding the solubility of this compound in various solvents is critical for its use in chemical reactions, purification, and the preparation of stock solutions for biological assays.[7] A qualitative and semi-quantitative approach is often sufficient for initial characterization.
Protocol:
-
Solvent Selection:
-
Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO)).
-
-
Qualitative Assessment:
-
To a series of labeled small test tubes, add approximately 1-2 mg of this compound.
-
Add 0.5 mL of a selected solvent to each tube.
-
Vortex or agitate the tubes for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If the compound dissolves, it is considered "soluble." If solid remains, it is "partially soluble" or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble compounds):
-
If the compound dissolves in a particular solvent, incrementally add more of the solid in pre-weighed portions (e.g., 5 mg at a time) to a known volume of the solvent (e.g., 1 mL).
-
After each addition, vortex until the solid is fully dissolved.
-
Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).
-
The solubility can then be expressed as an approximate concentration (e.g., mg/mL).
-
Caption: Workflow for Solubility Assessment.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.[8] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and chemical environment of the atoms.
Protocol for Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which the compound is soluble.
-
Gently agitate or vortex the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.
Expected ¹H NMR Spectral Features:
-
Aromatic Region (approx. 7.0-8.5 ppm): The three protons on the benzene ring will appear in this region. The fluorine and bromine substituents will influence their chemical shifts and coupling patterns. The proton at position 4 will likely be a doublet of doublets due to coupling with the protons at positions 5 and 6. The protons at positions 5 and 6 will also exhibit complex splitting patterns due to mutual coupling and coupling to the fluorine atom.
-
N-H Proton (variable, >10 ppm): The proton on the indazole nitrogen is typically broad and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, this peak is often more distinct.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (approx. 100-150 ppm): Seven distinct signals are expected for the seven carbon atoms in the indazole ring system. The carbon atoms directly attached to the electronegative fluorine and bromine atoms will be significantly influenced. The C-F and C-Br coupling will be observable.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.[9]
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FT-IR spectrometer is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]
-
Acquire the spectrum according to the instrument's standard operating procedure.
Expected FT-IR Spectral Features:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region typically occur between 650-900 cm⁻¹.
-
C-F and C-Br Stretches: The C-F stretch will likely appear in the 1000-1300 cm⁻¹ region, while the C-Br stretch will be found at lower wavenumbers, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.[11]
Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
Expected Mass Spectrum Features:
-
Molecular Ion Peak ([M+H]⁺): A prominent peak corresponding to the protonated molecule will be observed at m/z 215.96 (for the major isotopes ¹H, ¹²C, ⁷⁹Br, ¹⁹F, ¹⁴N). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺) will be a key diagnostic feature.
-
Fragmentation Pattern: Common fragmentation pathways for indazole derivatives may include the loss of small molecules such as HCN or N₂.
Conclusion
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
- Melting point determination. (n.d.). Columbia University.
- Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). University of California, Irvine.
- Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube.
- experiment (1) determination of melting points. (2021, September 19). SlideShare.
- Determination of Melting Point. (n.d.). Clarion University.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- How Does FTIR Analysis Work?. (2022, December 22). Innovatech Labs.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Guide to FT-IR Spectroscopy. (n.d.). Bruker.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier.
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Solubility of 3-Bromo-7-fluoro-1H-indazole
An In-Depth Technical Guide to the
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, bioavailability, and formulation possibilities. 3-Bromo-7-fluoro-1H-indazole is a substituted heterocyclic scaffold of significant interest in medicinal chemistry, appearing in various patent applications for kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive analysis of the solubility profile of this compound. Rather than presenting a single data point, we will deconstruct the molecular features governing its solubility, provide a theoretical framework for its behavior in various solvent systems, and detail robust experimental protocols for its empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of indazole-based compounds.
Structural Analysis and Theoretical Solubility Profile
To understand the solubility of this compound, we must first analyze its molecular structure. The molecule, with the formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol , possesses several key features that dictate its interaction with solvents.[3]
-
Indazole Core: The bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, is predominantly non-polar and hydrophobic.[1][2] This large, rigid structure contributes negatively to aqueous solubility.
-
N-H Group: The pyrazole moiety contains an acidic proton on N1 (the 1H-indazole tautomer is thermodynamically more stable than the 2H form), which can act as a hydrogen bond donor.[1][4] The nitrogen atoms can also act as hydrogen bond acceptors. This feature provides a degree of polarity and the potential for specific interactions with protic solvents.
-
Halogen Substituents: The bromine and fluorine atoms increase the molecule's lipophilicity ("fat-loving" nature). While fluorine can sometimes participate in hydrogen bonding, the primary effect of both halogens in this context is to increase the molecular weight and hydrophobicity, thereby decreasing solubility in polar solvents like water.
-
Polarity: The general principle of "like dissolves like" is the foundational concept for predicting solubility.[5][6][7] this compound is a polar molecule, but its large hydrophobic surface area suggests it will exhibit poor solubility in water. A supplier of a structural isomer, 5-Bromo-3-fluoro-1H-indazole, explicitly lists it as "Insoluble in Water," which serves as a strong indicator for our target compound.[8] It is predicted to be more soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., ethanol, methanol) that can mitigate the strong intermolecular forces within the crystal lattice.
The following diagram illustrates the logical workflow for assessing the solubility of a novel compound like this compound.
Caption: Workflow for Solubility Assessment.
Critical Factors Influencing Solubility
The solubility of a solid is not an intrinsic constant but is influenced by several external and internal factors. Understanding these is key to manipulating and overcoming solubility challenges in drug development.[9][10]
| Factor | Description | Impact on this compound |
| Temperature | For most solids, solubility increases with temperature as the dissolution process is often endothermic, absorbing heat to overcome crystal lattice energy.[9][11] | Solubility is expected to increase in most solvents upon heating. However, this must be balanced with compound stability. |
| pH (Aqueous) | The solubility of ionizable compounds is highly pH-dependent. The indazole N-H is weakly acidic. | In aqueous media, increasing the pH above the compound's pKa will deprotonate the indazole, forming an anionic salt. This salt form is expected to be significantly more water-soluble than the neutral form. Therefore, solubility should increase in basic solutions (e.g., 5% NaOH, 5% NaHCO₃).[6][12] |
| Crystal Form (Polymorphism) | Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies, leading to variations in solubility. Amorphous forms are typically more soluble than stable crystalline forms. | The specific solid form of the supplied material will dictate its thermodynamic solubility. It is crucial to characterize the solid-state properties when conducting formal solubility studies. |
| Solvent Polarity | Solvents with polarities similar to the solute will generally be more effective at dissolving it.[7][13] | Polar aprotic solvents like DMSO and DMF are excellent candidates. Alcohols like ethanol and methanol should also be effective. Non-polar solvents like hexane or toluene are expected to be very poor solvents. |
The interplay of these factors is summarized in the diagram below.
Caption: Key Factors Influencing Solubility.
Experimental Protocols for Solubility Determination
As no quantitative solubility data for this compound is publicly available, empirical determination is necessary. We present two robust, field-proven protocols.
Protocol 3.1: Qualitative Solubility Assessment (Solvent Screening)
This rapid method is used to quickly identify suitable solvents for reactions, purification, or initial biological assays.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common laboratory solvents.
Methodology:
-
Preparation: Weigh approximately 2-5 mg of this compound into a small, clear glass vial (e.g., a 1-dram vial).
-
Solvent Addition: Add the selected solvent dropwise (e.g., using a Pasteur pipette), starting with 0.1 mL (approx. 2-3 drops).
-
Observation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Analysis: Visually inspect the vial against a dark background. If the solid completely dissolves to form a clear solution, it is deemed "soluble." If some solid remains, continue adding solvent in 0.1 mL increments up to a total volume of 1 mL.
-
Classification:
-
Recommended Solvents for Screening: Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane.
Protocol 3.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility, crucial for pre-formulation and pharmacokinetic studies.
Objective: To determine the exact saturation concentration (in µg/mL or mM) of the compound in a specific solvent at a controlled temperature.
Methodology:
-
Material Preparation: Add an excess amount of solid this compound to a sealed, screw-cap vial. The excess solid is critical to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of phosphate-buffered saline, pH 7.4).
-
Equilibration: Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a period of 24 to 72 hours. This extended time ensures the system reaches thermodynamic equilibrium.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Perform a precise serial dilution of the supernatant into a suitable mobile phase for the chosen analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve prepared from the same compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Implications for Research and Drug Development
The anticipated low aqueous solubility of this compound has significant implications:
-
In Vitro Assays: Stock solutions for biological screening will likely require preparation in 100% DMSO. Care must be taken to avoid precipitation when diluting these stocks into aqueous assay buffers. The final DMSO concentration should be kept low and consistent across experiments.
-
Oral Bioavailability: Poor aqueous solubility is a primary cause of low and variable oral absorption.[10][15] If this compound is a drug candidate, formulation strategies such as amorphous solid dispersions, salt formation (by leveraging the acidic N-H), or particle size reduction may be necessary to improve its dissolution rate and bioavailability.[10]
-
Synthetic Chemistry: The choice of solvents for reaction and purification (e.g., crystallization) will be guided by its solubility profile. Its likely solubility in moderately polar organic solvents suggests that standard purification techniques like silica gel chromatography and crystallization from alcohol/ether/hexane systems will be viable.
Conclusion
While specific quantitative solubility data for this compound is not found in current literature, a detailed analysis of its molecular structure strongly predicts poor aqueous solubility and good solubility in polar aprotic organic solvents. Its ionizable N-H group suggests that aqueous solubility can be significantly enhanced in basic conditions. This guide provides the theoretical foundation and validated experimental protocols necessary for researchers to accurately determine the solubility of this compound. The resulting data is essential for making informed decisions throughout the drug discovery and development process, from initial screening to final formulation.
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq.
- Solubility of organic compounds (video). Khan Academy.
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Discovery of 3-Bromo-7-fluoro-1H-indazole
An In-Depth Technical Guide to the Synthesis of 3-Bromo-7-fluoro-1H-indazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and its specific halogenation patterns are crucial for modulating pharmacokinetic and pharmacodynamic properties.[1][2][3] This document details a reliable two-step synthetic sequence, beginning with the formation of the 7-fluoro-1H-indazole precursor, followed by a regioselective bromination at the C3 position. The guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the selected methodologies.
Introduction: The Significance of Halogenated Indazoles
Indazole-containing derivatives are a cornerstone in modern medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including kinase inhibitors for cancer treatment and antiemetics.[3][4] The indazole nucleus, a bioisostere of indole, offers a unique arrangement of hydrogen bond donors and acceptors, making it an effective pharmacophore for interacting with various biological targets.[1]
The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the indazole ring system is a widely employed strategy to enhance metabolic stability, improve binding affinity, and fine-tune the electronic properties of a molecule.[2] this compound, in particular, is a versatile intermediate. The bromine atom at the C3 position serves as a synthetic handle for further functionalization via cross-coupling reactions, while the fluorine atom at the C7 position can modulate the acidity of the N-H proton and influence molecular conformation. This guide elucidates a practical and reproducible pathway to this key intermediate.
Retrosynthetic Strategy
A logical and efficient approach to this compound involves a two-part synthesis. The retrosynthetic analysis reveals the precursor, 7-fluoro-1H-indazole, which can be disconnected to commercially available starting materials. The C3-Br bond is logically installed in the final step via an electrophilic bromination, a common transformation for the electron-rich pyrazole portion of the indazole ring.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Precursor: 7-Fluoro-1H-indazole
The initial step involves the construction of the core indazole ring system. The chosen method is the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate.
Mechanistic Rationale
This transformation proceeds via two key stages. First, a condensation reaction occurs between the aldehyde group of 2,3-difluorobenzaldehyde and hydrazine to form a hydrazone intermediate. Second, under high-temperature conditions, an intramolecular nucleophilic aromatic substitution (SNAr) reaction takes place. The terminal nitrogen of the hydrazone displaces the ortho-fluorine atom (at the C2 position), leading to cyclization and the formation of the thermodynamically stable 1H-indazole ring. The high temperature of 180°C is necessary to overcome the activation energy for the ring-closing SNAr step.
Detailed Experimental Protocol
Materials:
-
2,3-Difluorobenzaldehyde
-
Hydrazine monohydrate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Chloroform/acetone (as eluent)
Procedure: [5]
-
To a reaction vessel equipped with a stirrer and reflux condenser, add 2,3-difluorobenzaldehyde (1.85 g).
-
Carefully add hydrazine monohydrate (3 ml) to the vessel.
-
Heat the reaction mixture with stirring to 180°C and maintain for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction by adding ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with saturated brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent system to afford pure 7-fluoro-1H-indazole.
Expected Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | 1H-NMR (CD3OD, 400 MHz) δ (ppm) |
| 7-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | ~45% | 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H)[5] |
Regioselective Bromination of 7-Fluoro-1H-indazole
The final step is the selective introduction of a bromine atom at the C3 position of the indazole ring. This is achieved through an electrophilic substitution reaction.
Mechanistic Rationale
The pyrazole ring of the indazole system is electron-rich and thus susceptible to electrophilic attack. The C3 position is particularly activated. The reaction is performed in a basic medium (sodium hydroxide solution), which deprotonates the indazole at the N1 position to form the indazolide anion. This anion is a significantly more powerful electron-donating species, which greatly accelerates the rate of electrophilic substitution at the C3 position by the electrophilic bromine (Br₂). This method ensures high regioselectivity, preventing bromination on the less reactive benzene ring. An alternative, modern approach involves using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation, which can offer faster reaction times and milder conditions.[6] For this guide, we focus on the classical and highly effective Br₂/NaOH method.[7]
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An In-Depth Technical Guide to the Tautomeric Landscape of 3-Bromo-7-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Indazole scaffolds are a cornerstone in medicinal chemistry, renowned for their versatile biological activities. The tautomeric nature of the indazole ring system, however, presents a critical and often overlooked parameter that profoundly influences molecular properties, including receptor binding affinity, solubility, and metabolic stability. This guide provides a comprehensive technical exploration of the tautomers of 3-bromo-7-fluoro-1H-indazole, a halogenated derivative with significant potential in drug discovery. We will delve into the structural nuances of its major tautomeric forms, the impact of its electron-withdrawing substituents, and the environmental factors governing the tautomeric equilibrium. This document serves as a practical manual, offering detailed theoretical frameworks and actionable experimental protocols for the precise characterization and understanding of this dynamic system.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomers are structural isomers of a chemical compound that readily interconvert.[1] In the realm of drug development, the presence of multiple tautomeric forms of a bioactive molecule can have profound implications. Different tautomers can exhibit distinct physicochemical properties, leading to variations in target engagement, pharmacokinetic profiles, and ultimately, therapeutic efficacy. The indazole nucleus, a bicyclic aromatic heterocycle, is a classic example of a system exhibiting annular tautomerism, primarily existing in two forms: the 1H- and 2H-tautomers.[2][3] The position of the mobile proton on one of the two nitrogen atoms of the pyrazole ring dictates the electronic distribution and hydrogen bonding capabilities of the molecule.[3]
The subject of this guide, this compound, possesses two strongly electron-withdrawing halogen substituents. These substituents are expected to significantly influence the electronic properties of the indazole core and, consequently, the equilibrium between its tautomeric forms. A thorough understanding of this equilibrium is paramount for any research or development program involving this scaffold.
The Tautomers of this compound: A Structural Overview
The two primary tautomers of this compound are the 1H- and 2H-forms. While the 3H-tautomer is theoretically possible, it is generally considered to be significantly less stable and is not typically observed in significant populations.[3]
Figure 1: The two primary tautomers of 3-bromo-7-fluoro-indazole.
The Generally More Stable 1H-Tautomer
In the absence of specific stabilizing interactions, the 1H-tautomer of indazole is generally the more thermodynamically stable form.[4][5] This stability is often attributed to a more favorable aromatic character of the fused ring system.
The 2H-Tautomer: Influence of Substituents and Environment
The 2H-tautomer, while typically higher in energy, can be significantly populated and even become the predominant species depending on the substitution pattern and the surrounding environment (e.g., solvent, solid-state packing).[6][7] Electron-withdrawing substituents, such as the bromo and fluoro groups in our target molecule, can have a pronounced effect on the relative stability of the tautomers by altering the electron density at the nitrogen atoms.[8]
The Influence of Bromo and Fluoro Substituents
The presence of a bromine atom at the 3-position and a fluorine atom at the 7-position introduces strong electron-withdrawing effects through both induction and resonance. This electronic perturbation is key to understanding the tautomeric preference of this compound.
-
Inductive Effect: Both bromine and fluorine are highly electronegative, withdrawing electron density from the indazole ring system. This can influence the acidity of the N-H protons and the basicity of the nitrogen lone pairs.
-
Resonance Effect: Halogens can also participate in resonance, donating a lone pair of electrons to the aromatic system. However, for bromine and fluorine, the inductive effect is generally considered to be dominant.
The net effect of these electron-withdrawing groups on the tautomeric equilibrium is not always straightforward to predict without experimental or computational analysis. However, it is plausible that these substituents could modulate the relative energies of the 1H and 2H tautomers compared to the unsubstituted indazole.
Experimental Characterization of Tautomers
A multi-pronged approach employing various spectroscopic techniques is essential for the unambiguous characterization and quantification of the tautomeric mixture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis
NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[1][9] Both ¹H and ¹³C NMR provide distinct spectral signatures for the 1H and 2H tautomers.
Key Diagnostic NMR Features:
| Nucleus | 1H-Tautomer | 2H-Tautomer | Rationale for Chemical Shift Differences |
| ¹H | The N-H proton signal is typically observed at a characteristic downfield chemical shift. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the pyrazole ring. | The N-H proton signal will have a different chemical shift compared to the 1H-tautomer. The aromatic proton signals will also be shifted due to the altered electronic distribution in the 2H-indazole ring system. | The position of the proton on either N1 or N2 leads to different magnetic environments for all protons in the molecule. |
| ¹³C | The chemical shifts of the carbon atoms, particularly C3, C3a, and C7a, are sensitive to the tautomeric form. | Significant differences in the chemical shifts of the pyrazole and benzene ring carbons are expected compared to the 1H-tautomer. | The hybridization and electronic environment of the carbon atoms are distinct in the two tautomeric forms. |
Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄).
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Signal Assignment: Identify and assign the signals corresponding to each tautomer. This can be facilitated by 2D NMR techniques like COSY and HSQC and by comparison with predicted spectra from computational models.
-
Integration and Quantification: Integrate well-resolved signals that are unique to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[10][11]
-
Equilibrium Constant Calculation: The equilibrium constant (KT) can be calculated using the formula: KT = [2H-tautomer] / [1H-tautomer].
Figure 2: Workflow for determining the tautomeric ratio by ¹H NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be a valuable complementary technique for studying tautomeric equilibria.[12][13] The 1H- and 2H-tautomers of indazole derivatives often exhibit distinct absorption spectra due to differences in their electronic structures.[14]
Protocol 2: Analysis of Tautomerism by UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of this compound in a range of solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: Analyze the changes in the absorption maxima (λmax) and the overall spectral shape as a function of solvent polarity. Deconvolution of overlapping bands may be necessary to identify the contributions from each tautomer.[15]
Computational Modeling: A Predictive Tool for Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.
Protocol 3: Predicting Tautomer Ratios using DFT
-
Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvent environments using an appropriate level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[16]
-
Energy Calculation: Calculate the single-point energies and Gibbs free energies of the optimized structures.
-
Relative Stability Prediction: The difference in the Gibbs free energies (ΔG) between the two tautomers provides a prediction of their relative populations at equilibrium. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.
Figure 3: Workflow for predicting tautomer stability using DFT.
Synthesis of this compound
A reliable synthetic route is crucial for obtaining the target compound for tautomeric analysis. Based on literature precedents for similar halogenated indazoles, a potential synthetic pathway is outlined below.[17][18][19]
Protocol 4: Proposed Synthesis of this compound
A plausible synthetic route could involve the diazotization of a suitably substituted aniline, followed by cyclization. For instance, starting from 2-amino-3-fluoro-bromobenzene, a Sandmeyer-type reaction could be employed. Alternatively, direct bromination of 7-fluoro-1H-indazole could be explored, although this may lead to regioselectivity issues. A general procedure for the synthesis of a similar compound, 7-bromo-1H-indazole, involves the diazotization of 7-aminoindazole followed by a Sandmeyer reaction with cuprous bromide.[20]
Conclusion and Future Perspectives
The tautomeric equilibrium of this compound is a critical parameter that dictates its molecular properties and, consequently, its potential as a drug candidate. This guide has provided a comprehensive framework for understanding and characterizing this dynamic system. By combining the power of NMR and UV-Vis spectroscopy with the predictive capabilities of computational chemistry, researchers can gain a detailed understanding of the tautomeric landscape of this important molecule.
For drug development professionals, a thorough characterization of the tautomeric forms of any lead compound is not merely an academic exercise but a crucial step in de-risking a program and ensuring the development of a safe and effective therapeutic. The protocols and theoretical considerations outlined in this guide provide a robust starting point for such investigations, paving the way for the rational design of novel indazole-based therapeutics.
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- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed.
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The Predicted Crystal Structure of 3-Bromo-7-fluoro-1H-indazole: A Guide for Rational Drug Design
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Bromo-7-fluoro-1H-indazole is a key heterocyclic scaffold in medicinal chemistry. While a public crystal structure is not available, a deep understanding of its likely solid-state architecture is critical for structure-based drug design and property-driven lead optimization. This guide, written from the perspective of a Senior Application Scientist, provides a predictive analysis of the crystal structure of this compound. We will outline a robust methodology for its synthesis and crystallization, predict its crystallographic parameters based on analogous systems, and dissect the key intermolecular interactions—namely hydrogen and halogen bonds—that are expected to govern its supramolecular assembly. The insights presented herein offer a foundational framework for researchers leveraging this scaffold in drug discovery programs.
The Strategic Importance of Halogenated Indazoles in Medicinal Chemistry
Indazole-containing derivatives are privileged scaffolds in drug discovery, forming the core of numerous biologically active agents with applications ranging from oncology to anti-inflammatory therapies.[1] The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, offers a rigid and tunable framework. The strategic placement of halogen atoms like bromine and fluorine is a cornerstone of modern medicinal chemistry, used to modulate a compound's pharmacokinetic and pharmacodynamic profile.
-
Fluorine: Often incorporated to enhance metabolic stability, improve binding affinity through specific interactions, and alter pKa.
-
Bromine: Can serve as a bulky substituent to probe steric limits in a binding pocket and, critically, act as a powerful halogen bond donor, an increasingly utilized interaction in rational drug design.[2]
Therefore, this compound represents a valuable building block, combining the structural rigidity of the indazole core with the distinct electronic and steric properties of two different halogens. Determining its three-dimensional structure is essential for understanding how it interacts on a molecular level, which is a prerequisite for designing selective and potent therapeutics.
Synthesis and Pathway to Single Crystals
The synthesis of functionalized indazoles is well-established. For this compound, a common and effective approach involves the cyclization of a substituted benzonitrile with hydrazine. This method provides a reliable route to the desired heterocyclic core.
Figure 1: A proposed workflow for the synthesis and single-crystal growth of this compound.
Experimental Protocol: Vapor Diffusion for Single Crystal Growth
The causality behind this choice is control. Slow diffusion of an anti-solvent into a saturated solution of the compound prevents rapid precipitation, allowing molecules to organize into a well-defined, single-crystal lattice.
-
Solution Preparation: Dissolve 5–10 mg of purified this compound in a minimal volume (e.g., 0.5 mL) of a moderately polar solvent like acetone or ethyl acetate in a small, open vial.
-
Chamber Setup: Place this vial inside a larger, sealable jar containing 2–3 mL of a non-polar anti-solvent, such as hexane or heptane.
-
Incubation: Seal the jar and leave it undisturbed at room temperature. The anti-solvent vapor will slowly diffuse into the compound's solution, gradually reducing its solubility.
-
Crystal Formation & Harvesting: Over several days to two weeks, single crystals should form. Select a well-formed, defect-free crystal for mounting and X-ray analysis.
Predicted Crystallographic Data and Structural Features
While an experimentally determined structure is not in the public domain, we can predict the likely crystallographic parameters based on similarly sized, halogenated heterocyclic compounds.[3][4] Small, rigid organic molecules commonly crystallize in centrosymmetric space groups like monoclinic P2₁/c or triclinic P-1.
Table 1: Predicted Crystal Data and Structure Refinement Parameters
| Parameter | Predicted Value | Rationale / Source of Prediction |
| Chemical Formula | C₇H₄BrFN₂ | Based on molecular structure |
| Formula Weight | 215.02 g/mol | Based on molecular structure |
| Crystal System | Monoclinic | Common for small organic molecules |
| Space Group | P2₁/c | A highly common space group for heterocycles |
| Unit Cell (a, b, c) | a ≈ 8.5 Å, b ≈ 7.0 Å, c ≈ 12.5 Å | Estimated from molecular dimensions and packing |
| Unit Cell (β) | β ≈ 110° | Typical for monoclinic systems |
| Volume | ~700 ų | Consistent with Z=4 and calculated density |
| Z (Molecules/unit cell) | 4 | Common for the P2₁/c space group |
| Calculated Density | ~2.0 g/cm³ | Typical for brominated organic compounds |
| Key Interactions | N-H···N Hydrogen Bonds, C-Br···N/π Halogen Bonds | Based on functional groups present[4][5] |
Analysis of the Predicted Supramolecular Architecture
The crystal packing is a self-validating system; the most stable arrangement is achieved by satisfying the strongest non-covalent interactions. For this compound, the hierarchy of these interactions dictates the final architecture.
Primary Interaction: N-H···N Hydrogen Bonding
The most powerful intermolecular force will be the hydrogen bond between the N1-H proton donor and the sp²-hybridized N2 nitrogen acceptor of a neighboring molecule.[6][7] This interaction is highly directional and is expected to link the molecules into infinite one-dimensional chains or centrosymmetric dimers. This is the primary synthon that will almost certainly define the core crystal packing motif.
Secondary Interactions: The Role of Halogens
With the primary hydrogen bonding established, the arrangement of these chains or dimers will be guided by weaker, yet structurally significant, halogen interactions.[8][9]
-
C-Br···N/π Halogen Bond: The bromine atom at the C3 position possesses a positive region of electrostatic potential (a σ-hole) along the C-Br bond axis.[5][10] This enables it to act as a halogen bond donor, likely interacting with the electron-rich π-system of the indazole ring or the lone pair of the N2 atom of another molecule. This interaction would serve to link the primary hydrogen-bonded chains together.
-
C-F···H Interactions: The 7-fluoro substituent is a weaker halogen bond donor but can participate in weak C-F···H-C hydrogen bonds, further stabilizing the overall three-dimensional packing.
Figure 2: A diagram of the predicted hierarchy of intermolecular interactions governing the crystal packing of this compound.
Authoritative Grounding & Implications for Drug Development
This predictive structural analysis provides actionable insights for medicinal chemists:
-
Target Recognition: The defined positions of the N-H donor, N acceptor, and halogen bond-donating bromine atom create a distinct three-dimensional pharmacophore. This model is a crucial starting point for in-silico docking studies to predict binding poses within a biological target.[1]
-
Structure-Based Design: If a co-crystal structure of a lead compound with its target protein reveals an unoccupied pocket near the bromine atom, chemists can rationally design analogs to form a favorable halogen bond, potentially boosting affinity and selectivity.
-
Physicochemical Property Tuning: The strong intermolecular interactions predicted suggest a high melting point and potentially low aqueous solubility. This understanding allows for the proactive design of formulation strategies or the introduction of solubilizing groups in next-generation analogs.
-
Intellectual Property: A determined crystal structure and an understanding of its potential polymorphic forms are essential components of a robust patent filing, protecting the novel solid form of a potential drug candidate.
By anticipating the crystal structure, we can more efficiently guide the design-synthesis-test-analyze cycle, accelerating the journey from a chemical scaffold to a viable drug candidate.
References
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- Elguero, J., et al. (2002). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 26(10), 1396-1404. [Link]
- Asif, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 5033. [Link]
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Methodological & Application
Synthesis of 3-Bromo-7-fluoro-1H-indazole Derivatives: An In-Depth Technical Guide for Researchers
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets, most notably protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.
3-Bromo-7-fluoro-1H-indazole is a key building block in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the bromine and fluorine atoms on the indazole core provides synthetic handles for further functionalization, enabling the exploration of chemical space and the optimization of drug-like properties. This guide provides a comprehensive overview of the synthesis of this compound derivatives, detailing the underlying chemical principles and providing robust experimental protocols for their preparation.
Strategic Synthesis of this compound: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2-fluoro-6-methylaniline. This strategy involves:
-
Regioselective Bromination: Introduction of a bromine atom at the position ortho to the amino group and meta to the fluorine and methyl groups.
-
Diazotization: Conversion of the primary amino group into a diazonium salt.
-
Intramolecular Cyclization: Spontaneous ring closure of the diazonium intermediate to form the indazole ring system.
This approach is logical and efficient, leveraging well-established and scalable reaction classes in organic synthesis. The choice of reagents and reaction conditions at each step is critical for achieving high yields and purity of the desired product.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-fluoro-6-methylaniline (Intermediate 1)
Rationale: The regioselective bromination of 2-fluoro-6-methylaniline is a critical first step. The directing effects of the activating amino group and the deactivating but ortho,para-directing fluorine atom, along with the steric hindrance from the methyl group, favor the introduction of bromine at the C4 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its milder reactivity compared to elemental bromine, which helps to minimize over-bromination and side reactions.[3] Acetonitrile is a suitable solvent for this transformation.
Protocol:
-
To a solution of 2-fluoro-6-methylaniline (1.0 eq.) in acetonitrile, add N-bromosuccinimide (1.05 eq.) portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-3-fluoro-6-methylaniline as a solid.
| Parameter | Value |
| Starting Material | 2-Fluoro-6-methylaniline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Work-up | Aqueous sodium thiosulfate quench, ethyl acetate extraction |
| Purification | Column Chromatography |
| Expected Yield | 85-95% |
Step 2 & 3: Synthesis of this compound (Final Product) via Diazotization and Intramolecular Cyclization
Rationale: This one-pot procedure combines the diazotization of the aniline with a subsequent intramolecular cyclization. The diazotization is achieved by treating the substituted aniline with sodium nitrite in an acidic medium (hydrobromic acid) at low temperatures to form the diazonium salt.[4] This intermediate is generally unstable and is not isolated. The intramolecular cyclization occurs as the diazonium salt attacks the ortho-methyl group, leading to the formation of the indazole ring with the elimination of a proton.
Protocol:
-
Suspend 2-bromo-3-fluoro-6-methylaniline (1.0 eq.) in a mixture of 48% aqueous hydrobromic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a crystalline solid.
| Parameter | Value |
| Starting Material | 2-Bromo-3-fluoro-6-methylaniline |
| Reagents | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) |
| Solvent | Water |
| Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Work-up | Sodium bicarbonate neutralization, ethyl acetate extraction |
| Purification | Recrystallization |
| Expected Yield | 70-80% |
Part 2: Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Diazotization and Intramolecular Cyclization
Caption: Mechanism of diazotization and intramolecular cyclization.
The diazotization process begins with the formation of nitrous acid from sodium nitrite and a strong acid. The amine then nucleophilically attacks the nitrosonium ion (NO⁺), and after a series of proton transfers and dehydration, the diazonium salt is formed. The subsequent intramolecular cyclization is an electrophilic aromatic substitution-type reaction where the positively charged diazonium group is attacked by the electron-rich ortho-methyl group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.
Part 3: Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of kinase inhibitors. The bromine atom at the 3-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the rapid diversification of the indazole scaffold to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
For instance, the indazole core is a key feature in several approved and investigational kinase inhibitors, including Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.[2] The synthesis of such complex molecules often relies on the strategic functionalization of pre-formed indazole rings, highlighting the importance of having efficient access to key building blocks like this compound.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound derivatives. By understanding the underlying principles of each synthetic step and adhering to the detailed experimental procedures, researchers can reliably produce this valuable building block for application in drug discovery and development. The methodologies described herein are robust, scalable, and utilize readily available reagents, making them suitable for both academic and industrial research settings.
References
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- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
- MySkinRecipes. (n.d.). 3-Bromo-1H-indazole-7-carboxylic acid.
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- Googleapis. (2009). WO 2009/144554 A1.
- National Center for Biotechnology Information. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
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- Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry.
- National Center for Biotechnology Information. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry.
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- Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
- Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
- MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules.
- Oriental Journal of Chemistry. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening.
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Introduction: The Strategic Importance of Fluorinated Indazoles and the Suzuki Coupling
An Application and Protocol Guide to the Suzuki Coupling of 3-Bromo-7-fluoro-1H-indazole
Audience: Researchers, Scientists, and Drug Development Professionals
The 7-fluoro-1H-indazole scaffold is a privileged structural motif in modern medicinal chemistry. The strategic placement of a fluorine atom on the indazole core can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Indazole-containing compounds have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4]
The functionalization of this core, particularly at the C-3 position, is a critical step in the synthesis of diverse compound libraries for drug discovery. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile tools for forming carbon-carbon bonds.[3][5] This palladium-catalyzed reaction, which couples an organohalide with an organoboron species, is renowned for its mild reaction conditions, broad substrate scope, and exceptional tolerance of various functional groups, making it indispensable in pharmaceutical research and development.[6][7]
This guide provides an in-depth analysis of the Suzuki coupling reaction as applied to this compound. We will explore the mechanistic underpinnings of the reaction, offer expert insights into optimizing reaction parameters, and provide a detailed, field-proven protocol for its successful execution.
Pillar 1: The Mechanism of the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle comprises three fundamental steps:
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-bromine bond of this compound. This step forms a new, square planar Pd(II) intermediate.[8][10] The electron-withdrawing nature of the fluorine atom and the indazole ring can influence the rate of this step.
-
Transmetalation: This is often the rate-determining step and requires the activation of the organoboron compound (e.g., a boronic acid) by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex.[12][13] This boronate complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base and solvent is critical for the efficiency of this step.[12][14]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple, forming the desired C-C bond in the product (3-aryl-7-fluoro-1H-indazole). This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][12]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Pillar 2: Application Notes for Optimizing the Reaction
The success of a Suzuki coupling reaction with this compound hinges on the judicious selection of the catalyst, base, and solvent system. The NH-free nature of the indazole adds a layer of complexity, as it can potentially coordinate with the palladium catalyst or be deprotonated by the base.[15]
Catalyst and Ligand Selection
The choice of palladium source and its associated ligands is critical for achieving high yields.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂.[3][16] For NH-free indazoles, Pd(PPh₃)₄ has been shown to be effective, particularly under microwave conditions.[17] PdCl₂(dppf) is another robust catalyst, known for its high efficiency in coupling a variety of substrates.[18][19]
-
Ligands: The ligands stabilize the palladium center and modulate its reactivity. Triphenylphosphine (in Pd(PPh₃)₄) is a standard choice. For more challenging couplings, or to prevent side reactions, specialized ligands such as Buchwald's phosphine ligands (e.g., XPhos, RuPhos) can be employed to enhance catalytic activity and stability.[17][20] For instance, an XPhosPdG2/XPhos system has been used effectively to prevent debromination in similar heterocyclic systems.[20][21]
The Critical Role of the Base
The base is not merely a proton scavenger; it is essential for activating the boronic acid for transmetalation.[13]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used.[12][22] Cesium carbonate (Cs₂CO₃) is often a superior choice for NH-free indazoles as it is a stronger base and its higher solubility in organic solvents can accelerate the reaction.[5][17] Potassium carbonate (K₂CO₃) is a more economical and widely used alternative that provides excellent results in many cases.[3][18]
-
Base Strength & Quantity: Typically, 2 to 3 equivalents of the base are used to ensure complete activation of the boronic acid and to neutralize any acidic byproducts.
Solvent System Design
The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF) are frequently used.[12][22]
-
Aqueous Mixtures: Suzuki reactions are often performed in a biphasic mixture of an organic solvent and water (e.g., dioxane/water).[3][14] Water is crucial for dissolving the inorganic base, which facilitates the formation of the active boronate species.[13] A mixture of 1,4-dioxane/EtOH/H₂O has been specifically optimized for the Suzuki coupling of free (NH) 3-bromoindazoles under microwave irradiation.[17]
Comparative Data on Reaction Conditions
The following table summarizes conditions reported in the literature for Suzuki couplings on related bromo-heterocyclic systems, providing a valuable starting point for optimization.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp (°C) / Time | Substrate Class | Yield (%) | Reference |
| Pd(dppf)Cl₂ (10%) | dppf | K₂CO₃ (2) | DME / H₂O | 80 °C / 2h | 5-Bromoindazoles | 85-95% | [18][19] |
| Pd(PPh₃)₄ (10%) | PPh₃ | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C (MW) / 10-25 min | 3-Bromoindazoles (NH-free) | 69-78% | [15][17] |
| PdCl₂(PPh₃)₂ (10%) | PPh₃ | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C / 4h | 7-Bromoindazoles (NH-free) | ~60% | [5] |
| XPhosPdG2 (2%) | XPhos | K₂CO₃ (2) | EtOH / H₂O | 80 °C / 1h | 3-Bromopyrazolo-pyrimidinone | 70-95% | [20][21] |
| PdCl₂(dppf) (5%) | dppf | K₂CO₃ (3) | Dioxane / H₂O | 100 °C / 12h | Bromo-indazole carboxamide | 75-88% | [3][23] |
Pillar 3: A Validated Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid. It is designed to be a self-validating system, with clear steps for setup, monitoring, and purification.
Materials and Reagents
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Ethanol (degassed)
-
Deionized Water (degassed)
-
Microwave reaction vial with a stir bar
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) for workup
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 214 mg).
-
Addition of Coupling Partners: Add phenylboronic acid (1.2 mmol, 146 mg) and Cesium Carbonate (2.0 mmol, 652 mg).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvent Addition: Add the degassed solvent mixture: 1,4-dioxane (3 mL), Ethanol (1.5 mL), and Water (0.5 mL).
-
Reaction Setup: Seal the vial tightly with a cap. Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor. Heat the mixture to 140 °C and hold for 20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Monitoring: After cooling, the reaction progress can be checked by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-7-fluoro-1H-indazole.
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low reaction temperature. | Use a fresh batch of catalyst or a different precatalyst (e.g., PdCl₂(dppf)).[16] Ensure the base is anhydrous and use a stronger base like Cs₂CO₃.[5] Increase reaction temperature or time, especially if using conventional heating. |
| Protodeboronation | Excess water; Strong base; High temperature leading to premature cleavage of the C-B bond. | Minimize the amount of water or switch to a non-aqueous system if possible. Use a milder base (e.g., K₃PO₄). Use a more stable boronic acid surrogate, like a MIDA boronate.[13] |
| Dehalogenation | The aryl halide is reduced instead of coupled. This can happen after oxidative addition. | Use a different ligand system (e.g., bulky electron-rich phosphines) to favor reductive elimination over other pathways.[22] Avoid amine bases or alcohol solvents if they are suspected of being a hydride source. |
| Homocoupling of Boronic Acid | Oxygen contamination; High catalyst loading. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Reduce the catalyst loading. |
References
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- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Pace, V. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
- Wang, L. et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- El-Damasy, A. K. et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry.
- Ben-Yahia, A. et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry.
- Gajjela, R. et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
- Daoui, O. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
- Ben-Yahia, A. et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- Priya, A. et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
- Wang, D. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Daoui, O. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one... RSC Advances.
- El-Damasy, A. K. et al. (2023). Structure of fluorinated indazole derivatives 41–46. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Indazoles in Organic Electronics.
- Liu, Y. et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... Molecules.
- Zultanski, S. L. et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Felpin, F.-X. & Le Grognec, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts.
- Loreto, M. A. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Loreto, M. A. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate.
- Bellina, F. et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
- Gajjela, R. et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
- Pace, V. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Mambanda, A. et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.
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- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-7-fluoro-1H-indazole
Abstract
This comprehensive guide provides a detailed exploration of the Buchwald-Hartwig amination reaction for the synthesis of 3-amino-7-fluoro-1H-indazoles. Recognizing the significance of the indazole scaffold in medicinal chemistry and drug discovery, this document offers researchers, scientists, and drug development professionals a thorough understanding of the reaction's principles and practical application. We delve into the mechanistic intricacies of the palladium-catalyzed C-N bond formation, discuss the critical role of ligands and bases, and present a robust, step-by-step protocol for the successful amination of 3-bromo-7-fluoro-1H-indazole. Furthermore, this guide includes sections on reaction optimization, troubleshooting, and safety considerations to empower researchers in this vital synthetic transformation.
Introduction: The Strategic Importance of 3-Aminoindazoles
The 1H-indazole core is a privileged scaffold in modern drug discovery, featuring in a multitude of clinically significant agents. The introduction of an amino group at the 3-position of the indazole ring opens up a vast chemical space for the development of novel therapeutics, acting as a key building block for further functionalization. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant improvement over traditional methods which often require harsh reaction conditions and exhibit limited functional group tolerance.[1]
This application note specifically addresses the Buchwald-Hartwig amination of this compound. The presence of the fluorine atom at the 7-position can influence the electronic properties of the indazole ring, potentially impacting its reactivity. This guide aims to provide a well-defined starting point for researchers working with this and similar substrates.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.[1][2] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and outcome.[3][4]
-
Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Key Reaction Parameters: Ligands, Bases, and Solvents
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.
3.1. Ligand Selection:
The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the amination of N-heterocycles, bulky electron-rich phosphine ligands are generally preferred. These ligands promote both oxidative addition and reductive elimination while inhibiting catalyst decomposition.
-
Bulky Biarylphosphine Ligands: Ligands such as XPhos , tBuXPhos , and BrettPhos have demonstrated broad utility in the amination of heterocyclic halides.[2] For indazole substrates, tBuXphos is often a good starting point due to its effectiveness in promoting the coupling of a wide range of amines.[2]
-
Xantphos: This ligand is also a viable option, particularly for electron-deficient aryl halides, and can be effective in promoting C-N bond formation.[5][6]
3.2. Choice of Base:
The base is crucial for the deprotonation of the amine coordinated to the palladium center. The strength and solubility of the base can significantly influence the reaction's efficiency.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used base that often leads to high reaction rates.[2] However, its high basicity can be incompatible with sensitive functional groups.[2]
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer milder alternatives and can be advantageous when dealing with base-sensitive substrates.[2]
3.3. Solvent Systems:
Aprotic, non-polar, or polar aprotic solvents are typically employed for the Buchwald-Hartwig amination.
-
Toluene and Dioxane: These are the most common solvents and are generally good choices for a wide range of substrates.[7]
-
tert-Butanol (tBuOH): This solvent can also be effective, sometimes in combination with other solvents.
Experimental Protocol: Amination of this compound
This protocol provides a reliable starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine.
4.1. Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Amine (e.g., Morpholine) | Anhydrous | Commercially Available |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available |
| tBuXphos | Ligand Grade | Commercially Available |
| Sodium tert-butoxide | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Schlenk flask or sealed tube | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Inert gas (Argon or Nitrogen) | High Purity | --- |
4.2. Reaction Setup Workflow:
Figure 2: Workflow for the Buchwald-Hartwig Amination Reaction Setup.
4.3. Step-by-Step Procedure:
-
To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), tBuXphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Seal the flask or tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
4.4. Characterization of the Product:
The purified product should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
LC-MS: To determine the molecular weight and purity.
-
HRMS: To confirm the elemental composition.
Reaction Optimization and Troubleshooting
While the provided protocol is a robust starting point, optimization may be necessary for different amine coupling partners or to improve yield and purity.
5.1. Optimization Table:
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | tBuXphos | NaOtBu | Toluene | 100 | Initial Result |
| 2 | XPhos | NaOtBu | Toluene | 100 | To be determined |
| 3 | tBuXphos | Cs₂CO₃ | Dioxane | 110 | To be determined |
| 4 | tBuXphos | K₃PO₄ | Toluene | 110 | To be determined |
5.2. Troubleshooting Common Issues:
-
Low Conversion:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and the reaction is performed under strictly anaerobic conditions.
-
Insufficient Base Strength: For less reactive amines, a stronger base like NaOtBu may be necessary.
-
Steric Hindrance: Highly hindered amines may require a more specialized ligand or higher reaction temperatures.
-
-
Side Product Formation:
-
Hydrodehalogenation: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous.
-
N1/N2 Arylation of Indazole: If the indazole itself is the amine coupling partner, regioselectivity can be an issue.[8] N-protection of the indazole prior to the C-N coupling is a common strategy to ensure reaction at the desired nitrogen atom.[9][10]
-
Safety Precautions
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle with appropriate personal protective equipment.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 3-amino-7-fluoro-1H-indazoles. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct these valuable building blocks for drug discovery and development. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry, 79(24), 12259–12272. [Link]
- Wikipedia. (2023).
- Slade, D. J., et al. (2018). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Molecules, 23(9), 2345. [Link]
- ResearchGate. (2014).
- Chemistry LibreTexts. (2023).
- Kashani, S. K., et al. (2019).
- ResearchGate. (2016). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3617–3626. [Link]
- Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. University of Ottawa. [Link]
- YouTube. (2012).
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. [Link]
- Guariento, S., et al. (2020). Direct arylation on C-3 position of 1H-indazole substrates reported in literature.
- ACS Publications. (2003). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 5(16), 2861–2863. [Link]
- RSC Publishing. (2017). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 46(38), 12996-13003. [Link]
- ACS Publications. (2002). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 4(18), 3051–3054. [Link]
- Asad, N., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(12), 3704. [Link]
- Beilstein-Institut. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 16, 2596-2605. [Link]
- Moroglu, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
- RSC Publishing. (2017). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 8(2), 1239-1244. [Link]
- ResearchGate. (2013).
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-7-fluoro-1H-indazole
Introduction: The Strategic Value of the 7-Fluoro-1H-Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents due to its ability to mimic the biological interactions of indoles and benzimidazoles.[1][2] Diversely substituted indazoles exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][3] The strategic incorporation of fluorine into these heterocyclic systems can significantly enhance their metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[4][5]
This guide focuses on 3-Bromo-7-fluoro-1H-indazole, a versatile building block for drug discovery. The bromine atom at the C-3 position is an ideal handle for functionalization via palladium-catalyzed cross-coupling, a powerful and indispensable methodology for constructing carbon-carbon and carbon-heteroatom bonds.[6][7] The fluorine atom at the C-7 position, while generally unreactive to cross-coupling conditions, imparts unique electronic properties to the molecule, making its derivatives highly valuable for screening and lead optimization programs.
These application notes provide detailed, field-proven protocols for the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this compound. The protocols are designed to be self-validating, with in-depth explanations for the selection of reagents and conditions to ensure robust and reproducible results.
Core Concept: The Palladium Catalytic Cycle
At the heart of these transformations lies the elegant Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and adapting protocols. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation / Coordination: The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling: Aryl & Vinyl C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and its tolerance of a broad range of functional groups.[8]
Protocol: Synthesis of 3-Aryl-7-fluoro-1H-indazoles
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (typically 4:1) or DMF
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a counterflow of nitrogen or argon.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Technical Insights & Causality
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) source. PdCl₂(dppf) is often preferred for more challenging substrates; the bulky dppf ligand facilitates the reductive elimination step and minimizes side reactions.[8]
-
Base Selection: An aqueous inorganic base like K₂CO₃ is standard.[9] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective for less reactive substrates. The base is crucial for the transmetalation step, activating the boronic acid.
-
Solvent System: A mixture of an organic solvent (dioxane, DMF) and water is common. Water helps to dissolve the inorganic base and facilitates the catalytic cycle.[7]
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (2 mol%) | Robust, commercially available catalysts for C-C coupling. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | Activates boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Good solubility for reactants and reagents. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for catalyst turnover. |
| Notes | Reaction can be performed on the free (NH) indazole.[10] Microwave irradiation can significantly reduce reaction times.[10] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[11] This reaction is critical for synthesizing compounds where a nitrogen-linked moiety is required, which is common in pharmacologically active molecules. The key to success is the use of specialized bulky, electron-rich phosphine ligands.[12]
Protocol: Synthesis of 3-Amino-7-fluoro-1H-indazoles
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-Precatalyst) (1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, or t-BuXPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu or LHMDS) (1.5 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
Step-by-Step Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the reagents, it is highly recommended to perform the setup in a glovebox.
-
Vessel Preparation: To an oven-dried vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Reactant Addition: Add this compound (1.0 eq) and the anhydrous solvent (e.g., Toluene).
-
Initiation: Stir the mixture for a few minutes, then add the amine (1.2 eq).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring at 90-120 °C for 6-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Technical Insights & Causality
-
Catalyst/Ligand System: Standard phosphine ligands like PPh₃ are ineffective. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) are essential.[12] They promote the oxidative addition and, critically, the difficult C-N reductive elimination step.[11] Pre-catalysts are often used for convenience and improved activity.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[13]
-
Solvent: Anhydrous, aprotic solvents are mandatory to prevent quenching the strong base and interfering with the catalyst.
Table 2: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ + XPhos (or similar biaryl ligand) | Facilitates the challenging C-N bond formation. |
| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvent prevents quenching of the strong base. |
| Temperature | 90 - 120 °C | Higher temperatures are often needed for effective catalysis. |
| Notes | Rigorously inert conditions are critical for success. |
Sonogashira Coupling: C(sp)-C(sp²) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne. This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper.[14][15]
Protocol: Synthesis of 3-Alkynyl-7-fluoro-1H-indazoles
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) Co-catalyst (e.g., CuI) (2-5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Optional Co-solvent (e.g., THF, DMF)
Step-by-Step Procedure:
-
Vessel Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent like THF or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reagent Addition: Add the amine base (e.g., Et₃N, 3.0 eq) followed by the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often rapid and can be complete in 1-8 hours. Monitor by TLC.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Technical Insights & Causality
-
Dual Catalyst System: The palladium catalyst performs the main oxidative addition/reductive elimination cycle. The copper(I) co-catalyst reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate, which is more reactive and undergoes transmetalation to the palladium center more efficiently than the alkyne itself.[16]
-
Amine Base: The amine (e.g., Et₃N) serves a dual purpose: it acts as the base to deprotonate the alkyne and as a solvent. It also neutralizes the HBr generated during the reaction.
Table 3: Typical Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) + CuI (4 mol%) | Classic dual-catalyst system for efficient alkynylation. |
| Base | Et₃N or DIPA (3+ eq) | Acts as base and solvent; forms copper acetylide. |
| Solvent | Amine base, often with THF or DMF | Co-solvent can improve the solubility of the starting material. |
| Temperature | 25 - 60 °C | Generally mild conditions are sufficient. |
| Notes | The reaction must be run under inert conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Heck Reaction: Vinylation via C-C Bond Formation
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful method for synthesizing substituted olefins.[17][18] The reaction typically proceeds with high trans selectivity.[18]
Protocol: Synthesis of 3-Vinyl-7-fluoro-1H-indazoles
Materials:
-
This compound
-
Alkene (e.g., Styrene, Butyl Acrylate) (1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., PPh₃ or P(o-tol)₃) (4-10 mol%)
-
Organic Base (e.g., Et₃N or DBU) (1.5 - 2.0 equivalents)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
Step-by-Step Procedure:
-
Vessel Preparation: In a sealed tube or microwave vial, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Reagent Addition: Add the solvent (e.g., DMF), the organic base (e.g., Et₃N, 2.0 eq), and the alkene (1.5 eq) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100-140 °C for 12-36 hours.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through Celite. Wash the filtrate with water to remove the DMF and base salts.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.
Technical Insights & Causality
-
Catalyst System: Simple Pd(OAc)₂ is a common and effective pre-catalyst that is reduced in situ to Pd(0).[19] Phosphine ligands are often required to stabilize the catalyst, especially with aryl bromides.
-
Base: An organic base is used to neutralize the HBr formed during the final step of the catalytic cycle (β-hydride elimination), which regenerates the Pd(0) catalyst.[19][20]
-
Temperature: The Heck reaction often requires higher temperatures than other cross-coupling reactions to drive the reaction to completion.[20]
Table 4: Typical Heck Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Simple, effective Pd(II) pre-catalyst. |
| Ligand | PPh₃ or P(o-tol)₃ (10 mol%) | Stabilizes the catalyst and promotes the reaction. |
| Base | Et₃N or DBU (2 eq) | Neutralizes byproduct HBr to allow catalyst regeneration. |
| Solvent | DMF or NMP | High-boiling polar solvent suitable for the required temperatures. |
| Temperature | 100 - 140 °C | Higher thermal energy is needed to drive the reaction. |
| Notes | The regioselectivity of addition to the alkene can be an issue with unsymmetrical olefins. |
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing these cross-coupling reactions, from initial setup to final analysis.
Caption: Standard laboratory workflow for cross-coupling.
References
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- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central.
- Buchwald–Hartwig amination. Wikipedia.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
- Applications of Fluorine in Medicinal Chemistry. ResearchGate.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- Heck Reaction. Organic Chemistry Portal.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- Importance of Fluorine in Benzazole Compounds. PubMed Central.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methyl-1H-indole. Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals.
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Application Notes and Protocols for the Functionalization of the 3-Position of 7-Fluoroindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Fluoroindazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic a purine bioisostere and engage in key hydrogen bonding interactions with biological targets.[1] The strategic incorporation of a fluorine atom at the 7-position of the indazole ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein.[2][3] This makes the 7-fluoroindazole moiety a highly sought-after component in the design of novel therapeutics, particularly in the development of kinase inhibitors for oncology.[1][4] Functionalization at the C3-position of this scaffold is a critical step in the elaboration of these molecules, allowing for the introduction of diverse substituents that can modulate pharmacological activity and selectivity.[5]
This guide provides a comprehensive overview of the key strategies for the functionalization of the 3-position of 7-fluoroindazole, with a focus on practical, field-proven protocols. We will delve into the mechanistic rationale behind these methods and provide detailed, step-by-step instructions for their implementation in a laboratory setting.
Core Functionalization Strategies: A Mechanistic Overview
The functionalization of the 3-position of 7-fluoroindazole primarily revolves around two key strategies: initial halogenation followed by metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom at the 7-position can influence the reactivity of the indazole ring system, making a sound understanding of the underlying principles essential for successful synthesis.
Diagram of the Overall Workflow
Caption: Overall workflow for the C3-functionalization of 7-fluoroindazole.
Part 1: C3-Halogenation of 7-Fluoroindazole
The introduction of a halogen atom, typically iodine or bromine, at the C3-position is the most common initial step for subsequent functionalization.[4] This is achieved through an electrophilic aromatic substitution reaction. The C3-position of the indazole ring is the most nucleophilic carbon, directing the electrophilic halogenating agent to this site.
Expertise & Experience: The "Why" Behind the Method
Direct iodination of unprotected indazoles is often favored due to its simplicity and high efficiency. The use of a base, such as potassium hydroxide, is crucial as it deprotonates the N1-position of the indazole, increasing the electron density of the heterocyclic ring and enhancing its nucleophilicity towards the electrophilic iodine.[4] Dimethylformamide (DMF) is a common solvent choice due to its polar, aprotic nature, which facilitates the dissolution of the reagents and promotes the reaction.
Protocol 1: 3-Iodination of 7-Fluoro-1H-indazole
This protocol is adapted from the general procedure for the iodination of substituted indazoles.[6]
Materials:
-
7-Fluoro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-fluoro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (1.2 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-iodo-7-fluoro-1H-indazole.
Quantitative Data for Halogenation
| Substrate | Halogenating Agent | Base | Solvent | Yield (%) | Reference |
| 5-Substituted Indazoles | I₂ | KOH | DMF | 87-100 | [6] |
| 7-Iodo-1H-indazole | NBS | NaOH | DMF | 79 | [7] |
Part 2: Metal-Catalyzed Cross-Coupling Reactions
With the 3-halo-7-fluoroindazole in hand, a wide array of substituents can be introduced using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[5][8][9]
Expertise & Experience: The Critical Role of N-Protection
A key consideration in the cross-coupling of 3-iodoindazoles is the potential for N-arylation or other side reactions involving the acidic N-H proton. While some Suzuki-Miyaura couplings on unprotected 3-iodoindazoles have been reported to proceed successfully, particularly with reactive boronic acids, N-protection is often necessary to ensure clean and high-yielding C3-functionalization, especially for Sonogashira and Heck reactions.[10][11] The choice of protecting group can be critical, with groups like Boc or SEM (2-(trimethylsilyl)ethoxymethyl) being commonly employed. However, for some Suzuki couplings, the unprotected form is surprisingly more reactive.[6]
Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-7-fluoro-1H-indazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-iodoindazoles with various boronic acids.[12]
Materials:
-
3-Iodo-7-fluoro-1H-indazole (or N-protected derivative)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 3-iodo-7-fluoro-1H-indazole (1.0 eq), the boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 87 (for 5-nitro) | [6] |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | (Varies) | [10] |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | (Varies) | [11] |
| Heck | Methyl acrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 23-54 (N-SEM protected) | [9] |
Conclusion
The functionalization of the 3-position of 7-fluoroindazole is a well-established yet nuanced area of synthetic chemistry. The protocols and strategies outlined in this guide provide a robust framework for researchers to access a diverse range of 3-substituted 7-fluoroindazoles. A thorough understanding of the reaction mechanisms, particularly the considerations for N-protection in cross-coupling reactions, is paramount for achieving high yields and purity. The versatility of these methods underscores their importance in the ongoing development of novel therapeutics and advanced materials.
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- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). Organic Letters, 16(24), 6342-6345.
- Chen, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829.
- Sonogashira coupling. In Wikipedia.
- Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62-69.
- Baviskar, A. T., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029.
- Synthesis of 1H-indazole: a combination of experimental and theoretical studies. (2012). Journal of the Iranian Chemical Society, 9, 769–775.
- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1904-1925.
- Chen, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829.
- Ru(II)‐Catalyzed Difluoromethylations of 7‐Azaindoles: Access to Novel Fluoro‐7‐Azaindole Derivatives. (2020). Chemistry – An Asian Journal, 15(22), 3804-3808.
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). Journal of Fluorine Chemistry, 255-256, 110003.
- Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2000). Tetrahedron Letters, 41(23), 4363-4366.
- Electrochemically Promoted Regioselective C3 H Trifluoro/Difluoro-methylation of 2H-Indazoles at Room Temperature. (2021). Organic Letters, 23(15), 5896-5900.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2005). The Journal of Organic Chemistry, 70(16), 6468-6477.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2012). Letters in Organic Chemistry, 9(8), 584-589.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2000). Tetrahedron, 56(44), 8683-8690.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). Scientific Reports, 13(1), 16964.
- 1H-Indazole, 6-bromo-7-fluoro-3-iodo-. (n.d.). ChemBK.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6757-6765.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6649.
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2022). Molecules, 27(15), 4786.
- Novel 3-substituted fluorine imidazolium/triazolium salt derivatives: synthesis and antitumor activity. (2015). RSC Advances, 5(66), 53733-53745.
- Synthetic Strategies to Access Fluorinated Azoles. (2024). Journal of Organic Chemistry, 89(1), 2-26.
- Iodination of 7-azaindole and pyrrole. (2007). Tetrahedron Letters, 48(2), 233-235.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2021). ChemRxiv.
- The Effect of Fluoro Substituents on Reactivity of 7-methylbenz[a]anthracene Diol Epoxides. (1991). Carcinogenesis, 12(10), 1849-1854.
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). Molecules, 25(17), 4031.
- Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4736.
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N-alkylation of 3-Bromo-7-fluoro-1H-indazole
An Application Guide to the Regioselective
Authored by: A Senior Application Scientist
Abstract
The N-alkylation of the indazole scaffold is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active agents.[1][2][3] However, the inherent tautomerism of the indazole ring presents a persistent challenge: the reaction can proceed at either the N1 or N2 position, often yielding difficult-to-separate regioisomeric mixtures.[4][5] This guide provides a comprehensive overview of the principles and practical protocols for achieving regioselective , a versatile intermediate in drug discovery. We will delve into the mechanistic underpinnings of regiocontrol, detailing how experimental parameters can be manipulated to favor the desired N1 or N2 product with high fidelity.
Introduction: The Significance of N-Alkylated Indazoles
Indazole, a bioisostere of indole, is a privileged scaffold found in numerous approved drugs and clinical candidates, including treatments for cancer (Niraparib, Pazopanib) and inflammation (Benzydamine).[3][6] The substituent on the indazole nitrogen plays a critical role in modulating the molecule's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties. Consequently, the ability to selectively install alkyl groups at either the N1 or N2 position is of paramount importance for drug development professionals.[7]
The substrate of interest, 3-Bromo-7-fluoro-1H-indazole, incorporates two key features that influence its reactivity:
-
A C3-Bromo Group: This bulky halogen atom provides a steric impediment and serves as a synthetic handle for subsequent cross-coupling reactions.
-
A C7-Fluoro Group: This electron-withdrawing group modulates the electronics of the bicyclic system, influencing the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.
Direct alkylation of 1H-indazoles typically leads to a mixture of N1 and N2 substituted products, making regiocontrol a primary synthetic objective.[4] This document outlines strategies to overcome this challenge.
Mechanistic Overview: The N1 vs. N2 Dichotomy
The regiochemical outcome of indazole alkylation is a delicate balance between several competing factors. The indazole core exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the higher-energy 2H-indazole.[4][6][8][9] The reaction pathway is dictated by the interplay of sterics, electronics, and the specific reaction conditions employed.
// Connections Start -> Deprotonation; Base -> Deprotonation [label="Deprotonating Agent"]; Deprotonation -> Intermediate; Intermediate -> N1_Pathway [label="Path A"]; Intermediate -> N2_Pathway [label="Path B"]; N1_Pathway -> Product_N1; N2_Pathway -> Product_N2; AlkylatingAgent -> N1_Pathway [style=dashed]; AlkylatingAgent -> N2_Pathway [style=dashed]; Solvent -> Intermediate [style=dashed, label="Influences Ion Pairing"];
} caption="General workflow for the N-alkylation of indazole."
Key Factors Influencing Regioselectivity:
-
Base and Solvent System: This is the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents like tetrahydrofuran (THF) strongly favor N1-alkylation.[1][3][10][11] This is attributed to the formation of a "tight ion pair" where the sodium cation coordinates to the N2 nitrogen, sterically hindering it and directing the alkylating agent to the N1 position.[10] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures, as the solvent-separated ions allow for attack at both nitrogen atoms.[5][11][12]
-
Steric Hindrance: Large substituents at the C7 position can sterically block the N1 position, thereby favoring alkylation at N2. While the fluorine atom in our substrate is small, this effect becomes significant with larger groups.
-
Electronics: Electron-withdrawing substituents on the benzene ring, particularly at the C7 position, have been shown to confer excellent N2 regioselectivity.[1][2][3][10] The 7-fluoro group in the target substrate is therefore expected to electronically favor the formation of the N2-alkylated product under certain conditions.
Protocols for Regioselective Alkylation
The following protocols are designed as robust starting points for the selective . Researchers should perform initial reactions on a small scale to confirm the regioselectivity for their specific alkylating agent.
Protocol 1: Selective N1-Alkylation (NaH/THF Conditions)
This protocol leverages the principle of kinetic control via cation chelation to achieve high N1 selectivity.[10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Commercially available |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Alkyl Halide (R-X) or Tosylate (R-OTs) | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |
| Silica Gel | 230-400 mesh | SiliCycle Inc. |
Step-by-Step Methodology
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Seal the flask with a septum and purge with dry nitrogen or argon gas.
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration is 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise over 5-10 minutes. Caution: Gas evolution (H₂) will occur.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes. The solution will typically become a suspension.
-
Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. The reaction can be gently heated (e.g., to 50 °C) to drive it to completion if necessary.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.[11]
// Define node styles node_start [fillcolor="#FBBC05", fontcolor="#202124"]; node_process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_qc [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_end [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define nodes A [label="1. Setup under N₂", class="node_process"]; B [label="2. Dissolve Indazole in THF", class="node_process"]; C [label="3. Cool to 0 °C", class="node_process"]; D [label="4. Add NaH (Deprotonation)", class="node_process"]; E [label="5. Add Alkylating Agent", class="node_process"]; F [label="6. Stir at RT (16-24h)", class="node_process"]; G [label="7. Monitor by TLC/LC-MS", class="node_qc"]; H [label="8. Quench with aq. NH₄Cl", class="node_process"]; I [label="9. Extract with EtOAc", class="node_process"]; J [label="10. Dry & Concentrate", class="node_process"]; K [label="11. Purify (Chromatography)", class="node_process"]; L [label="N1-Alkylated Product", class="node_end"];
// Define edges A -> B -> C -> D -> E -> F -> G; G -> H [label="Reaction Complete"]; H -> I -> J -> K -> L; } caption="Experimental workflow for selective N1-alkylation."
Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)
The Mitsunobu reaction often shows a strong preference for the formation of the N2-regioisomer of substituted indazoles.[3][10] This protocol is suitable for primary and secondary alcohols as alkylating partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Commercially available |
| Triphenylphosphine (PPh₃) | >99% | Sigma-Aldrich |
| Alcohol (R-OH) | Anhydrous | Sigma-Aldrich |
| Diethyl Azodicarboxylate (DEAD) or | 40% in Toluene | Sigma-Aldrich |
| Diisopropyl Azodicarboxylate (DIAD) | >94% | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Silica Gel | 230-400 mesh | SiliCycle Inc. |
Step-by-Step Methodology
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 equiv), triphenylphosphine (1.5 equiv), and the desired alcohol (1.5 equiv). Purge with nitrogen or argon.
-
Solvent Addition: Add anhydrous THF to dissolve the reagents (typical concentration 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and color change are often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting indazole.
-
Concentration: Once complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired products.
Results and Discussion: Controlling the Outcome
The choice of conditions directly dictates the major product isomer. The table below summarizes expected outcomes based on literature precedents for variously substituted indazoles.[1][3][9][10]
| Condition Set | Base / Reagent | Solvent | Probable Major Isomer | Rationale |
| A (N1-Selective) | NaH, NaHMDS, LDA | THF, Dioxane | N1 | Kinetic control; tight ion-pair formation sterically occludes N2.[9][10] |
| B (Mixture) | K₂CO₃, Cs₂CO₃ | DMF, MeCN | N1 / N2 Mixture | Polar solvent promotes solvent-separated ions, allowing attack at both N1 and N2.[5][12] |
| C (N2-Selective) | PPh₃ / DEAD | THF | N2 | Mitsunobu conditions often favor the thermodynamically more stable N2 product transition state.[3][10] |
| D (N2-Selective) | TfOH | DCE | N2 | Acid catalysis can promote selective alkylation at the N2 position.[7][8][13] |
Characterization: Confirming Regiochemistry
Unequivocal assignment of the N1 and N2 regioisomers is critical. While 1D ¹H NMR can provide clues (chemical shifts of protons on the alkyl group and aromatic protons differ), the most reliable method is 2D NMR spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment.[10]
-
For the N1-isomer , a 2- or 3-bond correlation is observed between the protons of the methylene group attached to the nitrogen (N-CH₂-R) and the C7a carbon of the indazole ring.
-
For the N2-isomer , a 3-bond correlation is observed between the N-CH₂-R protons and the C3 carbon (the carbon bearing the bromine atom).
-
Conclusion
The can be effectively controlled to yield either the N1 or N2 regioisomer with high selectivity. By carefully selecting the base, solvent, and type of reaction, researchers can predictably synthesize the desired building block for their drug discovery programs. N1-alkylation is favored under conditions that promote tight ion-pair formation (NaH in THF), while N2-alkylation is often achieved using Mitsunobu conditions or acid catalysis. Rigorous characterization, primarily using HMBC NMR, is essential to confirm the regiochemical outcome of the synthesis.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Smith, C. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
- Various Authors. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- Conroy, T., et al. (2024).
- Conroy, T., et al. (2024).
- Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
- Li, G., et al. (2024).
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
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- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 12. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 3-Bromo-7-fluoro-1H-indazole in Modern Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold and the Rise of a Versatile Building Block
The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active agents, including several FDA-approved drugs.[1][2][3] Its bicyclic structure, comprising a fused benzene and pyrazole ring, serves as an effective bioisostere for native purines, enabling it to form critical hydrogen bonding interactions with the hinge region of many protein kinases.[3] This has led to the development of potent kinase inhibitors for oncology, such as Pazopanib and Axitinib.[2][3]
Within the vast chemical space of indazole derivatives, 3-Bromo-7-fluoro-1H-indazole has emerged as a particularly valuable and strategic building block for drug discovery programs.[4][5] The utility of this molecule is rooted in the specific placement of its halogen substituents. The bromine atom at the C3 position provides a versatile synthetic handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[6] Simultaneously, the fluorine atom at the C7 position can significantly influence the molecule's physicochemical properties, including its acidity (pKa) and lipophilicity, which are critical for optimizing drug-like characteristics such as cell permeability and metabolic stability.[3][5] Furthermore, the fluorine can engage in favorable orthogonal dipole or hydrogen bond interactions within a target's binding site, enhancing potency and selectivity.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective use of this compound in the synthesis of novel chemical entities.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1257853-72-7 | [4][5] |
| Molecular Formula | C₇H₄BrFN₂ | [4] |
| Molecular Weight | 215.02 g/mol | [4] |
| Appearance | Off-white to light yellow solid | Sourced from typical supplier data |
| Storage | Store at room temperature in a dry, well-ventilated area | [7] |
Safety Note: this compound is classified as an acute oral toxicant (Category 4) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a chemical fume hood.[8]
Core Applications in Drug Discovery
The primary utility of this compound is as a foundational scaffold for building libraries of compounds for screening and lead optimization, particularly in the domain of kinase inhibition.
Synthesis of Kinase Inhibitors
The indazole moiety is a well-established hinge-binding motif for numerous protein kinases.[3][9] The C3 position is a critical vector for extending substituents into the ATP-binding site to achieve potency and selectivity. This compound is an ideal starting point for exploring this chemical space. Through reactions like Suzuki and Buchwald-Hartwig couplings, diverse aryl, heteroaryl, and amino groups can be appended at the C3 position to target the specific topology of a given kinase.[10][11]
Enabling Structure-Activity Relationship (SAR) Studies
The bromine atom is a linchpin for efficient SAR exploration. By starting with a common intermediate, medicinal chemists can rapidly generate a matrix of analogs where the substituent at the C3 position is systematically varied.[12] This parallel synthesis approach allows for a comprehensive evaluation of how different functional groups impact target engagement, selectivity, cell potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fluorine at C7 remains a constant structural feature, potentially improving the overall pharmacokinetic profile of the series.[3]
Key Synthetic Methodologies & Protocols
The following sections provide detailed, field-proven protocols for the most critical transformations involving this compound. These protocols are designed to be self-validating, incorporating steps for reaction monitoring and product verification.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This palladium-catalyzed reaction is arguably the most powerful method for forming C(sp²)-C(sp²) bonds and is widely used to couple aryl or heteroaryl boronic acids to the C3 position of the indazole.[13]
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13]
Detailed Step-by-Step Protocol:
-
Materials & Reagents:
-
This compound (1.0 eq.)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq.)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq.)
-
Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME/Water
-
Inert gas supply (Nitrogen or Argon)
-
-
Reaction Setup:
-
To a flame-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times. This is crucial as oxygen can deactivate the palladium catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
-
Reaction Conditions:
-
Conventional Heating: Place the sealed vessel in a preheated oil bath at 80-100 °C.
-
Microwave Irradiation: A significant advantage for this reaction is the use of microwave heating, which can dramatically reduce reaction times.[14][15] A typical condition is heating to 120-140 °C for 20-60 minutes.[14][15]
-
-
Monitoring & Work-up:
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
| Parameter | Condition A (Conventional) | Condition B (Microwave) | Rationale / Notes |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is often robust for a wide range of substrates. Tetrakis is a classic, effective catalyst.[14] |
| Base | K₂CO₃ (2.5 eq.) | Cs₂CO₃ (2.0 eq.) | Cesium carbonate is more soluble and often more effective, especially for less reactive boronic acids.[14][17] |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/EtOH/H₂O (3:1.5:0.5) | The addition of ethanol can improve the solubility of reagents.[14][17] Water is essential for the catalytic cycle. |
| Temperature | 90 °C | 140 °C | Microwave allows for rapid heating to superheated temperatures, accelerating the reaction rate significantly.[14][15] |
| Time | 4-16 hours | 20-40 minutes | Demonstrates the efficiency gained from microwave irradiation. |
| Expected Yield | 60-90% | 70-95% | Yields are substrate-dependent but are generally good to excellent. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is the premier method for coupling primary or secondary amines to the C3-position, creating a C-N bond that is a key feature in many bioactive molecules.[18]
Reaction Principle: The catalytic cycle is similar to the Suzuki reaction but involves the coordination of the amine to the Pd(II) intermediate, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine.[18][19] The choice of phosphine ligand is paramount for success, especially with heteroaryl halides.[20]
Detailed Step-by-Step Protocol:
-
Materials & Reagents:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.2-1.5 eq.)
-
Palladium Pre-catalyst: Pd₂(dba)₃ or a G3/G4 Buchwald Palladacycle (1-3 mol%)
-
Ligand: XantPhos, RuPhos, or BINAP (1.2-1.5 eq. relative to Pd)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq.)
-
Solvent: Anhydrous, aprotic solvents like Toluene or 1,4-Dioxane.[19][20]
-
-
Reaction Setup (Strictly Anaerobic):
-
In a glovebox or using Schlenk technique, add the palladium pre-catalyst and the phosphine ligand to a flame-dried Schlenk flask with a stir bar.
-
Add the base, followed by this compound.
-
Seal the flask, remove from the glovebox (if used), and place under a positive pressure of Argon.
-
-
Reagent Addition:
-
Add the anhydrous solvent via syringe.
-
Add the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in the glovebox with the other solids.
-
-
Reaction Conditions:
-
Heat the reaction mixture with vigorous stirring in a preheated oil bath, typically between 80-110 °C.[20]
-
The reaction is usually complete within 2-24 hours.
-
-
Monitoring & Work-up:
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization:
-
Purify the residue by flash column chromatography (silica gel, Hexane/EtOAc or DCM/MeOH gradients).
-
Confirm the structure and purity of the product by NMR and HRMS.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed bromine and fluorine atoms provide a dual advantage: a reliable handle for synthetic diversification and an embedded element for modulating pharmacokinetic properties. The robust and scalable protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings enable the rapid and efficient synthesis of large, targeted libraries of novel indazole derivatives. By leveraging the unique features of this building block, medicinal chemists are well-equipped to develop the next generation of targeted therapeutics, particularly in the competitive field of kinase inhibitors.
References
- El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link][14][15]
- National Center for Biotechnology Information (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. [Link][17]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link][13]
- Chemistry LibreTexts (2023).
- Wikipedia (2023).
- National Center for Biotechnology Information (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link][1]
- National Center for Biotechnology Information (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link][3]
- National Center for Biotechnology Information (2024).
- Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. [Link][22]
- CRO SPLENDID LAB. This compound. [Link][4]
- MySkinRecipes. 3-Bromo-1H-indazole-7-carboxylic acid. [Link][10]
- Kashani, S. K., et al. (2021).
- ResearchGate (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. [Link][12]
- Giraud, F., et al. (2019).
- National Center for Biotechnology Information (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link][2]
- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-40. [Link][11]
- MySkinRecipes. This compound. [Link][7]
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Application Notes and Protocols: 3-Bromo-7-fluoro-1H-indazole as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of potent protein kinase inhibitors.[1][2] This guide focuses on the 3-Bromo-7-fluoro-1H-indazole scaffold, a versatile building block for developing targeted kinase inhibitors. We will explore the chemical rationale for its use, outline synthetic strategies, and provide detailed protocols for the biochemical and cellular characterization of its derivatives. This document is intended to serve as a practical resource for researchers in oncology, immunology, and other fields where kinase dysregulation is a key pathological driver.
Introduction: The Strategic Advantage of the this compound Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular signal transduction pathways.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][4][5] The indazole core has been successfully incorporated into several FDA-approved kinase inhibitors, such as axitinib and pazopanib, demonstrating its clinical utility.[1]
The this compound scaffold offers several strategic advantages for kinase inhibitor design:
-
Versatile Substitution: The bromine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of chemical moieties through cross-coupling reactions. This enables the exploration of the chemical space around the kinase active site to optimize potency and selectivity.
-
Fluorine Substitution: The fluorine atom at the 7-position can enhance binding affinity through favorable interactions with the kinase active site. It can also improve metabolic stability and pharmacokinetic properties of the final compound.
-
Hinge-Binding Motif: The 1H-indazole core itself is an effective hinge-binding fragment, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[6]
This guide will provide the foundational knowledge and practical methodologies to leverage these advantages in the development of novel kinase inhibitors based on the this compound scaffold.
Potential Kinase Targets and Signaling Pathways
Derivatives of the indazole scaffold have been shown to inhibit a range of kinases, including both tyrosine kinases and serine/threonine kinases.[1] Based on existing literature for related indazole compounds, the this compound scaffold is a promising starting point for targeting kinases such as:
-
AXL (TAM Family Receptor Tyrosine Kinase): AXL is overexpressed in various cancers and is associated with poor prognosis and drug resistance.[7][8][9] Inhibiting the GAS6/AXL signaling pathway can impede cancer cell proliferation, survival, and metastasis.[9]
-
PIM Kinases (Serine/Threonine Kinases): The PIM kinase family (PIM1, PIM2, and PIM3) is involved in regulating cell growth, differentiation, and apoptosis.[10][11] They are attractive targets in hematologic malignancies.[10]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, including ovarian and lung cancer.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): As key regulators of angiogenesis, VEGFRs are established targets for anti-cancer therapies.[12]
Below is a generalized representation of a kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold.
Figure 1: Generalized Kinase Signaling Pathway and Point of Inhibition.
Synthetic Chemistry: Building Derivatives
The synthesis of derivatives from the this compound scaffold typically involves Suzuki or Sonogashira coupling reactions to introduce diversity at the 3-position. A general synthetic scheme is outlined below.
Figure 2: General Synthetic Routes for Derivatization.
A more detailed, exemplary synthetic protocol for a Suzuki coupling reaction is provided below. This protocol is a starting point and may require optimization for specific substrates.
Protocol 3.1: Synthesis of a 3-Aryl-7-fluoro-1H-indazole Derivative via Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Solvent (e.g., 1,4-dioxane/water mixture)[6]
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1 equivalent).
-
Add the arylboronic acid (1.2-1.5 equivalents).
-
Add the base (2-3 equivalents).[6]
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H2O, 1:1).[6]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-fluoro-1H-indazole derivative.
Biochemical and Cellular Characterization: Protocols and Data Interpretation
Once a library of derivatives has been synthesized, their biological activity must be assessed. This involves a tiered approach, starting with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to evaluate activity in a more physiologically relevant context.[15]
Biochemical Kinase Inhibition Assay
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[16] A variety of formats are available, including luminescence-based, fluorescence-based, and radiometric assays.[16] Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used non-radioactive method.[17]
Protocol 4.1.1: HTRF-Based Kinase Inhibition Assay[17]
Materials:
-
Purified recombinant kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay buffer (typically containing HEPES, MgCl2, DTT, and a surfactant like Brij-35)[8]
-
This compound derivatives dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Add the diluted compounds to the wells of the 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase and biotinylated substrate to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | AXL | 15 |
| Derivative 2 | AXL | 250 |
| Derivative 3 | PIM1 | 30 |
| Staurosporine | AXL | 5 |
Table 1: Example of biochemical IC50 data for hypothetical derivatives.
Cellular Kinase Inhibition and Antiproliferative Assays
Cell-based assays are crucial for confirming that a compound can engage its target in a cellular environment and exert a desired biological effect.[4][15]
Protocol 4.2.1: Western Blot-Based Target Engagement Assay
This assay measures the inhibition of phosphorylation of a downstream substrate of the target kinase in cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the kinase or its substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
If the kinase requires stimulation, add the appropriate ligand for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Protocol 4.2.2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of the compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
For the MTT assay, add MTT reagent and incubate for 4 hours. Then, add a solubilizing agent and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes, and read the luminescence.
-
Calculate the percent inhibition of proliferation for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Compound ID | Cell Line | Target Pathway | GI50 (µM) |
| Derivative 1 | A549 (Lung Cancer) | AXL | 0.5 |
| Derivative 1 | K562 (Leukemia) | - | >10 |
| Derivative 3 | KMS-12 (Multiple Myeloma) | PIM | 1.2 |
Table 2: Example of cellular GI50 data for hypothetical derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and inherent ability to bind to the kinase hinge region make it an attractive scaffold for medicinal chemists. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of derivatives. Future work should focus on optimizing the potency and selectivity of lead compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy in relevant disease models.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022 May 11.
- Ng PY, et al. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorg Med Chem. 2021 Nov 1;49:116437. doi: 10.1016/j.bmc.2021.116437.
- Wang H, et al. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorg Med Chem Lett. 2015 Feb 15;25(4):834-40. doi: 10.1016/j.bmcl.2014.12.068.
- Kumar A, et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Med Chem. 2021 May 26;12(6):884-903. doi: 10.1039/d1md00030a.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025 Aug 14.
- Wang H, et al. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorg Med Chem Lett. 2015 Feb 15;25(4):834-40. doi: 10.1016/j.bmcl.2014.12.068.
- Cesta MC, et al. Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. J Med Chem. 2009 Mar 12;52(5):1451-5. doi: 10.1021/jm8012659.
- Lücking U, et al. Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability. ACS Med Chem Lett. 2016 Sep 8;7(9):841-6. doi: 10.1021/acsmedchemlett.6b00216.
- Ng PY, et al. Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. 2025 Aug 28.
- Wang W, et al. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Med Chem. 2022 Sep 15;13(9):1108-1114. doi: 10.1039/d2md00164a.
- Ruiz-Torres V, et al. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. J Med Chem. 2017 Nov 22;60(22):9174-9190. doi: 10.1021/acs.jmedchem.7b00632.
- Zhang Y, et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Eur J Med Chem. 2025 Sep 12;299:116847. doi: 10.1016/j.ejmech.2025.116847.
- Blake JF, et al. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. J Med Chem. 2025 Jun 12;68(11):4331-4348. doi: 10.1021/acs.jmedchem.5b00471.
- Wang Y, et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023 May 12;28(10):4089. doi: 10.3390/molecules28104089.
- No authors listed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
- Zhang Y, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorg Med Chem Lett. 2021 Apr 27;42:128052. doi: 10.1016/j.bmcl.2021.128052.
- Li Y, et al. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Eur J Med Chem. 2020 Oct 1;203:112517. doi: 10.1016/j.ejmech.2020.112517.
- Jia Y, et al. HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods Mol Biol. 2016;1439:131-48. doi: 10.1007/978-1-4939-3670-3_10.
- Liu Z, et al. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. J Enzyme Inhib Med Chem. 2022 Dec;37(1):128-144. doi: 10.1080/14756366.2021.1996721.
- MySkinRecipes. 3-Bromo-1H-indazole-7-carboxylic acid.
- Liu Z, et al. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. J Enzyme Inhib Med Chem. 2022 Dec;37(1):128-144. doi: 10.1080/14756366.2021.1996721.
- Wang Y, et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023 May 8;28(10):4089. doi: 10.3390/molecules28104089.
- van der Wijk T, et al. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. J Am Soc Mass Spectrom. 2025 Jan 16;36(1):103-112. doi: 10.1021/jasms.4c00298.
- Reagentia. 6-Bromo-7-fluoro-3-iodo-1H-indazole (1 x 500 mg).
- Amerigo Scientific. 5-Bromo-7-fluoro-1H-indazole.
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Application Notes & Protocols: 3-Bromo-7-fluoro-1H-indazole as a Key Intermediate in the Synthesis of Potent CB1 Receptor Agonists
Abstract
The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of synthetic cannabinoid receptor agonists (SCRAs).[1][2] Among the various indazole precursors, 3-bromo-7-fluoro-1H-indazole has emerged as a uniquely versatile and strategic starting material for crafting potent and metabolically robust CB1 receptor agonists. The bromine atom at the C3-position serves as a versatile synthetic handle for introducing diverse functionalities crucial for receptor interaction, while the fluorine atom at the C7-position significantly enhances the metabolic stability and modulates the electronic properties of the molecule.[3][4] This guide provides an in-depth analysis of the synthetic strategies employing this compound, complete with detailed, field-proven protocols and an exploration of the structure-activity relationships (SAR) that govern the efficacy of the resulting CB1 agonists.
Introduction: The Strategic Importance of the 7-Fluoro-indazole Scaffold
The cannabinoid receptor 1 (CB1R), a G-protein coupled receptor predominantly expressed in the central nervous system, is a primary therapeutic target for a range of conditions.[5] The development of synthetic agonists targeting CB1R has been a major focus of pharmaceutical research. Indazole-based compounds have proven to be a highly successful class of SCRAs, often exhibiting greater potency than their indole-based counterparts.[2]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3] This modification can prolong the drug's half-life and improve its overall pharmacokinetic profile. The fluorine atom at the 7-position of the indazole core in this compound serves this critical role. Furthermore, its high electronegativity can alter the molecule's electronic landscape, influencing binding affinity and functional activity at the CB1 receptor.[3][6] While the effect of fluorine substitution can be position-dependent, its strategic placement on the core scaffold is a key optimization technique.[6][7]
This document outlines the primary synthetic transformations of this compound, focusing on two pivotal reactions: regioselective N1-alkylation and C3-functionalization, which together allow for the systematic construction of diverse and potent CB1 receptor agonists.
Core Synthetic Workflow
The synthesis of target CB1 agonists from this compound is generally a two-stage process. This modular approach allows for the independent optimization of the "tail" (N1-substituent) and "head" (C3-substituent) regions of the molecule, which are critical for cannabimimetic activity.
Caption: General synthetic workflow for CB1 agonists.
The first critical step is the regioselective alkylation of the indazole nitrogen. The second step involves leveraging the C3-bromo position as a reactive site for introducing the pharmacologically critical head group, typically via palladium-catalyzed cross-coupling or through the formation of an amide bond.
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of this compound
Causality: The N-alkylation of indazoles can result in a mixture of N1 and N2 regioisomers.[8] For the synthesis of most potent CB1 agonists, the N1-alkylated isomer is desired. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) strongly favors N1-alkylation.[9][10] This is attributed to the deprotonation at the N1 position, which is sterically more accessible and thermodynamically favored. The resulting sodium salt is then readily alkylated by the electrophile.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., 1-bromopentane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a homogeneous suspension of the sodium indazolide salt.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between EtOAc and water. Separate the layers.
-
Wash the organic phase sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated-3-bromo-7-fluoro-1H-indazole.
Protocol 2: C3-Functionalization via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[11] It is highly effective for coupling aryl or vinyl bromides with boronic acids.[12] In this context, the C3-bromo group of the N1-alkylated indazole serves as an excellent electrophilic partner. A palladium catalyst, typically with a phosphine ligand, is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][13]
Materials and Reagents:
-
1-Alkyl-3-bromo-7-fluoro-1H-indazole (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)) (2.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/Water or DME)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 1-alkyl-3-bromo-7-fluoro-1H-indazole (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dimethoxyethane (DME), approx. 0.1 M).[11]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired C3-arylated product.
Protocol 3: Synthesis of an Indazole-3-Carboxamide Derivative
Causality: The indazole-3-carboxamide moiety is a cornerstone of many highly potent synthetic cannabinoids, including AB-FUBINACA and ADB-BUTINACA.[2][7][14] This protocol describes a common route involving a palladium-catalyzed carbonylation to form a methyl ester, followed by amidation with the desired amino acid derivative.
Caption: Synthetic pathway to indazole-3-carboxamides.
Materials and Reagents:
-
1-Alkyl-3-bromo-7-fluoro-1H-indazole (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Carbon monoxide (CO) gas (Caution: Highly toxic )
-
L-tert-Leucinamide hydrochloride
-
Sodium methoxide (NaOMe)
Procedure: Part A - Carbonylation
-
Combine 1-alkyl-3-bromo-7-fluoro-1H-indazole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), dppf (0.1 equiv), and Et₃N (2.5 equiv) in a pressure-rated vessel.
-
Add anhydrous MeOH as the solvent.
-
Pressurize the vessel with CO gas (e.g., 50-100 psi) and heat to 80-100 °C with vigorous stirring for 12-24 hours.
-
After cooling and carefully venting the CO gas in a fume hood, concentrate the reaction mixture.
-
Purify the crude product via column chromatography to isolate methyl 1-alkyl-7-fluoro-1H-indazole-3-carboxylate.
Procedure: Part B - Amidation
-
In a separate flask, dissolve L-tert-Leucinamide hydrochloride (1.5 equiv) in anhydrous MeOH.
-
Add sodium methoxide (1.6 equiv) and stir for 30 minutes at room temperature to generate the free amine.
-
To this mixture, add a solution of the methyl ester from Part A (1.0 equiv) in MeOH.
-
Heat the reaction mixture to reflux and stir for 6-18 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) and Data
The modular synthesis allows for systematic exploration of the SAR. The 7-fluoro substituent generally enhances metabolic stability and can increase CB1 receptor potency.[15]
| Compound Class | N1-Substituent ("Tail") | C3-Substituent ("Head") | Relative CB1 Potency | Rationale |
| Indazole-3-Carboxamides | Pentyl, 4-Fluorobenzyl | Adamantyl-carboxamide | High | The N1-alkyl chain interacts with a lipophilic pocket in the CB1R. The bulky adamantyl group at C3 provides strong receptor binding.[16][17] |
| Indazole-3-Carboxamides | 5-Fluoropentyl | L-tert-Leucinamide | Very High | Terminal fluorination of the N-pentyl tail is known to increase CB1 receptor potency by 2-5 times. The tert-leucinamide head is a classic feature of potent SCRAs.[7][15] |
| 3-Aryl-Indazoles | Butyl | Naphthalenyl | Moderate to High | Aromatic groups at C3 can mimic the interaction of classical cannabinoids. The N1-tail length is crucial for optimal fit.[18] |
Note: Relative potency is a generalized summary based on published literature.
Conclusion
This compound is a high-value intermediate for the synthesis of potent and diverse CB1 receptor agonists. Its strategic fluorination provides a metabolic shield, while the C3-bromo group offers a gateway to essential pharmacophoric elements through robust and well-established chemical transformations like N-alkylation, Suzuki coupling, and amidation. The protocols and insights provided herein offer a comprehensive framework for researchers and drug development professionals to leverage this versatile building block in the rational design and synthesis of novel cannabinoid-based therapeutics.
References
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC - NIH. (n.d.).
- The Strategic Role of Fluorine Substitution in the Development of Cannabinoid Receptor Ligands: An In-depth Technical Guide. (n.d.). BenchChem.
- Crocker, P. J., Mahadevan, A., Wiley, J. L., Martin, B. R., & Razdan, R. K. (2007). The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids. Bioorganic & Medicinal Chemistry Letters, 17(6), 1504–1507. [Link]
- Banister, S. D., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445-1458. [Link]
- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025). Archives of Toxicology.
- Fluorinated Ethers of Cannabinol (CBN). (n.d.). MDPI. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
- Mechanism of a Highly Selective N2 Alkyl
- Multigram scale synthesis of synthetic cannabinoid metabolites. (n.d.). Diva-portal.org.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
- Synthesis route for the compounds under study. (n.d.).
- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025).
- Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (n.d.). The Korean Society of Applied Pharmacology.
- Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. (n.d.).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024).
- Synthesis of indazole-based fluorophores. (2025).
- Synthesis and cannabinoid activity of 1-substituted-indole-3-oxadiazole derivatives: Novel agonists for the CB1 receptor. (n.d.). The University of Melbourne.
- Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. (n.d.).
- Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (2024).
- Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (n.d.). Royal Society of Chemistry. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). Royal Society of Chemistry. [Link]
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- 18. Synthesis and cannabinoid activity of 1-substituted-indole-3-oxadiazole derivatives: Novel agonists for the CB1 receptor : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Application Notes & Protocols: Characterizing the Biological Activity of 3-Bromo-7-fluoro-1H-indazole Analogs
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents one of the most significant scaffolds in modern medicinal chemistry.[1][2] Its structural resemblance to purines allows it to function as an effective "hinge-binding" motif, competitively inhibiting the ATP-binding site of a wide array of protein kinases.[3] Dysregulation of kinase signaling is a hallmark of numerous cancers, making them critical targets for therapeutic intervention.[4][5] Consequently, indazole-containing derivatives have been successfully developed into clinically approved anticancer drugs, including Axitinib and Pazopanib.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of novel analogs based on the 3-bromo-7-fluoro-1H-indazole core (Catalog Number: 1257853-72-7)[6]. The strategic placement of halogen atoms—bromine at the 3-position and fluorine at the 7-position—offers unique electronic properties and potential for further synthetic elaboration. This document outlines an integrated, field-proven approach, beginning with a general synthetic strategy and progressing through detailed protocols for in vitro kinase screening, cell-based cytotoxicity assessment, and mechanistic validation via pathway analysis.
Section 1: General Synthetic Strategy
The synthesis of functionalized 3-aminoindazoles, which serve as crucial precursors to a wide range of kinase inhibitors, often begins with readily available substituted benzonitriles.[7][8] A practical and scalable approach involves a two-step sequence: regioselective bromination followed by a cyclization reaction with hydrazine.[8] This method avoids potentially hazardous reaction conditions and eliminates the need for extensive chromatographic purification, making it suitable for generating a library of analogs for screening.[7][8]
Rationale for the Synthetic Approach:
-
Regioselective Bromination: Starting with a substituted benzonitrile, bromination using a mild agent like N-bromosuccinimide (NBS) in sulfuric acid allows for controlled installation of the bromine atom.[8] The existing substituents on the ring direct the position of this addition.
-
Hydrazine-Mediated Cyclization: The subsequent reaction with hydrazine hydrate is the key ring-forming step. The hydrazine can attack either the cyano group or an adjacent halo-substituent, followed by an intramolecular cyclization to form the pyrazole ring of the indazole core.[7] The choice of solvent can be critical in directing the regioselectivity of this cyclization to yield the desired isomer.[7]
This strategy provides a robust foundation for producing the core this compound scaffold, which can then be further modified through standard cross-coupling reactions to generate a diverse library of analogs for biological evaluation.
Section 2: In Vitro Biochemical Assays for Direct Kinase Inhibition
The first critical step in characterizing a potential kinase inhibitor is to determine its direct effect on the purified target enzyme. This removes the complexities of a cellular environment, providing a clean measure of potency and selectivity.[9] Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are an industry standard due to their high sensitivity, broad applicability, and non-radioactive format.[10][11]
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Principle of the Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10] The kinase reaction is first performed, after which a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the newly produced ADP into ATP, which is subsequently used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[10] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2x kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate (e.g., a generic peptide like poly-Glu,Tyr 4:1) concentrations should be optimized empirically to ensure the reaction is in the linear range.
-
Prepare a stock solution of the this compound analog in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Prepare a 2x ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at the Kₘ for the specific kinase to accurately determine IC₅₀ values.
-
-
Reaction Setup (384-well Plate Format):
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the 2x kinase/substrate solution to all wells and mix gently.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a "no kinase" control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation: Comparative Kinase Inhibition Profile
Summarize the IC₅₀ values in a table to compare the potency and selectivity of the analog against a panel of relevant kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Analog X-1 | VEGFR2 | 15 |
| Analog X-1 | FGFR1 | 250 |
| Analog X-1 | PDGFRβ | 35 |
| Analog X-1 | p38α | >10,000 |
| Control (e.g., Linifanib) | VEGFR2 | 3 |
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro luminescence-based kinase assay.
Section 3: Cell-Based Assays for Determining Cytotoxicity
While in vitro assays confirm direct target engagement, cell-based assays are essential to determine if an inhibitor can penetrate the cell membrane, engage its target in a complex cellular milieu, and exert a biological effect, such as inhibiting proliferation or inducing cell death.[4][9] The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]
Protocol 3.1: MTT Cell Viability Assay
Principle of the Assay: The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung cancer, K562 leukemia) in appropriate media.[15]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of media.[16]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the indazole analog in culture medium.
-
Carefully remove the old media from the wells and add 100 µL of media containing the various concentrations of the compound. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with media only as a background control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[16]
-
-
MTT Labeling and Solubilization:
-
After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[12][17]
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[16][17]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Some protocols may require an overnight incubation for full solubilization.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13][14]
-
Subtract the background absorbance (media-only wells) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of inhibitor concentration and determine the IC₅₀/GI₅₀ value.
-
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Section 4: Mechanistic Validation via Western Blot
After establishing that an indazole analog inhibits a specific kinase in vitro and reduces cancer cell viability, the final step is to confirm that its cellular activity is a direct result of targeting the intended signaling pathway.[18] Western blotting is the gold-standard technique for this purpose, allowing for the sensitive detection of changes in the phosphorylation status of downstream proteins in a signaling cascade.[19][20] For many receptor tyrosine kinases (e.g., VEGFR, FGFR), a key downstream pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade.[18][19]
Protocol 4.1: Western Blot for Phospho-ERK1/2
Principle of the Assay: The MAPK pathway is regulated by a series of phosphorylation events.[19] By treating cells with an inhibitor and then stimulating the pathway, we can observe whether the inhibitor blocks signal transduction. This is measured by using phospho-specific antibodies that only recognize the activated (phosphorylated) form of a target protein, such as ERK1/2 (p44/42 MAPK).[19][21] The level of phosphorylated protein is then compared to the total amount of that protein to confirm that the effect is due to a change in activation state, not a change in protein expression.[22]
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the indazole analog for a specified time (e.g., 2 hours).
-
Stimulate the cells with an appropriate growth factor (e.g., VEGF or FGF) for a short period (e.g., 15 minutes) to induce pathway activation. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[19]
-
Stripping and Reprobing: To normalize for protein loading, the same blot can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., total-ERK1/2) and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-protein to total protein for each condition.
-
Signaling Pathway: MAPK Cascade Inhibition
Caption: Inhibition of the MAPK signaling cascade by an indazole analog.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Martens, S. (2023). In vitro kinase assay. protocols.io.
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- Al-Nahrain University, College of Medicine. (2023). MTT (Assay protocol). protocols.io.
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- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
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- BenchChem. (2025). C13H11Cl3N4OS in vitro kinase assay protocol.
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- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
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- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
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- Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4948.
- Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
- Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4449-4454.
- Seger, R., & Krebs, E. G. (2006). The detection of MAPK signaling. Current Protocols in Molecular Biology, Chapter 18, Unit 18.12.
- ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver.
- Wang, Z., et al. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
- CRO SPLENDID LAB. (n.d.). This compound.
- Wang, Z., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry, 6(2), 522-530.
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- Sharma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Molecular Structure, 1248, 131438.
- Szymański, P., et al. (2021). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. Oncology Letters, 21(5), 395.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
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Application Notes & Protocols: A Guide to Suzuki-Miyaura Cross-Coupling with 3-Bromoindazoles for Pharmaceutical Research
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The indazole scaffold is a privileged motif in modern drug discovery, forming the core of numerous compounds with diverse therapeutic activities. The ability to functionalize this heterocyclic system, particularly at the C3-position, is crucial for modulating pharmacological properties. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for constructing carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups, coupled with the commercial availability of a vast array of boronic acids and their derivatives, makes it an indispensable strategy for creating libraries of 3-arylindazoles for biological screening.[2]
This guide provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-bromoindazoles, grounded in mechanistic principles to empower researchers to not only execute the reaction but also to troubleshoot and adapt the methodology for their specific needs.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is paramount for rationalizing the choice of reagents and reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole, forming a Pd(II) complex.[5][6] This is often the rate-determining step, and its efficiency can be influenced by the electron density of the indazole ring and the choice of palladium ligand.
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the bromide. This step requires activation of the organoboron species by a base.[5][6][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond of the 3-arylindazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 3-Bromoindazole
This protocol provides a general method for the Suzuki coupling of a 3-bromoindazole with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromoindazole | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | An air-stable precatalyst.[8] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercially Available | Ensure it is finely powdered for better solubility and reactivity.[9] |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a dry, degassed solvent. |
| Deionized Water | In-house | Must be degassed. | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl(aq) | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromoindazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).[6] The use of a slight excess of the boronic acid can help drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.[10]
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.01-0.05 equiv.).[8] For challenging substrates, a higher catalyst loading may be necessary.
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).[6][9] The addition of water is often beneficial as it helps to dissolve the inorganic base and facilitates the transmetalation step.[9] The total solvent volume should be sufficient to create a stirrable slurry, typically resulting in a 0.1-0.5 M solution with respect to the 3-bromoindazole.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[6][8] Alternatively, microwave irradiation (e.g., 140 °C) can be employed to significantly reduce reaction times.[13][14]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-bromoindazole is consumed (typically 2-24 hours).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water, followed by brine.[6]
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylindazole.
-
Caption: A streamlined workflow for the Suzuki coupling of 3-bromoindazoles.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents; Low reaction temperature. | Use a fresh batch of catalyst and ensure it is handled correctly.[15] Improve degassing of solvents and ensure a positive pressure of inert gas.[11][12] Use anhydrous solvents.[11] Increase the reaction temperature.[9] |
| Protodeboronation (Loss of Boronic Acid) | Presence of protic sources (water, alcohols) and prolonged reaction times. | Use a more stable boronic ester (e.g., pinacol ester).[4] Minimize the amount of water or run under anhydrous conditions if possible. Ensure the reaction is not heated for an unnecessarily long time. |
| Homocoupling (Formation of Biaryls) | Presence of oxygen; Inefficient transmetalation. | Ensure rigorous exclusion of oxygen.[4][12] Screen different bases or solvent systems to promote efficient transmetalation. |
| Dehalogenation of Starting Material | Presence of a hydride source (e.g., from solvent or base impurities). | Use high-purity, anhydrous solvents.[4] Screen alternative bases. |
Safety Precautions
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Heating: When heating reactions, especially in sealed vessels like microwave vials, use a blast shield.[16] Be aware of the potential for exotherms, particularly on a larger scale.[17][18]
-
General: Always follow standard laboratory safety procedures.
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and reliable method for the synthesis of 3-arylindazoles. By understanding the underlying mechanism and paying careful attention to experimental details such as maintaining an inert atmosphere and using high-quality reagents, researchers can successfully employ this reaction to generate novel compounds for drug discovery and development. The protocol provided herein serves as a robust starting point, which can be further optimized to suit the specific electronic and steric properties of the coupling partners.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
- Scriven, E. F. V., & Murugan, R. (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc, 2008(3), 1–19. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(21), 4267–4270. [Link]
- El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(10), 723-728. [Link]
- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10481–10490. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492–8505. [Link]
- ResearchGate. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
- Le, C. M., et al. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 54(11), 2635–2647. [Link]
- ResearchGate. (2019). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
- Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 55(22), 6917-6922. [Link]
- Wikipedia. Suzuki reaction. [Link]
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- Carrow, B. P., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16738–16741. [Link]
- Naas, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436–7445. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Reddy, V. P., et al. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 7(82), 52203–52215. [Link]
- Reddy, V. P., et al. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 7(82), 52203–52215. [Link]
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Application Notes & Protocols: The Strategic Utility of 3-Bromo-7-fluoro-1H-indazole in Modern Organic Synthesis
Abstract
This guide provides an in-depth exploration of 3-Bromo-7-fluoro-1H-indazole, a highly versatile and strategic building block in contemporary organic synthesis. We delve into the unique physicochemical contributions of its constituent moieties—the indazole core, the C7-fluoro substituent, and the C3-bromo handle. This document details its principal applications in palladium-catalyzed cross-coupling reactions, complete with field-proven, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Furthermore, we contextualize its utility within medicinal chemistry, particularly in the rational design of kinase inhibitors. This note is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: A Privileged Scaffold with Strategic Functionalization
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] It often serves as a bioisostere for indole, engaging in similar hydrogen bonding patterns while offering distinct electronic properties and metabolic profiles.[3] The compound this compound capitalizes on this core structure, enhancing its utility through deliberate and strategic functionalization.
-
The Indazole Core : This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, is a key feature in numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and Entrectinib.[2][4] Its ability to act as a hinge-binder in ATP-binding sites is a primary driver of its use in drug design.[5]
-
The C7-Fluoro Group : The incorporation of fluorine is a well-established strategy in drug discovery to modulate a molecule's physicochemical properties.[6][7] A fluorine atom at the C7-position can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the pKa of the indazole N-H, which can fine-tune binding interactions with target proteins.[6][8] For instance, 7-fluoroindazole derivatives have been patented for their potent inhibition of human spleen tyrosine kinase (Syk), a key target in inflammatory disorders.[8]
-
The C3-Bromo Handle : The bromine atom at the C3-position is the molecule's primary point of synthetic diversification. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino substituents.[9][10] This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) around the indazole core.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo atom makes this compound an ideal substrate for creating diverse molecular architectures. Palladium-catalyzed reactions are the most powerful tools for this purpose.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most critical application of this building block, used to construct 3-aryl or 3-heteroaryl indazoles. These motifs are central to a vast number of kinase inhibitors.[5][11][12] The reaction couples the C3-position of the indazole with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond.[13][14] Microwave-assisted protocols have been shown to be particularly effective for coupling bromoindazoles, often leading to higher yields and shorter reaction times.[9][10]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of 3-amino-1H-indazole derivatives by forming a carbon-nitrogen bond between the indazole C3-position and a primary or secondary amine.[15][16] This reaction is synthetically valuable as the 3-aminoindazole scaffold is another important pharmacophore found in molecules developed for treating iron deficiency and various cancers.[17][18] The success of this transformation is highly dependent on the choice of palladium catalyst, a sterically hindered phosphine ligand (e.g., XPhos, t-BuXPhos), and a strong, non-nucleophilic base.[19][20]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Application in Kinase Inhibitor Drug Discovery
The functional handles on this compound make it an exemplary starting material for generating focused libraries of potential kinase inhibitors. The general strategy involves using the C3-bromo position as an anchor point for diversification via cross-coupling, allowing for the exploration of the solvent-exposed region of the kinase ATP-binding site.
Caption: Drug discovery workflow using this compound.
The indazole N-H and one of its nitrogen atoms typically form key hydrogen bonds with the "hinge" region of the kinase. The C7-fluoro group can form favorable orthogonal dipole-dipole or halogen bonding interactions in the pocket, while the C3-substituent, installed via coupling, can be optimized to occupy hydrophobic pockets and interact with solvent-facing residues, thereby enhancing potency and selectivity.[1][8]
Detailed Experimental Protocols
Note on Safety: These protocols should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents are for research use only.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | M.W. | Stoichiometry | Typical Amount (0.25 mmol scale) | Purpose |
| This compound | 215.02 | 1.0 equiv | 53.8 mg | Starting Material |
| Arylboronic Acid | Variable | 1.2 equiv | 0.30 mmol | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 equiv | 14.4 mg | Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 equiv | 163 mg | Base |
| 1,4-Dioxane | - | - | 2.0 mL | Solvent |
| Water (degassed) | - | - | 0.5 mL | Co-solvent |
| Microwave Vial (2-5 mL) with stir bar | - | - | 1 | Reaction Vessel |
Step-by-Step Methodology:
-
Vessel Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (53.8 mg, 0.25 mmol), the arylboronic acid (0.30 mmol), cesium carbonate (163 mg, 0.50 mmol), and tetrakis(triphenylphosphine)palladium(0) (14.4 mg, 0.0125 mmol).
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) to the vial.
-
Inerting: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at 140 °C for 30-60 minutes. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-7-fluoro-1H-indazole product.
Causality & Insights:
-
Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source. Other catalysts like PdCl₂(dppf) can also be used.[13]
-
Base: Cs₂CO₃ is often superior to weaker bases like K₂CO₃ or Na₂CO₃ for coupling bromoindazoles, as it is more soluble in the reaction medium and effectively facilitates the transmetalation step.[10][21]
-
Microwave Heating: This technique significantly accelerates the reaction rate compared to conventional heating, often improving yields and reducing byproduct formation.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with an amine.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | M.W. | Stoichiometry | Typical Amount (0.25 mmol scale) | Purpose |
| This compound | 215.02 | 1.0 equiv | 53.8 mg | Starting Material |
| Amine (Aliphatic or Aromatic) | Variable | 1.2 equiv | 0.30 mmol | Nucleophile |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.02 equiv | 4.6 mg | Pd(0) Pre-catalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.08 equiv | 9.5 mg | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 equiv | 33.6 mg | Base |
| Toluene (anhydrous) | - | - | 2.5 mL | Solvent |
| Schlenk tube or sealed vial with stir bar | - | - | 1 | Reaction Vessel |
Step-by-Step Methodology:
-
Vessel Preparation (Glovebox Recommended): In an inert atmosphere (glovebox), add sodium tert-butoxide (33.6 mg, 0.35 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), and XPhos (9.5 mg, 0.02 mmol) to a dry Schlenk tube or vial with a stir bar.
-
Reagent Addition: Add this compound (53.8 mg, 0.25 mmol) and the amine (0.30 mmol).
-
Solvent Addition: Add anhydrous toluene (2.5 mL).
-
Reaction: Seal the vessel tightly. Remove from the glovebox and place in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).
-
Extraction: Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to afford the desired 3-amino-7-fluoro-1H-indazole.
Causality & Insights:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or t-BuXPhos are essential for promoting both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle.[20]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine in situ, forming the active aminyl-palladium intermediate.[15][16]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Performing the reaction under an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
Conclusion
This compound is a quintessential example of a modern synthetic building block, engineered for efficiency and versatility. The strategic placement of its functional groups—a stable, bioactive core, a property-enhancing fluorine atom, and a versatile bromine handle—makes it an invaluable tool for synthetic and medicinal chemists. Its reliable performance in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings provides a rapid and robust gateway to novel chemical matter, particularly in the highly competitive field of kinase inhibitor development. As the demand for targeted therapeutics continues to grow, the applications for this and similar strategically functionalized scaffolds will undoubtedly expand.
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Application Notes: 3-Bromo-7-fluoro-1H-indazole as a Privileged Fragment in Drug Discovery
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing the fragment 3-Bromo-7-fluoro-1H-indazole in drug discovery campaigns, particularly within the framework of Fragment-Based Drug Discovery (FBDD). We will explore the strategic rationale for its selection, its physicochemical properties, and its potential as a starting point for developing potent and selective inhibitors against various target classes, with a particular focus on protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their hit-finding and lead-optimization efforts.
Introduction: The Strategic Value of this compound in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] FBDD relies on screening small, low-molecular-weight compounds ("fragments") that, despite typically weak binding affinities, offer highly efficient and well-defined interactions with a biological target.[2][3] The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6]
The specific fragment, This compound , offers a unique combination of features that make it an exceptional starting point for an FBDD campaign:
-
The Indazole Core: The 1H-indazole ring system is a bioisostere of indole and benzimidazole and is known to form critical hydrogen bond interactions with the hinge region of many protein kinases.[4] This makes it an ideal anchor for inhibitors of this therapeutically important enzyme family.
-
Strategic Fluorination (7-Fluoro): The fluorine atom at the 7-position is a key modulator of physicochemical properties. Its high electronegativity can alter the pKa of the indazole ring, influence binding interactions through non-canonical interactions (e.g., ortho-fluoro-amide interactions), and enhance metabolic stability by blocking potential sites of oxidation.[7][8] Fluorine substitution is a well-established strategy to improve pharmacokinetic properties.[9][10]
-
Vector for Growth (3-Bromo): The bromine atom at the 3-position serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and directed "growing" of the fragment into unoccupied pockets of the target's binding site.[4] This is a cornerstone of the hit-to-lead optimization process.
Physicochemical Properties and Handling
A successful fragment must adhere to the "Rule of Three" and possess favorable physicochemical properties for screening and subsequent optimization.
| Property | Value (Predicted/Observed) | Significance in FBDD |
| Molecular Weight | 215.02 g/mol [11] | Compliant with the "Rule of Three" (<300 Da), ensuring good ligand efficiency. |
| cLogP | ~2.5-3.0 | Adequate lipophilicity for cell permeability without being excessive, reducing the risk of non-specific binding. |
| Hydrogen Bond Donors | 1 (indazole N-H) | Provides a key interaction point for anchoring to the target protein. |
| Hydrogen Bond Acceptors | 2 (indazole nitrogens) | Offers additional potential for directed interactions. |
| Solubility | Generally soluble in DMSO and other organic solvents. Aqueous solubility can be limited and should be determined empirically for screening buffers. | Crucial for preparing stock solutions and ensuring compound availability during biophysical screening. |
| Form | Solid[2] | Allows for accurate weighing and preparation of stock solutions. |
Storage and Handling: this compound should be stored in a cool, dark, and dry place.[10] For screening purposes, it is recommended to prepare a high-concentration stock solution (e.g., 100-200 mM) in 100% DMSO. Subsequent dilutions into aqueous buffer should be performed carefully to avoid precipitation. It is critical to assess the final DMSO concentration in the assay and ensure it is tolerated by the target protein.
Application in Fragment Screening Campaigns
The primary application of this fragment is in initial hit-finding campaigns using sensitive biophysical techniques capable of detecting weak binding interactions.
Recommended Target Classes
Based on the prevalence of the indazole scaffold in known inhibitors, the following protein families are high-priority targets for screening campaigns with this compound:
-
Protein Kinases: (e.g., Receptor Tyrosine Kinases like AXL, FGFR; Serine/Threonine Kinases like Aurora, Pim).[12][13][14] The indazole N-H can act as a hinge-binder.
-
IDO1 (Indoleamine 2,3-dioxygenase): Indazole derivatives have shown potent inhibition of this immuno-oncology target.[9][15]
-
Other ATPases and Heterocyclic Ligand-Binding Proteins.
Primary Screening Workflow
A robust screening cascade is essential for identifying true hits and eliminating false positives. We recommend a primary screen using Surface Plasmon Resonance (SPR) followed by an orthogonal validation method like Nuclear Magnetic Resonance (NMR).
Caption: Fig 1. FBDD Screening and Optimization Workflow.
Protocol 1: Primary Hit Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for screening this compound against a target protein immobilized on an SPR sensor chip.
1. Materials and Reagents:
-
Target Protein (≥95% purity, in a suitable buffer like PBS or HEPES)
-
SPR Instrument (e.g., Biacore, Carterra)
-
Sensor Chip (e.g., CM5, suitable for amine coupling)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
This compound (solid)
-
DMSO (anhydrous)
-
Running Buffer (e.g., PBS-P+ buffer: PBS, 0.05% Tween-20, pH 7.4)
-
Buffer with 1-5% DMSO (for sample dilution)
2. Experimental Procedure:
-
Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level is reached (typically 8,000-12,000 RU). d. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. e. A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to enable double-referencing.
-
Fragment Solution Preparation: a. Prepare a 100 mM stock solution of this compound in 100% DMSO. b. For the primary screen, prepare a working concentration (e.g., 200 µM) by diluting the stock into the running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer if necessary (e.g., 1% DMSO).
-
SPR Screening Assay: a. Equilibrate the system with running buffer (containing matched DMSO concentration). b. Inject the 200 µM fragment solution over the target and reference flow cells (e.g., 60-second contact time, 180-second dissociation time). c. Monitor the binding response in real-time. A positive "hit" is characterized by a concentration-dependent change in response units (RU) on the target surface that is significantly above the reference surface signal.[16][17]
-
Data Analysis: a. Perform double-referencing by subtracting the reference channel signal from the active channel signal, and then subtracting a buffer-only injection. b. Hits are identified based on a response threshold (e.g., >20 RU or 3x standard deviation of the noise). c. For confirmed hits, perform a dose-response analysis (e.g., 8-point titration from 500 µM to ~4 µM) to determine the equilibrium dissociation constant (KD). Due to the weak affinity of fragments, KD values are often in the high µM to mM range.
Protocol 2: Hit Validation and Binding Site Mapping by NMR Spectroscopy
NMR is a powerful orthogonal method to confirm direct binding and to map the interaction site on the protein, which is invaluable for structure-based design.
1. Materials and Reagents:
-
15N-labeled Target Protein (in NMR buffer, e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D2O)
-
This compound (100 mM stock in d6-DMSO)
-
NMR Spectrometer (≥600 MHz) equipped with a cryoprobe.
2. Experimental Procedure:
-
Reference Spectrum Acquisition: a. Prepare a sample of ~50 µM 15N-labeled protein. b. Acquire a 2D 1H-15N HSQC spectrum. This serves as the reference "fingerprint" of the protein's backbone amide signals.
-
Fragment Titration: a. Add a small aliquot of the concentrated fragment stock solution to the protein sample to achieve a final concentration of ~250-500 µM (a 5-10 fold molar excess). b. Acquire a second 2D 1H-15N HSQC spectrum.
-
Data Analysis and Interpretation: a. Overlay the reference and fragment-containing spectra. b. Chemical Shift Perturbations (CSPs): Identify amide peaks that have shifted their position upon fragment addition. These CSPs indicate that the corresponding amino acid residues are in or near the binding site. c. Interpretation: Significant CSPs confirm a direct interaction between the fragment and the protein. By mapping these perturbed residues onto the protein's 3D structure, the binding site can be localized. This information is critical for the next stage of optimization.
Caption: Fig 2. Workflow for Hit Validation by NMR.
Hit-to-Lead Optimization: A Structure-Based Approach
Once this compound is confirmed as a binder, the goal is to increase its potency and selectivity. The 3-bromo position is the primary vector for this optimization.
Structural Biology
Obtaining a high-resolution X-ray crystal structure of the target protein in complex with the fragment is the most powerful tool for guiding optimization. The structure will reveal the precise orientation of the indazole core and, crucially, the solvent-exposed vector of the bromine atom, indicating which nearby pockets can be targeted for fragment elaboration.
Structure-Activity Relationship (SAR) by Chemical Synthesis
The bromine atom can be readily elaborated using Suzuki-Miyaura coupling. This allows for the introduction of a diverse range of aryl and heteroaryl groups to probe for additional interactions.
Proposed Synthetic Strategy for Library Generation:
A focused library of analogs can be synthesized from the 3-bromo-indazole fragment and a selection of commercially available boronic acids/esters.
-
Reaction: this compound + R-B(OH)2
-
Conditions: Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., Cs2CO3), solvent (e.g., 1,4-dioxane/water).[4][5]
-
'R' Groups to Explore:
-
Small heterocycles: Pyridines, pyrimidines, pyrazoles to seek additional hydrogen bonds.
-
Substituted phenyl rings: To probe hydrophobic pockets and explore electronic effects (e.g., -OMe, -Cl, -CF3).
-
Linker-containing groups: Phenyl rings with piperazine or other linkers to extend into more distant pockets.[13]
-
Interpreting SAR:
-
Potency Gains: A significant increase in affinity (lower KD or IC50) upon addition of a specific 'R' group suggests a favorable interaction.
-
Ligand Efficiency (LE): It is critical to monitor LE during optimization. LE is a measure of the binding energy per heavy atom. A good optimization strategy maintains or improves LE as molecular weight increases.
-
Role of 7-Fluoro: During optimization, it is valuable to synthesize the non-fluorinated analog to quantify the specific contribution of the 7-fluoro group to binding affinity and other properties.
Conclusion
This compound represents a high-quality, synthetically tractable fragment for modern drug discovery. Its indazole core provides a reliable anchor for multiple target classes, particularly kinases, while the strategically placed fluorine and bromine atoms offer clear avenues for improving potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively utilize this fragment in their FBDD campaigns, from initial hit identification through to lead optimization.
References
- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Online]. Available: [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Online]. Available: [Link]
- Singh, I., & Gupta, M. (2025). Role of Fluorine in Drug Design and Drug Action.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Online]. Available: [Link]
- Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Online]. Available: [Link]
- How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Online]. Available: [Link]
- Patil, S. A., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences and Research. [Online]. Available: [Link]
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Online]. Available: [Link]
- Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Online]. Available: [Link]
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Online]. Available: [Link]
- Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Online]. Available: [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Online]. Available: [Link]
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics. [Online]. Available: [Link]
- Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Online]. Available: [Link]
- Indazoles Chemistry and Biological Activities. IGI Global. [Online]. Available: [Link]
- Miura, T. (2014). Fragment screening by SPR/NMR. The 52nd Annual Meeting of the Biophysical Society of Japan. [Online]. Available: [Link]
- Using Fragment-Based Approaches to Discover New Antibiotics.
- Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. [Online]. Available: [Link]
- Chen, I-H., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. [Online]. Available: [Link]
- Juhas, M., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. [Online]. Available: [Link]
- Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]
- Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Online]. Available: [Link]
- Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Online]. Available: [Link]
- This compound. CRO SPLENDID LAB. [Online]. Available: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Modern Strategies for the Synthesis of 3-Aryl-7-Fluoro-1H-Indazoles
Abstract
The 3-aryl-7-fluoro-1H-indazole scaffold is a privileged motif in modern medicinal chemistry, integral to the development of novel therapeutics, particularly in oncology and inflammatory diseases. The strategic placement of the C7-fluorine atom enhances metabolic stability and modulates electronic properties, while the C3-aryl substituent provides a critical vector for tuning pharmacological potency and selectivity. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of these high-value compounds. We critically evaluate established and contemporary synthetic methodologies, including direct C-H activation and classical cross-coupling strategies. A detailed, field-proven protocol for a highly efficient palladium-catalyzed direct C-3 arylation is presented, offering an atom-economical and convergent route to the target compounds.
Introduction: The Significance of the 3-Aryl-7-Fluoro-1H-Indazole Scaffold
Indazole-based compounds are recognized as crucial pharmacophores in drug discovery, largely due to their role as bioisosteres of indoles and benzimidazoles, which allows them to interact with a wide array of biological targets.[1][2] Many indazole derivatives have demonstrated significant therapeutic potential, including anti-tumor, anti-inflammatory, and protein kinase regulatory activities.[1][3] For instance, Pazopanib, a tyrosine kinase inhibitor, and Lonidamine, an anti-cancer agent, feature the indazole core, underscoring its clinical relevance.[1][2]
The introduction of a fluorine atom at the 7-position is a deliberate design choice in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's conformation, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles. The C3-aryl moiety is a key point of diversification, allowing for the exploration of structure-activity relationships (SAR) by modifying its electronic and steric properties to optimize target engagement and selectivity. The convergence of these three structural elements—the indazole core, the C7-fluorine, and the C3-aryl group—creates a powerful platform for the design of next-generation therapeutics.
Synthetic Strategies: A Comparative Overview
The construction of 3-aryl-7-fluoro-1H-indazoles can be approached through several distinct strategies. The optimal choice depends on factors such as starting material availability, desired scale, and tolerance for multi-step sequences.
Strategy 1: Direct C-H Arylation (The Convergent Approach)
Direct C-H activation has emerged as a powerful and atom-economical strategy in modern organic synthesis.[4] This approach forges the key C3-aryl bond by directly coupling the C-H bond of the 7-fluoro-1H-indazole core with an aryl halide, thereby circumventing the need for pre-functionalization (e.g., halogenation) of the indazole.
-
Causality & Mechanism: The reaction is typically catalyzed by palladium(II) complexes.[5][6] The C-3 position of 1H-indazoles is often challenging to functionalize due to its electronic properties, but the use of specialized bidentate ligands, such as 1,10-phenanthroline (Phen), has proven critical for achieving high reactivity and regioselectivity.[6][7][8] The ligand facilitates the crucial C-H activation step, which is often the rate-determining step of the catalytic cycle.
-
Advantages: This method is highly convergent, reduces the number of synthetic steps, minimizes waste, and is amenable to rapid library synthesis for SAR studies.
-
Challenges: Requires careful optimization of the catalyst system (catalyst, ligand, base, solvent) and can sometimes be sensitive to sterically hindered coupling partners. High catalyst loading may also be a drawback in some protocols.[8]
Sources
- 1. Page loading... [guidechem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 3-amino-7-fluoro-1H-indazole via Palladium-Catalyzed C-N Cross-Coupling
Introduction: The Significance of the 3-Aminoindazole Scaffold
The 1H-indazole framework is a privileged scaffold in medicinal chemistry, acting as a crucial bioisostere of indole in numerous drug designs.[1][2] Specifically, the 3-aminoindazole moiety is a key pharmacophore found in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic activities including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The synthesis of derivatives like Linifanib, a potent tyrosine kinase inhibitor, relies on the 3-aminoindazole core, highlighting its importance in modern drug discovery.[1][4]
This application note provides an in-depth, field-proven protocol for the synthesis of 3-amino-7-fluoro-1H-indazole from its precursor, 3-bromo-7-fluoro-1H-indazole. The transformation is achieved through a robust and versatile palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is renowned for its efficiency in forming carbon-nitrogen (C-N) bonds, a transformation that is often challenging using traditional methods.[5][6] We will explore the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and offer guidance on characterization, safety, and troubleshooting.
The Reaction Mechanism: Unveiling the Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds between aryl halides and amines.[5] The reaction proceeds via a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) or Pd(0) pre-catalyst, reacts with the aryl halide (this compound). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging step.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile (in this case, an ammonia equivalent) coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the aryl group and the amino group are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the described steps, particularly the maintenance of an inert atmosphere, is crucial for success.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound | 917909-72-9 | Commercial | >97% | Starting material |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Commercial | >97% | Palladium pre-catalyst |
| XPhos | 564483-18-7 | Commercial | >98% | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | Commercial | >98% | Base, handle in a glovebox |
| 1,4-Dioxane | 123-91-1 | Commercial | Anhydrous | Reaction solvent |
| Ammonia, 0.5 M solution in 1,4-Dioxane | 7664-41-7 | Commercial | - | Amine source |
| Diethyl ether | 60-29-7 | Commercial | ACS Grade | For extraction |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | Lab preparation | - | For quenching |
| Brine (Saturated aq. NaCl) | 7647-14-5 | Lab preparation | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial | - | Drying agent |
| Silica Gel | 7631-86-9 | Commercial | 230-400 mesh | For column chromatography |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Heating mantle or oil bath with temperature control and thermocouple
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
LC-MS for reaction monitoring (optional but recommended)
Reaction Setup and Procedure
The following workflow outlines the key stages of the synthesis, from setup to purification.
Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (215 mg, 1.0 mmol, 1.0 equiv).
-
Addition of Solids: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol % Pd), XPhos (28.6 mg, 0.06 mmol, 6 mol %), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) via syringe. Begin stirring the suspension.
-
Amine Addition: Add the 0.5 M solution of ammonia in 1,4-dioxane (4.0 mL, 2.0 mmol, 2.0 equiv) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or by taking a small aliquot for LC-MS analysis. The starting material is more nonpolar than the amine product.
-
Work-up: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to afford the pure 3-amino-7-fluoro-1H-indazole.
Data, Characterization, and Expected Results
Reaction Parameters Summary
| Parameter | Value |
| Scale | 1.0 mmol |
| Pd Catalyst Loading | 2 mol % |
| Ligand Loading | 6 mol % |
| Base | NaOt-Bu (1.4 equiv) |
| Amine Source | NH₃ in Dioxane (2.0 equiv) |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Expected Yield | 70-85% |
Characterization of 3-amino-7-fluoro-1H-indazole
The final product should be characterized to confirm its identity and purity.[9]
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the three aromatic protons on the indazole ring, a broad singlet for the indazole N-H proton, and a broad singlet for the amino (-NH₂) protons. The fluorine atom at position 7 will cause splitting of the adjacent proton at position 6 (doublet of doublets). Predicted shifts (δ, ppm): ~12.0 (br s, 1H, NH-indazole), ~7.5-7.0 (m, 2H, Ar-H), ~6.8 (m, 1H, Ar-H), ~5.5 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): The spectrum will show 7 distinct carbon signals. The carbon attached to fluorine (C7) will appear as a doublet with a large coupling constant (¹JCF). Other carbons near the fluorine will also show smaller couplings.
-
High-Resolution Mass Spectrometry (HRMS-ESI): This is used to confirm the elemental composition.
-
Molecular Formula: C₇H₆FN₃
-
Exact Mass: 151.0546
-
Expected [M+H]⁺: 152.0624
-
Safety and Handling Precautions
It is imperative to handle all chemicals with care in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10][11]
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Palladium Catalysts (Pd₂(dba)₃): Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Phosphine Ligands (XPhos): Can be air-sensitive and should be handled under an inert atmosphere. They are irritants.
-
Sodium tert-butoxide (NaOt-Bu): Highly corrosive and reacts violently with water. It is a severe skin and eye irritant. Must be handled in a dry, inert atmosphere (glovebox).
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Work in a well-ventilated fume hood.
-
Ammonia: Corrosive and toxic upon inhalation. Handle solutions with care.
All chemical waste should be disposed of according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (Pd(0) oxidized).2. Wet solvent or reagents.3. Insufficiently strong or degraded base. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly distilled anhydrous solvent; dry reagents.3. Use fresh, high-purity NaOt-Bu from a sealed container. |
| Formation of Side Product (Hydrodehalogenation) | Presence of water or other protic sources leading to the replacement of -Br with -H. | Rigorously exclude moisture from the reaction. Ensure the base is fully active. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Low catalyst/ligand loading. | 1. Extend reaction time and monitor by TLC/LC-MS. Ensure accurate temperature control.2. Increase catalyst/ligand loading slightly (e.g., to 3 mol % Pd / 9 mol % ligand). |
| Difficult Purification | Product co-elutes with starting material or ligand byproducts. | Adjust the polarity of the eluent for column chromatography. A different solvent system (e.g., Dichloromethane/Methanol) may provide better separation. |
References
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- Rapid Access to 3-Aminoindazoles from Tertiary Amides - PubMed.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26154871/]
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol990941l]
- Strategies for the Synthesis of 3‐Aminoazoles - ResearchGate.ResearchGate. [URL: https://www.researchgate.net/figure/Strategies-for-the-Synthesis-of-3-Aminoazoles_fig1_323847910]
- Rapid Access to 3‑Aminoindazoles from Tertiary Amides - ElectronicsAndBooks.ElectronicsAndBooks. [URL: https://www.electronicsandbooks.
- One-Pot Synthesis of 3-Aminoindole Derivatives: Application Notes and Protocols - Benchchem.BenchChem. [URL: https://www.benchchem.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8803409/]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacsau.1c00537]
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC - NIH.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004278/]
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex | Journal of the American Chemical Society.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja412113d]
- Buchwald–Hartwig amination - Wikipedia.Wikipedia. [URL: https://en.wikipedia.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC221210050&productDescription=5-BROMOINDAZOLE+98%25&vendorId=VN00032119&countryCode=US&language=en]
- Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir | ChemRxiv.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e96a40a233552a4589255a]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222714/]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI.MDPI. [URL: https://www.mdpi.com/1422-8599/2024/2/23]
- Copper‐Catalyzed N Coupling of 3‐Aminoindazoles and Related Aminoazoles with Aryl Bromides | Request PDF - ResearchGate.ResearchGate. [URL: https://www.researchgate.
- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.Wiley InterScience. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.202]
- What is the synthesis of 7-Fluoro Indazole? - FAQ - Guidechem.Guidechem. [URL: https://www.guidechem.com/faq/what-is-the-synthesis-of-7-fluoro-indazole-item-920010.html]
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry.The Royal Society of Chemistry. [URL: https://www.rsc.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Antitumor-Activity-of-Li-Sun/27a92265057b587006859e98451f28b2611a5119]
- 3-Amino-7-fluoro-1-methyl-1H-indazole,171809-14-6->Allfluoro pharmaceutical co .ltd.Allfluoro. [URL: https://www.allfluoro.com/product/3-Amino-7-fluoro-1-methyl-1H-indazole-171809-14-6.html]
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003433/]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7585f240263926544f128]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/115]
- 4-FLUORO-3-HYDROXY (1H)INDAZOLE - Safety Data Sheet - ChemicalBook.ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=683748-50-7]
- Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews.ChemistryViews. [URL: https://www.chemistryviews.
- 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 - Sigma-Aldrich.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/amb/ambh97ba0134]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659174/]
- Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol - Benchchem.BenchChem. [URL: https://www.benchchem.com/application-notes/spectroscopic-characterization-of-3-amino-1-methyl-1h-indazol-6-ol]
- Copper-Catalyzed Coupling of Arylboronic Acids and Amines - Organic Chemistry Portal.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/079.shtm]
- Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides with Primary Alkylamines | Request PDF - ResearchGate.ResearchGate. [URL: https://www.researchgate.net/publication/8627883_Mild_and_Efficient_Copper-Catalyzed_Amination_of_Aryl_Bromides_with_Primary_Alkylamines]
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.es [fishersci.es]
- 11. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-7-fluoro-1H-indazole
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-7-fluoro-1H-indazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, improve your yields, and troubleshoot common issues. This guide is structured in a flexible question-and-answer format to directly address the challenges you may encounter in the lab.
Synthetic Pathway Overview
The synthesis of this compound is typically approached as a multi-step process. A common and effective strategy involves the initial formation of the 7-fluoro-1H-indazole core, followed by a regioselective bromination at the C3 position. The initial cyclization often starts from a readily available substituted aniline, such as 2-fluoro-6-methylaniline.
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis.
Q1: My yield for the cyclization step to form 7-Fluoro-1H-indazole is consistently low. What are the likely causes and how can I fix it?
A: Low yield in the indazole ring formation is a frequent challenge. The cyclization of an N-acetylated aniline derivative using an organic nitrite is sensitive to several factors. Let's break down the potential culprits.
-
Cause 1: Suboptimal Reaction Temperature.
-
Explanation: The decomposition of the organic nitrite (e.g., isoamyl nitrite) and the subsequent intramolecular cyclization are highly temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[1] If it's too high, you risk decomposition of the diazonium intermediate and the formation of unwanted side products.[2]
-
Solution: A systematic screening of the reaction temperature is recommended. Start with the literature-reported conditions (often between 80-110°C for this type of reaction) and run small-scale trials at 5-10°C increments/decrements to find the optimal balance for your specific setup.[3][4]
-
-
Cause 2: Inefficient Diazotization.
-
Explanation: The reaction relies on the in-situ formation of a diazonium salt from the aniline derivative, which then cyclizes. This process requires an acidic medium. Insufficient acid can lead to incomplete diazotization.
-
Solution: Ensure that the acetic acid used is in sufficient quantity and is of high purity. Some protocols may benefit from the addition of a stronger acid, though this should be approached with caution to avoid unwanted side reactions.
-
-
Cause 3: Purity of Reagents.
-
Explanation: Isoamyl nitrite can degrade over time, especially if not stored correctly. Degraded reagent will have lower potency, leading to an incomplete reaction. Similarly, the purity of your starting N-(2-fluoro-6-methylphenyl)acetamide is crucial.
-
Solution: Use a fresh bottle of isoamyl nitrite or purify older stock by distillation if necessary. Confirm the purity of your acetylated starting material by NMR or LC-MS before proceeding to the cyclization step.
-
Q2: During the bromination of 7-Fluoro-1H-indazole, my TLC plate shows multiple product spots, and the final yield of the desired 3-bromo isomer is poor. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the bromination of the indazole ring is critical. The formation of multiple isomers, such as 5-bromo or di-brominated species, is a common problem.[5]
-
Cause 1: Harsh Brominating Agent/Conditions.
-
Explanation: Elemental bromine (Br₂) is a powerful and relatively non-selective brominating agent. Using it, especially at elevated temperatures or with an excess, can lead to over-bromination and the formation of a mixture of isomers.[5]
-
Solution: Switch to a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is widely recommended for the regioselective bromination of indazoles and often provides cleaner reactions with higher yields of the C3-bromo product.[5][6]
-
-
Cause 2: Incorrect Stoichiometry.
-
Explanation: Using more than one equivalent of the brominating agent is a primary cause of di- or even tri-brominated byproducts. This reduces the yield of your desired mono-brominated product.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS. It is often better to have a small amount of unreacted starting material, which is easier to separate than isomeric byproducts, than to push the reaction to completion with excess brominating agent. Monitor the reaction closely with TLC or LC-MS.
-
-
Cause 3: Solvent Effects.
-
Explanation: The solvent can influence the reactivity of the brominating agent and the substrate, thereby affecting selectivity.
-
Solution: For NBS brominations, solvents like acetonitrile or DMF are commonly used.[7] Acetic acid is a common solvent for direct bromination with Br₂.[5] If you are experiencing issues, consider screening different solvents. A less polar solvent might slightly temper the reactivity and improve selectivity.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Fluoroindazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-fluoroindazoles. This resource, designed for chemists in the pharmaceutical and agrochemical industries, provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your synthetic success.
I. Understanding the Challenges: Common Side Reactions and Mechanistic Insights
The synthesis of 7-fluoroindazoles, while achievable through several routes, is often complicated by the formation of undesired side products. The electronic properties of the fluorine atom at the 7-position can significantly influence the reactivity of the precursors and intermediates, leading to challenges in regioselectivity and an increased propensity for certain side reactions. This section delves into the common issues encountered in the primary synthetic methodologies.
Frequently Asked Questions (FAQs): General Issues
Q1: Why is the synthesis of 7-fluoroindazole prone to side reactions?
A1: The synthesis can be challenging due to the directing effects of the substituents on the benzene ring. The fluorine atom is an ortho-, para- director, which can lead to the formation of regioisomers if the starting materials are not appropriately substituted. Furthermore, the reaction conditions for indazole formation, which can be harsh, may lead to decomposition or the formation of byproducts such as dimers.[1]
Q2: What are the most common types of side products observed?
A2: The most common side products include:
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Regioisomers: Formation of other fluoroindazole isomers (e.g., 4-fluoro-, 5-fluoro-, or 6-fluoroindazole) if the starting material is not correctly substituted.
-
Dimeric byproducts: Self-condensation of reaction intermediates or the final product can lead to the formation of dimers, which are often highly colored and difficult to remove.[2]
-
Incomplete reaction products: Unreacted starting materials or stable intermediates can contaminate the final product.
-
Products from rearrangement reactions: Depending on the synthetic route, rearrangements like the Smiles or anionic Fries rearrangement can lead to unexpected byproducts.
II. Troubleshooting Specific Synthetic Routes
This section provides detailed troubleshooting guides for the most common synthetic routes to 7-fluoroindazole.
Route 1: Diazotization of 2-Fluoro-6-methylaniline followed by Cyclization
This is a widely used method due to the commercial availability of the starting material. However, it requires careful control of reaction conditions to minimize side reactions.[1][2]
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline is outlined below.[1][2]
Step 1: Acetylation of 2-Fluoro-6-methylaniline
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In a 100 mL three-necked flask, dissolve 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate.
-
Cool the solution to 0°C with an ice bath.
-
Slowly add acetic anhydride (1.0 eq) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.
Step 2: Diazotization and Cyclization
-
In a 100 mL three-necked flask, combine the 2-fluoro-6-methylphenylacetamide from the previous step with acetic acid and acetic anhydride in toluene.
-
Heat the mixture to the desired reaction temperature.
-
Slowly add isoamyl nitrite dropwise over a period of 30 minutes.
-
After the addition is complete, continue heating for an additional 30 minutes.
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Remove the solvent under reduced pressure to obtain crude 7-fluoro-1H-acetylindazole.
Step 3: Deacetylation
-
Dissolve the crude 7-fluoro-1H-acetylindazole in anhydrous methanol.
-
Add ammonia solution and heat the mixture to 40°C for 2 hours.
-
Remove the solvent under reduced pressure.
-
Cool the residue to induce precipitation.
-
Collect the solid by filtration and dry to obtain 7-fluoro-1H-indazole.
Troubleshooting Guide: Diazotization of 2-Fluoro-6-methylaniline
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of desired product | Incomplete diazotization. | Ensure the temperature is maintained between 0-5°C during the addition of the diazotizing agent. Use a slight excess of the diazotizing agent (e.g., isoamyl nitrite). |
| Decomposition of the diazonium salt. | Work at low temperatures and use the diazonium salt immediately in the next step without isolation. | |
| Formation of a dark-colored reaction mixture | Azo coupling side reaction. | Ensure sufficient acidity to fully protonate the starting aniline, thus preventing it from acting as a nucleophile. |
| Decomposition of the diazonium salt. | Strictly control the temperature; use an ice-salt bath if necessary. | |
| Presence of phenolic byproducts in the final product | Reaction of the diazonium salt with water. | Use anhydrous solvents and reagents to minimize water content in the reaction mixture. |
| Formation of regioisomeric indazoles | Impure starting material. | Use highly pure 2-fluoro-6-methylaniline to avoid the formation of other fluoroindazole isomers. |
Mechanism of Side Product Formation:
Caption: Diazotization side reactions.
Route 2: Cadogan-Sundberg Cyclization
The Cadogan-Sundberg reaction involves the reductive cyclization of an o-nitro-substituted precursor. For 7-fluoroindazole, this would typically start from a derivative of 2-fluoro-6-nitrotoluene.
Troubleshooting Guide: Cadogan-Sundberg Cyclization
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of 7-fluoroindazole | Incomplete reduction of the nitro group. | Ensure a sufficient excess of the reducing agent (e.g., triethyl phosphite) is used. Increase the reaction temperature or time if necessary, but monitor for decomposition. |
| Formation of N-oxide byproducts. | The reaction is believed to proceed through a nitrene intermediate, but incomplete deoxygenation can lead to N-oxides.[3] Using a stronger reducing agent or harsher conditions might be necessary, but this must be balanced against the risk of other side reactions. | |
| Formation of polymeric materials | Polymerization of the nitrene intermediate. | Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions. |
| Presence of dehalogenated byproducts | Reductive cleavage of the C-F bond. | This is less common but can occur under harsh reducing conditions. Consider using a milder reducing agent or lowering the reaction temperature. |
Visualization of the Cadogan-Sundberg Reaction and a Key Side Reaction:
Caption: Cadogan-Sundberg reaction pathways.
III. Purification and Characterization
Proper purification and characterization are critical to obtaining high-purity 7-fluoroindazole and for identifying any side products.
Purification Strategies
Q3: How can I effectively purify 7-fluoroindazole from the reaction mixture?
A3: A combination of techniques is often necessary.
-
Column Chromatography: This is a very effective method for separating 7-fluoroindazole from most side products, including regioisomers and dimers. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[4]
-
Crystallization: If the crude product is of reasonable purity, crystallization can be an excellent final purification step to obtain highly pure material. Solvents such as ethanol/water or toluene can be effective.[5] Fractional crystallization can sometimes be used to separate isomers, although this can be challenging.[6][7][8]
Q4: How can I separate 7-fluoroindazole from its regioisomers?
A4: This can be one of the most significant challenges.
-
Chromatography: As mentioned, careful column chromatography is the most reliable method. The polarity difference between the isomers, although potentially small, can often be exploited.
-
Derivative Formation: In difficult cases, it may be possible to derivatize the mixture (e.g., by N-alkylation), separate the derivatized isomers which may have more significant differences in physical properties, and then cleave the directing group.
Characterization of 7-Fluoroindazole and Potential Impurities
Accurate characterization is key to confirming the structure of your product and identifying any impurities.
Expected Spectroscopic Data for 7-Fluoro-1H-indazole:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.2 ppm. The proton at C3 will typically be a singlet or a doublet depending on the solvent. The fluorine coupling to the aromatic protons should be observable. A representative ¹H NMR spectrum in CD₃OD shows signals at δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), and 8.10 (d, J = 3.4 Hz, 1H).[4] |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom at the 7-position. The chemical shift will be dependent on the solvent and reference standard. |
| Mass Spec. | The molecular ion peak [M+H]⁺ should be observed at m/z 137.05. |
Identifying Common Impurities:
-
Regioisomers: ¹H and ¹⁹F NMR are powerful tools for distinguishing between regioisomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer.
-
Dimers: Dimeric byproducts will have a molecular weight approximately double that of the desired product and can be identified by mass spectrometry. Their ¹H NMR spectra will be more complex.
-
N-Oxides: The presence of an N-oxide will result in a molecular ion peak [M+H]⁺ at m/z 153.05 in the mass spectrum.
IV. References
-
BenchChem. (2025). How to avoid dimer formation during indole to indazole transformation. BenchChem Technical Support.
-
Guidechem. (2022, March 15). What is the synthesis of 7-Fluoro Indazole? FAQ - Guidechem.
-
ChemicalBook. (n.d.). 7-FLUORO INDAZOLE synthesis.
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
-
PubMed. (2014, April 10). Dimerisation, rhodium complex formation and rearrangements of N-heterocyclic carbenes of indazoles.
-
Joseph et al. (2020). IJPSR, 11(6), 3009-3020.
-
Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry.
-
Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses.
-
Lai, A.-Q., et al. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate.
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective.
-
Avila, E. A., et al. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH.
-
Amrita University's CREATE. (2017, February 8). Purification of Impure Samples by Crystallization. YouTube.
-
Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
-
NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11).
-
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
-
C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reactionǂ. Request PDF - ResearchGate.
-
Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis.
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
-
ChemRxiv. (n.d.). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety.
-
The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
-
NIH. (2012, February 23). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus.
-
NIH. (n.d.). Purification, crystallization and preliminary crystallographic analysis of a 6-pyruvoyltetrahydropterin synthase homologue from Esherichia coli.
-
ResearchGate. (n.d.). Crystallization purification of indole.
-
Sigma-Aldrich. (n.d.). 7-fluoro-1h-indazole.
-
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
NIH. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
-
ResearchGate. (2025, August 6). Purification by fractional crystallisation.
-
MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
-
ResearchGate. (2025, August 6). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers.
Sources
- 1. rsc.org [rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-7-fluoro-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Bromo-7-fluoro-1H-indazole. The information herein is synthesized from established chemical principles and data from closely related structural analogs to provide a robust framework for achieving high purity of this important synthetic intermediate.
I. Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of the potential impurities in your crude sample. The nature and quantity of these impurities will largely depend on the synthetic route employed.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most probable impurities I might encounter in my crude this compound?
A1: Based on common synthetic pathways for halogenated indazoles, your crude product may contain one or more of the following:
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Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 7-fluoro-1H-indazole.
-
Regioisomers: Depending on the regioselectivity of the bromination reaction, other positional isomers like 5-Bromo-7-fluoro-1H-indazole could be present.
-
Over-brominated Species: Excessive exposure to the brominating agent can lead to the formation of di-bromo or even tri-bromo indazoles.[1]
-
Residual Solvents and Reagents: Solvents from the reaction or initial work-up (e.g., DMF, acetic acid) and residual brominating agents (e.g., N-bromosuccinimide) are common trace impurities.
Q2: How can I get a preliminary assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique. By running the crude material against a reference standard (if available) on a silica gel plate with a suitable eluent (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your sample. The relative Rf values will give you an indication of the polarity of the impurities compared to your desired product. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.
II. Purification Strategies: A Two-Pronged Approach
The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.
A. Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be identified.
Core Principle: The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor.
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure slow cooling to promote crystal nucleation over oil formation. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Cool the solution in an ice bath to maximize precipitation. |
| Impurities Co-precipitate | The chosen solvent does not effectively differentiate between the product and impurities in terms of solubility. | Perform a solvent screen to identify a more selective solvent system. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be necessary. |
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent from the suggested list below in a dropwise manner at room temperature, vortexing after each addition.
-
Solubility Assessment (Cold): Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Solubility Assessment (Hot): Heat the test tubes that showed poor cold solubility in a water or sand bath. A good candidate solvent will completely dissolve the compound upon heating.
-
Crystallization Observation: Allow the hot, clear solutions to cool slowly to room temperature. The ideal solvent will yield a good crop of crystals upon cooling.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/System | Rationale/Notes |
| Ethanol/Water | A common mixed-solvent system for polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Methanol/Water | Similar to ethanol/water, can be effective for indazole derivatives.[2] |
| Ethyl Acetate/Hexane | A versatile system for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent. |
| Toluene | Can be effective for aromatic compounds, promoting pi-stacking interactions that can lead to well-formed crystals. |
| Acetone/Water | Another polar aprotic/protic mixture that has proven useful for recrystallizing indazole isomers.[2] |
B. Purification by Column Chromatography
For separating mixtures with multiple components or when recrystallization is ineffective, column chromatography is the method of choice.
Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | The eluent polarity is not optimized. | Perform a thorough TLC analysis with various solvent ratios to find an eluent system that provides good separation (ΔRf > 0.2) between your product and the impurities. Aim for an Rf of 0.2-0.4 for the desired compound. |
| Compound Cracks the Silica | The compound is not fully dissolved before loading, or the solubility in the eluent is low. | Ensure the compound is fully dissolved in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) before adsorbing it onto a small amount of silica gel for dry loading. |
| Tailing of Spots | The compound may be too polar for the chosen eluent or is interacting strongly with acidic sites on the silica. | Gradually increase the polarity of the eluent. Adding a small amount of a polar modifier like methanol (0.5-1%) or a few drops of triethylamine to the eluent can mitigate tailing for basic compounds. |
| Product Degradation on Column | Halogenated compounds can sometimes be sensitive to the acidic nature of silica gel. | Consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina. Minimize the time the compound spends on the column. |
-
TLC Optimization: Systematically test different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) to find the optimal mobile phase for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). For larger quantities, it is advisable to dry-load the sample by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the optimized mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Initial Screen) | Hexane/Ethyl Acetate Gradient (e.g., starting from 95:5 to 70:30) |
| Visualization on TLC | UV lamp (254 nm) |
III. Workflow Diagrams
The following diagrams illustrate the decision-making process and workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Sources
Navigating the Challenges of N-1 vs. N-2 Selectivity in Indazole Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indazole reactions. As a Senior Application Scientist, I understand that achieving regioselectivity in the functionalization of the indazole scaffold is a persistent challenge that can significantly impact yield and downstream applications.[1][2] Direct alkylation, for instance, often leads to a mixture of N-1 and N-2 substituted products, complicating purification and reducing the efficiency of your synthetic route.[2][3][4][5][6]
This guide is designed to provide you with practical, in-depth solutions to the common issues you may encounter. We will move beyond simple procedural lists to explore the underlying principles—steric effects, electronic factors, and the critical interplay between kinetic and thermodynamic control—that govern the outcome of these reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might be facing at the bench. Each issue is followed by a diagnosis of potential causes and a set of actionable solutions grounded in established chemical principles.
Issue 1: Poor N-1/N-2 Regioselectivity with a Mixture of Products
You've run your indazole alkylation and the NMR shows a frustrating mixture of N-1 and N-2 isomers, making isolation of your desired product difficult.[7]
Probable Causes:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are primary drivers of selectivity and can favor one isomer or lead to mixtures if not carefully selected.[8][9][10]
-
Nature of the Indazole Substrate: The electronic and steric properties of substituents on the indazole ring significantly influence the nucleophilicity of the N-1 and N-2 positions.[1][8][10]
-
Reaction Control Imbalance: The reaction may be proceeding under conditions that do not strongly favor either the kinetic or the thermodynamic product.
Solutions & Experimental Protocols:
Solution A: Optimize Base and Solvent Combination for N-1 Selectivity.
-
Causality: For high N-1 selectivity, conditions that favor a tight ion pair between the indazole anion and the base's counter-ion are often effective. This arrangement can sterically hinder the N-2 position. The combination of a strong hydride base like sodium hydride (NaH) in a less polar, aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective for directing alkylation to the N-1 position.[1][8][9][10][11] This is because NaH in THF can promote the formation of a sodium-indazole complex that favors N-1 attack.[2]
-
Protocol:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add your substituted indazole (1.0 equivalent) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the reaction back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature or gently heat (e.g., 50 °C) to drive the reaction to completion, monitoring by TLC or LC-MS.[8]
-
Upon completion, quench the reaction carefully with saturated aq. NH₄Cl and proceed with standard workup and purification.
-
Solution B: Leverage Thermodynamic Control for N-1 Selectivity.
-
Causality: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][11][12] By running the reaction at a higher temperature for a longer duration, you can allow the initially formed kinetic product (often N-2) to equilibrate to the more stable thermodynamic N-1 product.[11][13][14][15] This strategy is particularly effective with certain electrophiles, like α-halo carbonyls.[8][11]
-
Protocol:
-
Combine the indazole (1.0 eq.), a weaker base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.), and the alkylating agent (1.1 eq.) in a polar aprotic solvent like DMF.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction over time. You may observe the initial formation of the N-2 isomer, which then gradually converts to the N-1 isomer.
-
Once equilibrium is reached favoring the N-1 product, cool the reaction and proceed with workup.
-
Solution C: Promote N-2 Selectivity with Specific Reagents or Conditions.
-
Causality: N-2 selectivity can be achieved under kinetic control or by using specific reaction systems. Mitsunobu conditions, for example, often show a preference for the N-2 position.[11] Similarly, certain acid-catalyzed conditions using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates have demonstrated high N-2 selectivity.[16][17] Additionally, electron-withdrawing groups at the C-7 position of the indazole ring can electronically favor N-2 alkylation.[1][8][11]
-
Protocol (Example: Mitsunobu):
-
Dissolve the indazole (1.0 eq.), the corresponding alcohol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) (1.5 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 2-24 hours, monitoring for completion.
-
Concentrate the reaction mixture and purify by chromatography to isolate the N-2 alkylated product.
-
Issue 2: My Reaction is Highly Selective for the "Wrong" Isomer.
You've successfully achieved high regioselectivity, but the major product is the N-2 isomer when your target is N-1, or vice-versa.
Probable Causes:
-
Dominant Kinetic or Thermodynamic Pathway: Your current conditions strongly favor one pathway over the other. Low temperatures and sterically hindered bases tend to favor the kinetic product, while higher temperatures allow for equilibration to the thermodynamic product.[18][13][14][15]
-
Substituent Effects: The electronic nature of your indazole's substituents is directing the reaction. Electron-withdrawing groups (EWGs) at C7 promote N-2 alkylation, while bulky groups at C3 can sterically favor N-1.[1][10]
Solutions & Experimental Protocols:
Solution A: Switch from Kinetic to Thermodynamic Control (or vice versa).
-
Causality: To flip selectivity from N-2 (often the kinetic product) to N-1 (the thermodynamic product), increase the reaction temperature and use conditions that allow for reversibility.[18][13] Conversely, to favor the kinetic product, use a strong, non-nucleophilic base at low temperatures to rapidly and irreversibly deprotonate the indazole.
-
Workflow Diagram:
Caption: Troubleshooting workflow for isomer selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing N-1 vs. N-2 selectivity?
A1: The regiochemical outcome is a delicate balance of several factors:
-
Reaction Conditions: The choice of base, solvent, counter-ion, and temperature is paramount.[8][9][10] For example, NaH in THF favors N-1, while conditions like Mitsunobu can favor N-2.[1][11]
-
Steric and Electronic Effects: Substituents on the indazole ring play a key role. Large groups at the C-3 position can sterically block the N-2 position, thus favoring N-1 substitution.[10] Conversely, electron-withdrawing groups at the C-7 position can increase the acidity of the N-1 proton and direct alkylation to the N-2 position.[1][10][11]
-
Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is typically the more thermodynamically stable product, while the N-2 isomer is often the kinetically favored product.[11][17] Reaction conditions determine which pathway dominates.[15]
-
Nature of the Electrophile: The alkylating or arylating agent itself can influence the outcome.[10]
Q2: Why is the N-1 product usually more thermodynamically stable?
A2: The 1H-indazole tautomer, which leads to the N-1 substituted product, possesses a benzenoid aromatic structure. The 2H-tautomer has a quinonoid structure, which is generally of higher energy.[2][4][11][12] Consequently, the N-1 alkylated product benefits from this greater aromatic stabilization, making it the thermodynamically preferred isomer.[10]
Caption: Thermodynamic stability of N-1 vs. N-2 indazoles.
Q3: How can I reliably determine the regiochemistry of my products?
A3: A combination of one- and two-dimensional NMR experiments is the gold standard for assigning the N-1 and N-2 regioisomers. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. For an N-1 substituted indazole, you will observe a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole core. For an N-2 substituted indazole, a correlation will be seen between the N-alkyl protons and the C3 carbon.
Data Summary: Influence of Reaction Conditions
The following table summarizes the typical effects of different reaction parameters on the N-1/N-2 product ratio, based on literature reports.
| Parameter | Condition | Predominant Isomer | Rationale | References |
| Base/Solvent | NaH in THF | N-1 (>99:1) | Favors tight ion-pair, sterically directing to N-1. | [1][8][9][11] |
| Cs₂CO₃ in DMF | Mixture / N-1 | Weaker base, polar solvent; can favor thermodynamic N-1 product at high temp. | [3][8] | |
| K₂CO₃ in DMF | Mixture (e.g., 58:42 N1:N2) | Common conditions often leading to poor selectivity without optimization. | [7] | |
| NaHMDS in THF | N-1 (>98:1) | Strong, non-nucleophilic base favors kinetic deprotonation, but solvent effect dominates. | [9] | |
| NaHMDS in DMSO | N-2 favored | Polar aprotic solvent favors solvent-separated ion pair, exposing N-2. | [5][8] | |
| Reaction Type | Mitsunobu (DIAD/PPh₃) | N-2 (e.g., 1:2.5 N1:N2) | Mechanism favors attack at the more nucleophilic N-2 position. | [11] |
| Substituent | Bulky group at C-3 | N-1 | Steric hindrance at N-2 position. | [1][10] |
| EWG at C-7 (e.g., NO₂) | N-2 (>96%) | Electronic effect increases N-1 proton acidity, favoring N-2 attack. | [1][8][11] |
References
- Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1933–1943. [Link]
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. [Link]
- Keeting, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. [Link]
- Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Insights. [Link]
- Keeting, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Boyd, S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
- Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2024). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
- ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- ResearchGate. (2021). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
- ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
- Thieme. (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Thieme Chemistry. [Link]
- YouTube. (2020). 33: Kinetic control vs. thermodynamic control. YouTube. [Link]
- ResearchGate. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI. [Link]
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. jackwestin.com [jackwestin.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. researchgate.net [researchgate.net]
- 18. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Overcoming poor solubility of 3-Bromo-7-fluoro-1H-indazole in reactions
Technical Support Center: 3-Bromo-7-fluoro-1H-indazole
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the poor solubility of this versatile building block in organic synthesis, particularly in widely-used cross-coupling reactions. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Direct Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is followed by probable causes and a series of recommended solutions grounded in established chemical principles.
Q1: My this compound is not dissolving in my chosen reaction solvent at the outset. What are my initial troubleshooting steps?
Probable Cause: A fundamental mismatch exists between the polarity of the solute (this compound) and the solvent. The planar, heterocyclic nature of the indazole core, combined with the polar C-F and C-Br bonds and the hydrogen-bonding capability of the N-H group, gives it a unique and often challenging solubility profile.
Recommended Solutions:
-
Systematic Solvent Screening: The principle of "like dissolves like" is the best starting point.[1] Begin by testing solubility in a range of common solvents with varying polarities. Polar aprotic solvents are often a good choice for heterocyclic compounds.
-
Increase Temperature: For most solids, solubility increases with temperature because the dissolution process is typically endothermic (requires energy to break the crystal lattice).[2] Gently warming the mixture while stirring can significantly improve dissolution.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can enhance the rate of dissolution, though it won't change the thermodynamic solubility limit.[1]
-
Sonication: Using an ultrasonic bath can aid dissolution by breaking apart agglomerates of the solid and facilitating solvent penetration.[1]
Experimental Protocol: Systematic Solvent Screening
-
Preparation: In separate small vials, place a small, consistent amount (e.g., 2-3 mg) of this compound.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.
-
Observation (Room Temp): Vigorously stir or vortex each vial for 1-2 minutes. Observe and record the degree of dissolution.
-
Observation (Elevated Temp): Gently warm the vials that showed poor solubility to 40-50 °C and observe again.
-
Analysis: Select the solvent or solvent class that provides the best solubility as a starting point for your reaction conditions.
| Solvent | Class | Polarity | Dielectric Constant (approx.) | Common Uses in Cross-Coupling |
| Toluene | Non-polar | Low | 2.4 | Suzuki, Buchwald-Hartwig |
| 1,4-Dioxane | Polar Aprotic | Low | 2.2 | Suzuki, Buchwald-Hartwig[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | 7.5 | Suzuki, Buchwald-Hartwig[4] |
| Acetonitrile (MeCN) | Polar Aprotic | High | 37.5 | Can influence reaction selectivity[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | 36.7 | Excellent solubilizer, but high boiling point[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 46.7 | Strong solubilizer, can complicate workup[6] |
Q2: The reaction is slow or incomplete, even though the starting material appears to dissolve. What is the likely issue?
Probable Cause: The dissolved concentration of the indazole may be too low to sustain an efficient reaction rate. For a bimolecular reaction, the rate is dependent on the concentration of both coupling partners. If your substrate has low solubility, its effective concentration in the solution phase is minimal, leading to a stalled or sluggish reaction.
Recommended Solutions:
-
Employ a Co-Solvent System: Often, a mixture of solvents works better than a single one. For example, in a Suzuki coupling that uses a non-polar solvent like toluene, adding a more polar co-solvent like DMF or THF can create a medium that better solubilizes all components: the non-polar catalyst/ligand complex, the polar base, and the moderately polar indazole.[1]
-
Increase Reaction Temperature: Higher temperatures increase not only solubility but also the kinetic energy of the molecules, leading to more frequent and energetic collisions, which accelerates the reaction rate.[7] For many palladium-catalyzed reactions, operating at temperatures between 80-120 °C is common.[8]
-
Use a More Solubilizing Base/Solvent Combination: In Suzuki reactions, bases like K₃PO₄ can sometimes be more soluble in organic media than carbonates, which may improve reaction homogeneity. The choice of solvent is critical and can significantly influence reaction rates and even selectivity.[9][10]
Decision Workflow for Solubility Troubleshooting
Caption: Decision tree for addressing solubility issues.
Q3: My reaction involves an aqueous base (e.g., Suzuki coupling), creating a biphasic system where my indazole remains in the organic layer, leading to poor reaction. How can this be resolved?
Probable Cause: The reaction is limited by the interface between the two immiscible liquid phases. The inorganic base is in the aqueous phase, while the indazole, boronic acid, and palladium catalyst are primarily in the organic phase. The reaction can only occur at the boundary, which is inefficient.
Recommended Solution: Phase-Transfer Catalysis (PTC)
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[11] It acts like a "detergent" for ions, solubilizing them in the organic phase.[11]
-
How it Works: In a typical Suzuki reaction, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is a common PTC. The catalyst's lipophilic alkyl chains allow it to be soluble in the organic phase, while its cationic head can pair with an anion from the aqueous phase (like hydroxide or carbonate). This "ion pair" then moves into the organic phase, where the anion can participate in the catalytic cycle (e.g., activating the boronic acid).[6]
Mechanism of Phase-Transfer Catalysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromoindazoles
Prepared by the Applications Science Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions with 3-bromoindazoles. Our goal is to synthesize technical accuracy with field-proven insights to help you overcome common challenges in your synthetic workflows.
Introduction: The Challenge of Functionalizing 3-Bromoindazoles
The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals like the kinase inhibitor axitinib. The C-3 position is a key vector for structural diversification. However, 3-bromoindazoles present unique challenges in cross-coupling reactions. Compared to other aryl bromides, they exhibit lower reactivity and a higher propensity for side reactions, particularly dehalogenation.[1][2] This guide is designed to help you navigate these complexities and select the optimal catalyst system for your desired transformation.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses issues common to all cross-coupling reactions involving 3-bromoindazoles.
Q1: Why are 3-bromoindazoles considered challenging substrates for cross-coupling?
A: The difficulty arises from a combination of electronic and structural factors:
-
Electronic Properties: The indazole ring system's electronics can render the C-3 position less reactive towards the initial oxidative addition step in the palladium catalytic cycle compared to simpler aryl bromides.
-
Dehalogenation: 3-Bromoindazoles are particularly prone to hydrodehalogenation, where the bromine atom is replaced by a hydrogen, leading to a significant yield-reducing side product. This is especially problematic under harsh conditions or with certain catalyst systems.[2]
-
N-H Reactivity / N-Arylation: For NH-free indazoles, the acidic proton on the nitrogen can interfere with the reaction. It can react with the base or, in some cases, lead to competitive N-arylation, a common reaction for indazoles.[3][4] Protecting the nitrogen (e.g., as a THP, SEM, or Boc derivative) can mitigate these issues but adds steps to the synthesis.[5]
Q2: My cross-coupling reaction failed completely (0% conversion). What are the first things I should check?
A: Before re-optimizing the catalyst system, it's crucial to verify the fundamentals. A failed reaction is often due to an issue with the setup or reagents rather than an inherently flawed methodology.
Troubleshooting Workflow for Failed Reactions
Caption: Troubleshooting Decision Tree for a Failed Reaction.
Q3: I'm observing significant formation of the dehalogenated indazole byproduct. How can I minimize this?
A: Dehalogenation is a common pitfall.[2] Here are several strategies to suppress it:
-
Use Additives: For Heck reactions, in particular, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and a simple salt like NaBr has been shown to act as a dehalogenation restrainer.[2][6] These additives can stabilize the active Pd(0) species and influence the catalytic cycle.
-
Lower the Temperature: High reaction temperatures can promote dehalogenation. If possible, screen for a more active catalyst system that operates under milder conditions.
-
Ligand Choice: Electron-rich, bulky phosphine ligands can sometimes accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.
-
Base Selection: The choice of base can be critical. In some systems, a weaker base might be sufficient for the coupling reaction while minimizing decomposition pathways.
Part 2: Specific Coupling Methodologies
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling is a robust method for creating C-C bonds, but success with 3-bromoindazoles depends heavily on the right combination of catalyst, ligand, and base.
Troubleshooting Guide: Suzuki-Miyaura Reactions
-
Q: I am attempting a Suzuki coupling with a 3-bromoindazole and an arylboronic acid, but I'm getting low yield. What is a reliable starting catalyst system?
-
A: For N-substituted 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ , has proven to be an excellent choice, affording high yields in short reaction times.[7] For NH-free 3-bromoindazoles, Pd(PPh₃)₄ is a classic and effective catalyst, often used with a cesium carbonate base.[8][9]
-
-
Q: Which base and solvent are most effective for this coupling?
-
A: The base is crucial for activating the boronic acid.[10][11]
-
Carbonates: Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are the most common and effective choices.[7][9] Cs₂CO₃ is often used in more challenging couplings due to its higher solubility in organic solvents.[10]
-
Phosphates: Anhydrous potassium phosphate (K₃PO₄) can be beneficial if your substrate is sensitive to water or if you are observing significant protodeboronation of the boronic acid.[10][12]
-
Solvents: A mixture of a non-polar solvent and a polar/aqueous component is standard. Common systems include DME (dimethoxyethane)[7], or a mixture of 1,4-dioxane/EtOH/H₂O.[8][9]
-
-
| Catalyst | Base | Solvent | Substrate Type | Typical Yield | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | N-substituted 5-bromoindazoles | High | [7] |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | NH-free 3-bromoindazoles | Good to Excellent | [8][9] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | NH-free 3-bromoindazoles | Good to Excellent | [8] |
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of NH-Free 3-Bromoindazoles [8][9]
-
Setup: To a microwave vial, add the 3-bromoindazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), Cs₂CO₃ (1.3-2.0 mmol), and Pd(PPh₃)₄ (5-10 mol%).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/EtOH/H₂O in a 3/1.5/0.5 ratio) via syringe to achieve a concentration of ~0.1-0.2 M.
-
Reaction: Place the vial in a microwave reactor and heat to 140 °C for 30-120 minutes.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
B. Heck Coupling (C-C Bond Formation)
The Heck reaction vinylates the C-3 position but is highly susceptible to the dehalogenation side reaction with 3-bromoindazoles.[1][2] A specialized approach is often required.
Troubleshooting Guide: Heck Reactions
-
Q: My standard solution-phase Heck reaction is failing, with dehalogenation being the major product. What can I do?
-
A: This is a very common issue. A highly effective, non-conventional approach is to use high-speed ball-milling (mechanochemistry) . This solvent-free technique has been shown to promote a chemoselective Heck coupling for 3-bromoindazoles.[1][2][6] The key is the use of catalytic amounts of TBAB and NaBr, which act as grinding auxiliaries and, crucially, restrain the dehalogenation pathway.[2][6]
-
-
Q: What catalyst system works best under these ball-milling conditions?
Protocol for Bromide-Assisted Mechanochemical Heck Reaction [1][2][6]
-
Setup: To a stainless-steel grinding jar, add the 3-bromoindazole (1.0 mmol), the olefin (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), TEA (1.8 mmol), NaBr (0.2 mmol), TBAB (0.1 mmol), and a grinding auxiliary like silica gel. Add the grinding balls.
-
Reaction: Place the jar in a high-speed ball mill and mill at the appropriate frequency (e.g., 30 Hz) for 60-90 minutes.
-
Workup: After milling, transfer the solid mixture directly to a silica gel column and purify by flash chromatography to isolate the 3-vinylindazole product.
C. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing 3-aminoindazoles. Success is almost entirely dependent on the choice of phosphine ligand.
Troubleshooting Guide: Buchwald-Hartwig Amination
-
Q: What is the best starting point for a Buchwald-Hartwig amination with a 3-bromoindazole?
-
A: The choice of ligand is critical and has evolved over time. While first-generation ligands like P(o-tolyl)₃ have limitations[13], modern bulky biarylphosphine ligands are far more effective. A robust and versatile ligand for this transformation is Xantphos . It is known to be exceptionally effective for amination reactions.[14]
-
-
Q: What base should I use? I'm concerned about substrate degradation with strong bases like NaOtBu.
-
A: While NaOtBu is a common strong base for these reactions, it can be incompatible with sensitive functional groups. For a milder, homogeneous system, consider using an organic base like 1,8-Diazabicycloundec-7-ene (DBU) .[15] Alternatively, Cs₂CO₃ is a reliable inorganic base that is often effective with ligands like Xantphos or BINAP.[5]
-
| Ligand | Recommended Base | Substrate Scope | Key Advantage | Reference |
| Xantphos | DBU or Cs₂CO₃ | Broad (Aryl & Alkyl Amines) | Highly versatile and effective, allows for use of milder bases. | |
| BINAP | Cs₂CO₃ | Primary Amines | One of the first bidentate ligands to show good reactivity. | [5][13] |
| BrettPhos | LiHMDS | Primary Amines | Excellent for challenging couplings, tolerates acidic protons. | [16] |
General Protocol for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the 3-bromoindazole (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), Xantphos (5-10 mol%), and Cs₂CO₃ (2.0 mmol) to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox, establish an argon atmosphere, and add the amine (1.2 mmol) and anhydrous, degassed 1,4-dioxane or toluene (~0.1 M).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitoring & Workup: Monitor progress by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by flash chromatography.
D. Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling provides access to 3-alkynylindazoles. The classic protocol uses a dual palladium/copper catalyst system.
Troubleshooting Guide: Sonogashira Coupling
-
Q: My Sonogashira reaction is sluggish and turning black. What does this mean?
-
A: The formation of a black precipitate ("palladium black") indicates decomposition of your Pd(0) catalyst.[17] This can be caused by impurities, oxygen, or inappropriate solvent choice.[17][18] Ensure your solvent is rigorously degassed and the reaction is run under a strict inert atmosphere. Using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ can sometimes be more robust than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[17]
-
-
Q: Can I run the reaction without a copper co-catalyst to avoid Glaser homocoupling?
-
A: Yes, copper-free Sonogashira couplings are well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts.[17] These reactions typically require a slightly different catalyst system or conditions to proceed efficiently but can provide cleaner reaction profiles.
-
Protocol for a Standard Sonogashira Coupling [17][19]
-
Setup: To a flame-dried Schlenk tube under argon, add the 3-bromoindazole (1.0 mmol), PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, >2.0 mmol). Finally, add the terminal alkyne (1.1-1.5 mmol) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 3-24 hours.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through Celite, wash with an organic solvent, and concentrate. Purify the crude product by flash chromatography.
Part 3: Mechanistic Overview
A solid understanding of the catalytic cycle is essential for rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar series of steps.
Generalized Palladium Cross-Coupling Cycle
Caption: The catalytic cycle common to many Pd-catalyzed cross-couplings.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole (R-X). This is often the rate-limiting step and can be challenging for electron-rich or sterically hindered substrates.[20]
-
Transmetalation (or equivalent): The organic group (R') from the coupling partner (e.g., an organoboron in Suzuki, an organotin in Stille) is transferred to the palladium center, displacing the halide (X). For Heck and Buchwald-Hartwig reactions, this step is replaced by alkene coordination/insertion or amine coordination/deprotonation, respectively.[10][21]
-
Reductive Elimination: The two coupled organic fragments (R and R') are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
References
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PubMed. [Link]
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Screening of palladium catalysts for the Suzuki coupling of....
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Buchwald–Hartwig amin
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- How can I solve my problem with Suzuki coupling?.
- Buchwald-Hartwig Amin
- ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]
- Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
- Heck reaction. Wikipedia. [Link]
- Effect of solvent on the Suzuki reaction a.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- Key ligands used in palladium-mediated cross-coupling reactions.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
- Palladium-catalyzed cross-couplings by C–O bond activation.
- Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
- Synthesis of substituted N-heterocycles by N-aryl
- Heck Reaction. Organic Chemistry Portal. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Which conditions are favorable for the efficient Suzuki coupling?.
- Sonogashira troubleshooting help needed. Reddit. [Link]
- Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Cross-Coupling Reactions. NROChemistry. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
Sources
- 1. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 2. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 21. youtube.com [youtube.com]
Protecting group strategies for 3-Bromo-7-fluoro-1H-indazole
<Technical Support Center: 3-Bromo-7-fluoro-1H-indazole >
A Guide to Effective N-H Protection Strategies for Researchers
Welcome to the technical support center for this compound. This guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of N-H protection for this highly functionalized scaffold. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your synthetic route is logical, efficient, and successful.
Frequently Asked Questions (FAQs)
Q1: Why is N-H protection of this compound necessary?
The indazole N-H proton is acidic and its corresponding anion is nucleophilic. This reactivity can interfere with many common synthetic transformations planned for other parts of the molecule. For instance, in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or during lithiation intended for C-H functionalization, the unprotected N-H can lead to deprotonation, catalyst deactivation, or undesired side reactions. A protecting group serves as a temporary mask for the N-H bond, rendering it inert to the reaction conditions, and can be removed later in the synthesis.[1]
Q2: What are the primary challenges when protecting this compound?
The main challenge is regioselectivity . Indazoles have two nitrogen atoms, N1 and N2, and protection can occur at either position, leading to a mixture of isomers.[2][3] The ratio of these isomers is highly dependent on reaction conditions.
A second challenge arises from the electronic nature of the substrate. The 3-bromo and 7-fluoro substituents are both electron-withdrawing, which decreases the nucleophilicity of the indazole nitrogens. This may necessitate harsher conditions (e.g., stronger bases, higher temperatures) for the protection reaction to proceed efficiently.
Q3: How do the bromine and fluorine substituents influence regioselectivity?
The electronic and steric effects of substituents play a crucial role in directing the outcome of N-alkylation or N-protection.[2][4][5]
-
Electronic Effects : The 7-fluoro group significantly withdraws electron density from the benzene ring and, by extension, from the N1 atom. This effect can make the N1 position less nucleophilic. Studies on substituted indazoles have shown that strong electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity.[2][4][5][6]
-
Steric Effects : The C7-substituent can sterically hinder the approach of electrophiles to the adjacent N1 position. While fluorine is relatively small, its presence, combined with the solvent shell and cation coordination, can favor reaction at the more accessible N2 position.
Q4: Which protecting groups are most suitable for this compound?
The choice of protecting group depends on the planned synthetic route, specifically the stability required for subsequent steps and the conditions for its eventual removal.[7] For this substrate, three groups are particularly noteworthy:
-
2-(Trimethylsilyl)ethoxymethyl (SEM) : Excellent for directing N2 protection and subsequent C3-lithiation.[8][9] It is stable to a wide range of conditions but can be readily removed with fluoride sources (like TBAF) or acid.[8][9][10]
-
p-Toluenesulfonyl (Ts) : A robust group, stable to both strongly acidic and basic conditions.[7][11] It significantly reduces the nucleophilicity of the nitrogen it protects.[7][11] However, its removal can be challenging, often requiring reductive cleavage (e.g., Mg/MeOH).[7][11]
-
tert-Butyloxycarbonyl (Boc) : A versatile group known for its moderate stability and multiple deprotection options, including strong acids (TFA, HCl) or specific basic conditions (e.g., NaOMe in MeOH).[7][12][13] This flexibility is advantageous for substrates sensitive to other deprotection methods.[7]
Troubleshooting Guide
Issue 1: I'm getting a mixture of N1 and N2 protected products. How can I improve regioselectivity?
This is the most common issue. Regioselectivity is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base, solvent, and electrophile.
Explanation of Causality:
-
N1-Isomer (Thermodynamic Product): The 1H-indazole tautomer is generally more stable.[6] Conditions that allow for equilibration, such as weaker bases (K₂CO₃, Cs₂CO₃) and polar aprotic solvents (DMF), often favor the formation of the more stable N1-substituted product.[4]
-
N2-Isomer (Kinetic Product): The N2 position is often the site of initial, faster reaction. Strong, non-coordinating bases (like NaH in THF) that irreversibly deprotonate the indazole can lock the anion, and subsequent reaction with a bulky electrophile may favor the sterically more accessible N2 position.[2][5] For certain substrates, Mitsunobu conditions are also known to favor N2 alkylation.[4][6]
Solutions & Protocols:
-
To Favor N2-Protection (e.g., with SEM-Cl):
-
Strategy: Use a bulky, non-coordinating amine base in a non-polar solvent to favor kinetic control at the sterically accessible N2 position.[9]
-
Protocol: To a solution of this compound (1.0 equiv) in THF, add dicyclohexylmethylamine (1.2 equiv), followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv). Stir at room temperature for 3-5 hours.[7][9] The use of dicyclohexylmethylamine is reported to give high N2 selectivity for SEM protection.[8][9]
-
-
To Favor N1-Protection (e.g., with a Benzyl Group):
-
Strategy: Use a strong base in a non-polar solvent. Studies have shown that NaH in THF is a promising system for achieving N1 selectivity with many substituted indazoles.[2][5]
-
Protocol: To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in THF dropwise. Stir for 30 minutes, then add the protecting group electrophile (e.g., benzyl bromide, 1.1 equiv). Allow the reaction to warm to room temperature and stir until completion.[7]
-
Caption: Troubleshooting flowchart for deprotection reactions.
References
- Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.
- Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications.
- Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Royal Society of Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
- Sulfonyl Protective Groups. Chem-Station.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health.
- Protective Groups. Organic Chemistry Portal.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Microwave-Assisted Synthesis of 3-Bromo-7-fluoro-1H-indazole Derivatives
Welcome to the Technical Support Center for the microwave-assisted synthesis of 3-Bromo-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible synthetic outcomes. The information herein is synthesized from established principles of microwave chemistry and literature precedents for the synthesis of related heterocyclic compounds.
Introduction to the Synthesis
The this compound scaffold is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for this transformation.[1][2] The direct heating of the reaction mixture by microwave irradiation can lead to shorter reaction times, reduced side product formation, and improved process control.[3][4]
This guide will focus on the electrophilic bromination of 7-fluoro-1H-indazole using N-Bromosuccinimide (NBS) under microwave conditions. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why use microwave irradiation for this synthesis instead of conventional heating?
A1: Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4] This offers several advantages over conventional oil bath heating:
-
Speed: Reactions that might take hours conventionally can often be completed in minutes.[2]
-
Higher Yields: The rapid heating can minimize the formation of degradation byproducts, often leading to cleaner reaction profiles and higher isolated yields.[3]
-
Improved Reproducibility: Dedicated microwave reactors offer precise temperature and pressure control, leading to more consistent results.[4]
Q2: What is the role of N-Bromosuccinimide (NBS) in this reaction?
A2: N-Bromosuccinimide (NBS) is a convenient and effective electrophilic brominating agent. In the presence of an acid catalyst or a polar protic solvent, NBS can generate a low concentration of molecular bromine (Br₂) or a polarized bromine species, which then acts as the electrophile in the aromatic substitution reaction on the indazole ring.[5]
Q3: What is the expected regioselectivity for the bromination of 7-fluoro-1H-indazole?
A3: The electrophilic substitution on the indazole ring is influenced by the directing effects of the existing substituents and the inherent reactivity of the heterocyclic system. For 1H-indazoles, the C3 position is generally susceptible to electrophilic attack. The fluorine atom at the C7 position is a deactivating group but an ortho-, para- director. However, in the indazole system, the pyrazole ring's electronics play a dominant role. Kinetic studies on the aqueous bromination of indazole have shown that the reactivity order can vary with the reaction conditions (cationic, molecular, or anionic species), but the C3, C5, and C7 positions are the most reactive.[6] For 7-fluoro-1H-indazole, bromination is anticipated to preferentially occur at the C3 position due to the electronic nature of the pyrazole ring. However, the formation of other isomers is possible and should be monitored.
Q4: What are the key safety precautions for this microwave-assisted reaction?
A4: Safety is paramount in any chemical synthesis, especially when using microwave energy.
-
Use a Dedicated Microwave Reactor: Never use a domestic microwave oven. Laboratory-grade microwave reactors are designed with safety features to handle pressure and contain potential explosions.[7][8]
-
Pressure Monitoring: Use sealed vessels designed for microwave synthesis and always monitor the internal pressure. Rapid pressure increases can indicate a runaway reaction.
-
Proper Vessel Sealing: Ensure the reaction vials are sealed correctly to prevent solvent leakage at high temperatures and pressures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Fume Hood: Conduct the reaction and work-up in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient microwave power or temperature. 2. Short reaction time. 3. Inactive NBS. 4. Insufficient solvent polarity for microwave absorption. | 1. Increase the reaction temperature in increments of 10°C. 2. Increase the reaction hold time in 5-minute increments. 3. Use freshly opened or purified NBS. 4. Choose a more polar solvent like DMF or NMP, or add a small amount of a polar co-solvent.[3] |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Non-optimal solvent. 3. Reaction time is too long, leading to isomerization or further bromination. | 1. Decrease the reaction temperature. 2. Screen different solvents (e.g., acetonitrile, acetic acid) to influence selectivity. 3. Monitor the reaction by TLC or LC-MS at shorter time intervals to find the optimal endpoint. |
| Presence of Di-brominated Byproducts | 1. Excess of NBS. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 2. Reduce the reaction temperature and/or time. |
| Pressure Runaway in the Microwave Reactor | 1. Reaction is too concentrated. 2. The reaction is highly exothermic. 3. The set temperature is too high for the solvent's boiling point in a sealed vessel. | 1. Dilute the reaction mixture. 2. Use a temperature ramp instead of a rapid hold at the target temperature to better control the initial heating phase. 3. Lower the set temperature. |
| Difficulties in Product Purification | 1. Similar polarity of the product and unreacted starting material or byproducts. 2. Product is insoluble in common chromatography solvents. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider recrystallization from a suitable solvent or solvent mixture. 3. If impurities are acidic or basic, an acid-base extraction during the work-up can be effective.[9] |
Experimental Protocol: Microwave-Assisted Synthesis of this compound
Disclaimer: This is a representative protocol synthesized from literature on similar compounds. Researchers should perform their own optimization and safety assessment.
Materials:
-
7-fluoro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (Microwave synthesis grade)
-
Deionized water
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Dedicated microwave synthesis reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Reaction Scheme:
A representative reaction scheme.
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 7-fluoro-1H-indazole (e.g., 1.0 mmol, 136.1 mg).
-
Add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg).
-
Add 5 mL of acetonitrile to the vial.
-
Seal the vial with a cap designed for microwave synthesis.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows (these may require optimization):
-
Temperature: 120°C
-
Hold Time: 15 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Add 10 mL of saturated aqueous sodium thiosulfate solution to quench any remaining bromine and stir until the color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10]
Data Presentation
Table 1: Hypothetical Optimization of Microwave Reaction Conditions
| Entry | Temperature (°C) | Time (min) | Solvent | Conversion (%) | Notes |
| 1 | 100 | 10 | Acetonitrile | 65 | Incomplete conversion |
| 2 | 120 | 10 | Acetonitrile | 85 | Improved conversion |
| 3 | 120 | 15 | Acetonitrile | >95 | Optimal conditions |
| 4 | 140 | 10 | Acetonitrile | >95 | Increased byproduct formation |
| 5 | 120 | 15 | DMF | >95 | Faster heating, requires careful pressure monitoring |
Visualization of Workflow
A simplified mechanistic pathway for the electrophilic bromination of 7-fluoro-1H-indazole.
The rate-determining step is typically the attack of the aromatic ring on the electrophile to form the Wheland intermediate, which disrupts the aromaticity of the system. [11]The subsequent deprotonation is a rapid process that restores the stable aromatic ring.
References
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II.
- Anto, F., & Kumar, S. (2024). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
- Malviya, R., & Tripathi, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3).
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Khandave, P., Pingale, R., Chaudhary, P., Shah, K., Pande, S., Shah, S., & Dambale, D. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2).
- Supporting Information for the synthesis of 1H-Indazole deriv
- Al-Ostoot, F. H., Al-Ghorbani, M., & Muthana, M. M. (2021). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 26(11), 3373.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2331-2343.
- Liu, F., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 47-51.
- Baker, S. I., et al. (2022). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 87(13), 8492–8502.
- Clarisse, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6773-6780.
- Li, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 47-51.
- Wang, X., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Organic Syntheses. (n.d.). Indazole.
- White, A. J. P., et al. (2022).
- Qasid, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
- Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(1), 99-143.
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Technical Support Center: Scale-Up Synthesis of 3-Bromo-7-fluoro-1H-indazole
An in-depth guide to navigating the complexities of producing 3-Bromo-7-fluoro-1H-indazole on a larger scale, designed for process chemists and drug development professionals. This technical support center provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
The synthesis of halogenated indazoles like this compound is a critical step in the development of various pharmaceutical agents, including kinase inhibitors.[1] While numerous methods exist for synthesizing the indazole scaffold on a lab scale, scaling these processes presents significant challenges related to safety, regioselectivity, impurity control, and purification.[2][3] This guide provides practical, field-proven insights to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the scale-up of this compound?
A1: Two primary routes are generally considered for the large-scale synthesis of this compound:
-
Direct Bromination of 7-Fluoro-1H-indazole: This is often the most direct approach. The precursor, 7-fluoro-1H-indazole, can be synthesized from starting materials like 2-fluoro-6-methylaniline.[4] The subsequent electrophilic bromination at the C3 position is typically achieved using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent system.[5][6] The key challenge in this route is controlling regioselectivity to avoid bromination at other positions (e.g., C5) and preventing the formation of di-bromo species.[7]
-
Sandmeyer Reaction from a Precursor: This classic transformation involves the diazotization of a 3-amino-7-fluoro-1H-indazole intermediate followed by a copper(I) bromide-mediated substitution.[8][9] The Sandmeyer reaction is a powerful tool for introducing halides onto an aromatic ring where other methods may fail.[10][11] However, the stability of the diazonium salt intermediate is a critical parameter that must be carefully controlled, often requiring low temperatures and precise pH management.[11]
Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up?
A2: The following CPPs are crucial for ensuring reaction success and product quality:
-
Temperature Control: Many steps, particularly diazotization in the Sandmeyer route or exothermic bromination reactions, require strict temperature control to prevent side reactions and ensure safety.[3][12] Runaway reactions can occur with improper heat management.
-
Reagent Stoichiometry: Precise control over the molar ratios of reagents is vital. For instance, using an excess of the brominating agent can lead to over-bromination, resulting in di- and tri-brominated impurities that are often difficult to remove.[7]
-
Reaction Time: Monitoring the reaction to completion using in-process controls (IPCs) like HPLC or TLC is essential. Prolonged reaction times can sometimes lead to product degradation or the formation of additional byproducts.
-
Agitation Rate: In a large reactor, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, causing inconsistent results and impurity formation. The agitation must be sufficient to maintain a homogeneous reaction mixture.
Q3: What are the primary safety considerations for this synthesis?
A3: Handling the reagents and intermediates for this synthesis requires stringent safety protocols:
-
Handling Brominating Agents: Reagents like bromine and NBS are corrosive, toxic, and strong oxidizers. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Diazonium Salt Stability: Aryl diazonium salts are potentially explosive, especially in a dry, solid state.[8] They are almost always generated and used in situ in a cold aqueous solution without being isolated.
-
Exothermic Reactions: The bromination and diazotization steps can be highly exothermic.[3][12] The addition of reagents should be done slowly and in a controlled manner, with an efficient cooling system in place to dissipate the heat generated.
-
Waste Disposal: Halogenated organic waste and solutions containing copper salts must be segregated and disposed of according to institutional and environmental regulations.
Q4: How is the final product quality (purity, identity) typically confirmed?
A4: A combination of analytical techniques is used:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and quantifying impurities. A C18 reverse-phase column with a gradient of water and acetonitrile (often containing a modifier like formic acid) is a common starting point.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and identify the correct regioisomer.
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of the main product and any impurities, which helps in hypothesizing their structures.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Incomplete reaction. 2. Product loss during workup or extraction. 3. Mechanical loss during filtration or transfers. 4. Degradation of starting material or product. | 1. Monitor reaction with HPLC/TLC to ensure completion. If stalled, consider a slight increase in temperature or extended reaction time. 2. Optimize the pH for extraction; perform multiple extractions with the organic solvent. 3. Ensure filter cakes are washed with fresh, cold solvent to recover occluded product. 4. Check the stability of reagents and intermediates under the reaction conditions. Ensure the reaction is not run for an unnecessarily long time. |
| Presence of Unreacted 7-Fluoro-1H-indazole (Starting Material) | 1. Insufficient amount of brominating agent. 2. Low reaction temperature or insufficient reaction time. 3. Poor reagent quality or degradation. | 1. Re-evaluate the stoichiometry. Add a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) or extend the reaction time, monitoring by IPC. 3. Use fresh, high-purity reagents. For example, NBS can degrade over time; use a freshly opened container or test its purity. |
| Formation of Di-bromo or Other Regioisomeric Impurities | 1. Excess brominating agent. 2. Reaction temperature is too high, leading to lower selectivity. 3. "Hot spots" due to poor mixing, causing localized over-reaction. | 1. Use no more than 1.05-1.1 equivalents of the brominating agent. Consider adding the agent portion-wise or as a solution via an addition funnel to maintain low concentrations.[7] 2. Perform the reaction at a lower temperature to favor the formation of the thermodynamically preferred product. 3. Ensure vigorous and efficient stirring throughout the reagent addition and reaction. |
| Difficulty with Product Isolation and Purification | 1. Product is too soluble in the crystallization solvent. 2. Oiling out instead of crystallization. 3. Impurities co-crystallize with the product. | 1. Use an anti-solvent system. For example, dissolve the crude product in a good solvent (e.g., methanol, ethyl acetate) and slowly add a poor solvent (e.g., water, hexanes) until turbidity is observed, then cool slowly.[3] 2. Ensure the solution is not supersaturated. Try adding seed crystals or scratching the inside of the flask. A binary solvent system may be required.[3] 3. Perform a pre-purification step, such as a slurry in a solvent that dissolves the impurity but not the product. If issues persist, column chromatography may be unavoidable, though it is less ideal for large scales.[2] |
| Product Appears Dark or Discolored | 1. Presence of residual bromine or iodine (if from a Sandmeyer reaction). 2. Degradation products. | 1. During the workup, add a reducing agent like aqueous sodium bisulfite or sodium thiosulfate solution to quench any remaining halogen. 2. Consider performing the purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. |
Scale-Up Experimental Protocol: Bromination of 7-Fluoro-1H-indazole
Disclaimer: This protocol is a representative synthesis and must be optimized for specific laboratory and scale conditions. All operations should be performed with appropriate engineering controls and safety precautions.
Step 1: Reaction Setup
-
Equip a 20 L jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Charge the reactor with 7-Fluoro-1H-indazole (1.00 kg, 7.35 mol, 1.0 equiv).
-
Add Acetonitrile (10 L) and stir to dissolve the starting material.
-
Cool the reactor jacket to 0-5 °C.
Step 2: Bromination
-
In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.37 kg, 7.72 mol, 1.05 equiv) in Acetonitrile (5 L).
-
Once the reactor contents are below 5 °C, add the NBS solution dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[14]
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2-4 hours.
Step 3: In-Process Control (IPC)
-
Withdraw a small aliquot of the reaction mixture. Quench with a drop of sodium thiosulfate solution and dilute with mobile phase.
-
Analyze by HPLC to confirm the consumption of starting material (typically <2% remaining).
Step 4: Quench and Workup
-
Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate (2 L) slowly to the reactor to quench any unreacted NBS. A slight temperature rise may be observed.
-
Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Add deionized water (10 L) to the concentrated mixture. The product should precipitate as a solid.
-
Stir the resulting slurry for 1 hour at room temperature.
Step 5: Isolation and Purification
-
Isolate the crude solid by filtration using a Nutsche filter or a large Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 2 L) to remove succinimide and other water-soluble impurities.
-
For recrystallization, transfer the crude solid back to a clean reactor. Add a mixture of Methanol and Water (e.g., 80:20 v/v) and heat to reflux (approx. 75-80 °C) until all solid dissolves.[3]
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for at least 2 hours to maximize crystallization.
-
Filter the purified solid, wash with a small amount of cold 80:20 Methanol/Water, and then with cold water.
-
Dry the final product in a vacuum oven at 50 °C until a constant weight is achieved.
Data Summary Table
| Parameter | Value | Notes |
| Starting Material | 7-Fluoro-1H-indazole | 1.00 kg (7.35 mol) |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.37 kg (7.72 mol, 1.05 equiv) |
| Solvent | Acetonitrile | 15 L |
| Reaction Temperature | 0-10 °C | Critical for selectivity |
| Typical Yield (Post-Recrystallization) | 1.35 - 1.45 kg (85-91%) | Yields are dependent on optimization |
| Purity (by HPLC) | >99.0% | |
| Appearance | Off-white to light yellow solid |
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
- BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem Technical Support.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
- ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Guidechem. (n.d.). What is the synthesis of 7-Fluoro Indazole?. Guidechem FAQ.
- ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- National Center for Biotechnology Information. (2024).
- Guidechem. (n.d.). What is the synthesis of 7-Fluoro Indazole?. Guidechem FAQ.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.
- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
- MDPI. (2024).
- ChemicalBook. (n.d.). 3-BROMO-4-FLUORO (1H)INDAZOLE synthesis. ChemicalBook.
- ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage.
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- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
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Technical Support Center: Palladium Catalyst Removal from Indazole Compounds
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to synthesize indazole-containing molecules. The persistent challenge of removing residual palladium to meet stringent regulatory limits (often below 5 ppm for active pharmaceutical ingredients (APIs)) necessitates robust and reliable purification strategies.[1]
This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from indazole compounds so challenging?
The difficulty arises from a combination of factors. Firstly, the indazole nucleus, with its two nitrogen atoms, can act as a ligand, coordinating to palladium species and keeping them solubilized in the organic phase. This makes simple filtration or aqueous extraction ineffective. Secondly, palladium can exist in various forms within a post-reaction mixture, including soluble Pd(0) and Pd(II) species, as well as colloidal nanoparticles.[2] Each of these species may require a different removal strategy.
Q2: What are the primary methods for palladium removal?
There are four main strategies, each with its own set of advantages and disadvantages:
-
Scavenging: Using solid-supported or soluble reagents that selectively bind to palladium, which is then removed by filtration.[3]
-
Crystallization: Purifying the indazole compound through single or anti-solvent crystallization. This can be highly effective but is not always feasible, especially for oils or highly soluble compounds.
-
Chromatography: Standard flash column chromatography can remove a significant portion of palladium, but often not to the levels required for APIs (<100 ppm).[4]
-
Activated Carbon: Treatment with activated carbon can adsorb palladium species, though it sometimes leads to product loss due to non-specific adsorption.[5][6]
Q3: Which type of palladium scavenger is best for my indazole compound?
The choice of scavenger is highly dependent on the specific palladium species present, the solvent system, and the functional groups on your indazole molecule.[3]
-
Thiol-based scavengers (e.g., silica-bound mercaptopropyl groups, Si-Thiol) are highly effective for chelating soft metals like palladium, particularly Pd(0) and Pd(II).[7]
-
Amine-based scavengers (e.g., Si-Trisamine) are also effective, especially for Lewis acidic palladium species.
-
Triazine-based scavengers (e.g., Si-TMT, 2,4,6-trimercaptotriazine) are powerful, multidentate scavengers that show high affinity for palladium and can reduce levels to <1 ppm.[5][8]
It is always recommended to perform a small-scale screen of several scavenger types to identify the most efficient one for your specific system.[3]
Q4: How do I accurately measure the residual palladium in my sample?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace levels of elemental impurities with high accuracy and sensitivity.[4][9][10] For process development where rapid, on-the-spot measurements are needed, catalysis-based fluorometric methods can also be employed, though ICP-MS remains the gold standard for final product validation.[9][11]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of your indazole compounds.
Scenario 1: High palladium levels (>100 ppm) remain after flash chromatography.
This is a common issue. While chromatography removes baseline impurities, it is often insufficient for achieving the low ppm levels required for pharmaceutical applications.[4][12]
Root Cause Analysis:
-
Palladium Speciation: Soluble palladium-phosphine complexes or palladium coordinated to your indazole product may be co-eluting.
-
Column Overload: The amount of palladium on the crude material may be too high for the amount of silica gel used.
Solutions & Protocol:
-
Post-Chromatography Scavenging (Recommended): This is the most reliable method. Studies have shown that a scavenging step after chromatography is highly effective at reducing palladium to low levels.[4][12]
-
Protocol:
-
Dissolve your post-column material in a suitable solvent (e.g., Toluene, THF, EtOAc) at a concentration of 10-50 mg/mL.
-
Select a scavenger (e.g., Si-TMT) and add 5-20 weight equivalents relative to the expected mass of residual palladium.
-
Heat the mixture to 40-60 °C and stir for 2-12 hours. The optimal time and temperature should be determined empirically.
-
Cool the mixture to room temperature and filter through a pad of celite, washing thoroughly with the solvent.
-
Concentrate the filtrate and analyze for palladium content via ICP-MS.[3]
-
-
-
Pre-Chromatography Filtration: Before loading onto the column, pass the crude reaction mixture through a small plug of celite or a dedicated scavenger cartridge. This can remove heterogeneous palladium species and reduce the burden on the main column.[13]
Scenario 2: Crystallization fails to lower palladium levels sufficiently.
While a powerful technique, crystallization can sometimes trap impurities, including palladium, within the crystal lattice.[14]
Root Cause Analysis:
-
Strong Coordination: The palladium may be strongly coordinated to your indazole product, causing it to co-crystallize.
-
Poor Solvent Choice: The chosen solvent system may not provide adequate differentiation in solubility between your product and the palladium species.
Solutions:
-
Recrystallization with a Chelating Agent: Add a soluble chelating agent like N-acetylcysteine during the recrystallization process.[15] The chelator binds to the palladium, forming a complex that is designed to remain in the mother liquor.
-
Solvent System Optimization: Experiment with a wider range of solvent/anti-solvent systems. The goal is to find a system where your product has high solubility at elevated temperatures but poor solubility at room temperature, while the palladium impurities remain soluble.
-
Carbon Treatment Before Crystallization: Dissolve the crude material in a solvent, treat with activated carbon (typically 5-10% w/w) for 1-2 hours, filter the carbon off, and then proceed with crystallization.[5] Be aware this can sometimes lead to product loss on the carbon.[5]
Scenario 3: Product loss is observed when using activated carbon.
Activated carbon is highly porous and effective but can be non-selective, leading to the adsorption of your target compound along with the palladium.[5][16]
Root Cause Analysis:
-
Non-specific Adsorption: The high surface area and hydrophobic nature of activated carbon can lead to the binding of organic molecules, not just the metal catalyst.
Solutions:
-
Reduce Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 1-2% w/w relative to your product) and increase only if palladium levels remain high.
-
Optimize Contact Time: Minimize the stirring time. A shorter contact time may be sufficient for palladium removal without significant product loss.
-
Extensive Washing: After filtering off the activated carbon, wash it thoroughly with large volumes of a suitable solvent to recover as much adsorbed product as possible.[5]
-
Use Specialized Carbons: Synthetic carbons, such as the Carboxen® line, have been developed to have high affinity for metals but low affinity for polar APIs, resulting in higher product recovery.[16]
Part 3: Data & Workflow Visualization
Comparative Analysis of Palladium Removal Techniques
The following table summarizes the general performance characteristics of the most common palladium removal methods.
| Method | Typical Efficiency (Final ppm) | Scalability | Relative Cost | Key Consideration |
| Scavengers (Silica) | < 10 ppm[1] | Excellent | Medium | Requires screening to find the optimal scavenger. |
| Crystallization | < 1 - 50 ppm | Good | Low | Product must be a crystalline solid; can trap impurities.[14] |
| Activated Carbon | < 20 ppm[5] | Excellent | Low | Risk of non-selective product loss.[5] |
| Chromatography | 50 - 1000+ ppm[4] | Poor | High | Rarely sufficient as a standalone method for APIs.[12] |
Decision Workflow for Palladium Removal
This diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.
Sources
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- 2. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability of 3-Bromo-7-fluoro-1H-indazole under acidic/basic conditions
Welcome to the technical support center for 3-Bromo-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the stability of its derivatives is critical for successful research and development.[1][2][3]
This document provides a series of frequently asked questions (FAQs) and troubleshooting scenarios related to the stability of this compound under various acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: Proper storage and handling are crucial to maintain the integrity of this compound. Here are the key recommendations:
-
Storage Conditions: The compound should be stored in a cool, dry, and dark place.[4] A temperature of 2-8°C is often recommended for long-term storage.[4] It should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.
-
Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Handling: Handle the compound in a well-ventilated area.[5] Avoid generating dust.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
Q2: What is the expected stability of the C-Br bond at the 3-position under acidic or basic conditions?
A2: The carbon-bromine bond at the C3 position of the indazole ring is generally stable under neutral conditions. However, its stability can be compromised under certain acidic and basic conditions, especially with the application of heat.
-
Acidic Conditions: While generally stable in mild acidic conditions, prolonged exposure to strong acids, particularly at elevated temperatures, could potentially lead to protodebromination, although this is not typically a facile reaction. The electron-withdrawing nature of the fluorine atom at the 7-position may slightly influence the electron density of the ring system, but significant degradation at the C-Br bond under typical acidic reaction conditions is not widely reported for similar structures.
-
Basic Conditions: The C-Br bond on an aromatic heterocycle like indazole is susceptible to nucleophilic aromatic substitution (SNAr) reactions under strong basic conditions, especially in the presence of a suitable nucleophile. The reactivity would be enhanced by the electron-withdrawing fluorine atom. Strong bases like sodium hydroxide or potassium tert-butoxide, particularly at higher temperatures, could lead to displacement of the bromide.
Q3: How does the fluorine atom at the 7-position influence the stability of the indazole ring?
A3: The fluorine atom at the C7 position significantly influences the electronic properties and, consequently, the stability and reactivity of the indazole ring.
-
Electronic Effects: Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the benzene portion of the indazole ring, which can affect its susceptibility to electrophilic and nucleophilic attack. The inclusion of fluorine can enhance metabolic stability in drug molecules.[7][8]
-
Stability: The electron-withdrawing nature of fluorine can increase the acidity of the N-H proton of the pyrazole ring, making it more susceptible to deprotonation under basic conditions. This can be an important consideration in reaction design. The C-F bond itself is very strong and not expected to be labile under typical acidic or basic conditions.
Troubleshooting Guide
Scenario 1: Unexpected side product formation during a reaction in a basic medium.
-
Issue: You are performing a reaction with this compound in the presence of a base (e.g., NaOH, K₂CO₃, or an amine base) and observe an unexpected side product.
-
Potential Cause:
-
N-H Deprotonation and Subsequent Reaction: The indazole N-H is acidic and will be deprotonated by the base. The resulting indazolide anion is a nucleophile and could react with other components in your reaction mixture.
-
Nucleophilic Aromatic Substitution (SNAr): If your reaction mixture contains a nucleophile (e.g., an alcohol, amine, or thiol) and is heated, the bromide at the C3 position could be displaced.
-
Ring Opening: While less common for the indazole ring system under mild basic conditions, strong bases at high temperatures could potentially lead to degradation of the heterocyclic ring.
-
-
Troubleshooting Steps:
-
Characterize the Side Product: Use analytical techniques like LC-MS and NMR to identify the structure of the unexpected product. This will provide clues about the degradation pathway.
-
Modify Reaction Conditions:
-
Lower the Temperature: If possible, run the reaction at a lower temperature to minimize side reactions.
-
Use a Weaker Base: If the N-H proton needs to be scavenged, consider using a milder, non-nucleophilic base.
-
Protect the N-H Group: If the N-H is interfering with the desired reaction, consider protecting it with a suitable protecting group (e.g., BOC, SEM).
-
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction and the formation of byproducts over time.
-
Scenario 2: Low recovery of this compound after acidic workup.
-
Issue: You have performed a reaction and upon acidic workup (e.g., washing with dilute HCl), you observe a significant loss of your starting material or product.
-
Potential Cause:
-
Protonation and Increased Water Solubility: The indazole ring contains basic nitrogen atoms that can be protonated under acidic conditions. The resulting indazolium salt may have significantly higher aqueous solubility, leading to its loss into the aqueous phase during extraction.
-
Acid-Catalyzed Degradation: While generally stable, very strong acidic conditions (e.g., concentrated acids, high temperatures) could potentially lead to degradation, although this is less likely than solubility issues under standard workup conditions.
-
-
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer: Ensure the pH is not excessively low.
-
Back-Extraction: After the initial extraction, basify the acidic aqueous layer with a suitable base (e.g., NaHCO₃ or dilute NaOH) to a neutral or slightly basic pH and then re-extract with an organic solvent. This will neutralize the protonated indazole and bring it back into the organic phase.
-
Use a Different Workup Procedure: Consider alternative workup procedures that do not involve a strong acidic wash, such as a water wash followed by drying and evaporation.
-
Experimental Protocols
Forced Degradation Study Protocol
To systematically evaluate the stability of this compound, a forced degradation study is recommended.[1][9] This involves subjecting the compound to a variety of stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Dissolve the compound in a 50:50 mixture of water and acetonitrile and incubate at 80°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
3. Sampling and Analysis:
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot before analysis.
-
Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products.[10][11][12]
-
Calculate the percentage of the remaining this compound.
| Stress Condition | Reagent/Condition | Time (h) | Temperature (°C) | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 | 60 | Low to Moderate | Hydrolysis of bromo group (unlikely), ring protonation |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 | 60 | Moderate to High | Hydrolysis of bromo group to hydroxyl, potential ring cleavage |
| Oxidation | 3% H₂O₂ | 2, 8, 24 | Room Temp | Moderate | N-oxides, hydroxylated species |
| Thermal (Solution) | Water:Acetonitrile (50:50) | 48 | 80 | Low to Moderate | General decomposition |
| Photolytic | ICH Q1B Light Exposure | 24 | Room Temp | To be determined | Photodegradation products |
Visualizations
Caption: Troubleshooting pathways for this compound stability issues.
Caption: Workflow for a forced degradation study.
References
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
- The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry. [Link]
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed. [Link]
- Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine.
- Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
- Structure of fluorinated indazole derivatives 41–46.
- This compound. CRO SPLENDID LAB. [Link]
- Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. [Link]
- Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Pharmaceutical Analytica Acta. [Link]
- Chemical Storage Guidelines.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Fluorine in drug discovery: Role, design and case studies. NovAliX. [Link]
- Stability indicating study by using different analytical techniques. IJSDR. [Link]
- Degradation of substituted indoles by an indole-degrading methanogenic consortium.
- Base‐Catalyzed Synthesis of Substituted Indazoles under Mild, Transition‐Metal‐Free Conditions. OUCI. [Link]
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
- Storage of Hazardous Chemicals in Laboratories. Health and Safety Authority. [Link]
- Chemical Storage Guidelines. University of California, Santa Cruz - Environmental Health and Safety. [Link]
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
- Stability-Indicating Methods for Determination of Flubendazole and Its Degradants. PubMed. [Link]
- 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Indazole – Knowledge and References. Taylor & Francis. [Link]
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. lsu.edu [lsu.edu]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. ijsdr.org [ijsdr.org]
- 10. rjptonline.org [rjptonline.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Stability-Indicating Methods for Determination of Flubendazole and Its Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regioselectivity of 3-Bromo-7-fluoro-1H-indazole: A Technical Support Guide
Welcome to the technical support center for the functionalization of 3-bromo-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and sometimes challenging heterocyclic scaffold. Here, we address common issues and questions regarding the regioselectivity of its functionalization through a series of troubleshooting guides and frequently asked questions. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Understanding the Landscape: The Indazole Core
The 1H-indazole ring system is a prevalent motif in medicinal chemistry. However, its reactivity, particularly the regioselectivity of N-functionalization, is a subject of considerable interest and frequent inquiry. The presence of two nitrogen atoms (N1 and N2) in the pyrazole ring offers two potential sites for substitution, leading to the formation of regioisomers. The outcome of these reactions is delicately influenced by the electronic nature of substituents on the indazole core, the choice of reagents, and the reaction conditions.
The specific substrate, this compound, presents a unique electronic profile. The electron-withdrawing nature of the bromine atom at the C3 position and the fluorine atom at the C7 position significantly impacts the electron density and nucleophilicity of the N1 and N2 atoms. This guide will delve into how these substituents dictate the regiochemical outcome of various functionalization reactions.
I. N-Alkylation and N-Arylation: The N1 vs. N2 Challenge
The selective alkylation or arylation of the indazole nitrogen is a critical step in the synthesis of many bioactive molecules. The formation of either the N1 or N2 isomer can lead to vastly different pharmacological properties.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform an N-alkylation on this compound. Which nitrogen (N1 or N2) is more likely to be alkylated?
A1: For this compound, the N2 position is generally the preferred site of alkylation . This is due to the electronic influence of the 7-fluoro substituent. Electron-withdrawing groups at the C7 position have been shown to strongly favor the formation of the N2-alkylated product.[1][2][3] This is attributed to the destabilization of the N1-anion through inductive effects, making the N2-anion more thermodynamically stable and nucleophilic.
Q2: I am observing a mixture of N1 and N2 isomers in my N-alkylation reaction. How can I improve the selectivity for the N2 isomer?
A2: Achieving high N2 selectivity is often a matter of optimizing your reaction conditions. Here are several factors to consider:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in the regioselectivity of N-alkylation. For favoring the N2 isomer with your substrate, consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). Stronger bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) have been reported to favor N1 alkylation in some indazole systems, so it would be prudent to avoid these conditions if N2 is the desired outcome.[2][3]
-
Nature of the Alkylating Agent: While less influential than the electronic effects of the indazole substituents, the nature of the alkylating agent can have an impact. For simple primary alkyl halides, the electronic preference for N2 will likely dominate.
-
Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product, which in this case is often the N2 isomer.
Q3: Can I selectively synthesize the N1-alkylated isomer of this compound?
A3: While the inherent electronic bias of your substrate favors N2 alkylation, achieving N1 selectivity is challenging but not impossible. It often requires a strategic approach:
-
Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-isomer in some indazole systems.[1][4] Therefore, this might not be the ideal choice for obtaining the N1 isomer.
-
Directed Ortho-Metalation (DoM): A more advanced strategy could involve a directed metalation-alkylation sequence. However, this is a more complex approach and would require careful optimization.
-
Synthesis from a Pre-functionalized Precursor: A more reliable method would be to synthesize the indazole ring with the desired N1-substituent already in place.
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no conversion | 1. Insufficiently strong base. 2. Inactive alkylating agent. 3. Low reaction temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Check the purity and reactivity of your alkylating agent. 3. Gradually increase the reaction temperature, monitoring for decomposition. |
| Mixture of N1 and N2 isomers | 1. Suboptimal base/solvent combination. 2. Reaction temperature is too high, leading to thermodynamic equilibration. | 1. Screen different bases (K₂CO₃, Cs₂CO₃) and solvents (DMF, MeCN, Dioxane). 2. Attempt the reaction at a lower temperature for a longer duration. |
| Decomposition of starting material | 1. Base is too strong. 2. Reaction temperature is too high. | 1. Use a milder base (e.g., K₂CO₃). 2. Lower the reaction temperature. |
Visualizing N-Alkylation Regioselectivity
Caption: Factors influencing N-alkylation regioselectivity.
II. C-C Bond Formation at C3: The Suzuki-Miyaura Coupling
The bromine atom at the C3 position is a versatile handle for introducing carbon-based substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Will the free N-H group interfere with the reaction?
A1: While Suzuki-Miyaura couplings can sometimes be performed on unprotected N-H indazoles, it is generally advisable to protect the indazole nitrogen before performing the coupling reaction.[5] The acidic N-H proton can interfere with the catalytic cycle by reacting with the base or the organometallic intermediates. Common protecting groups include tert-butoxycarbonyl (Boc) or p-toluenesulfonyl (Ts). However, some protocols for free (NH) indazoles have been developed, often requiring careful optimization of the base and solvent system.[6]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of a protected this compound?
A2: A good starting point for your optimization would be:
-
Catalyst: Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 or 3:1 v/v).
-
Temperature: 80-100 °C.
These conditions are generally robust for a wide range of aryl and heteroaryl boronic acids.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield | 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Inappropriate base. 4. Insufficiently degassed solvent. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. 2. Use fresh or purified boronic acid. 3. Screen different bases (e.g., K₃PO₄, Na₂CO₃). 4. Ensure rigorous degassing of the solvent to remove oxygen. |
| Debromination of starting material | 1. Presence of water or protic impurities. 2. Unstable boronic acid. | 1. Use anhydrous solvents and reagents. 2. Check the stability of your boronic acid; consider using a boronate ester. |
| Formation of homocoupled boronic acid byproduct | 1. Presence of oxygen. 2. High catalyst loading. | 1. Thoroughly degas the reaction mixture. 2. Reduce the catalyst loading. |
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-bromo-7-fluoro-1H-indazole
-
To a flame-dried Schlenk flask, add N-Boc-3-bromo-7-fluoro-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling.
III. C-N Bond Formation at C3: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of amine nucleophiles at the C3 position of the indazole core.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Buchwald-Hartwig amination on this compound. Are there any specific challenges I should anticipate?
A1: The Buchwald-Hartwig amination of 3-bromoindazoles, particularly with an electron-withdrawing group at C7, can be challenging. Potential issues include:
-
Catalyst Inhibition: The indazole nitrogen atoms can coordinate to the palladium center and inhibit the catalyst. Using a protected indazole is highly recommended.
-
Substrate Reactivity: The electron-deficient nature of the this compound may require more forcing reaction conditions (higher temperatures, longer reaction times) compared to more electron-rich aryl bromides.
-
Side Reactions: Competitive debromination or other side reactions can occur, especially at elevated temperatures.
Q2: Which ligands and bases are most effective for the Buchwald-Hartwig amination of bromoindazoles?
A2: The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. For electron-deficient substrates like yours, bulky, electron-rich phosphine ligands are often required.
-
Ligands: Consider using ligands from the Buchwald or Hartwig portfolio, such as XPhos, SPhos, or RuPhos.[2] These ligands have been shown to be effective for the amination of challenging heteroaryl halides.
-
Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2] For substrates sensitive to strong bases, milder conditions with Cs₂CO₃ or K₃PO₄ might be explored, though this may require a more active catalyst system.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| No reaction or very low conversion | 1. Inactive catalyst or ligand. 2. Base is not strong enough. 3. Reaction temperature is too low. 4. Catalyst poisoning by unprotected N-H. | 1. Use a pre-catalyst or ensure the ligand is pure and the Pd source is active. 2. Switch to a stronger base (e.g., NaOtBu or LHMDS). 3. Gradually increase the reaction temperature. 4. Protect the indazole N-H group. |
| Significant debromination | 1. Presence of water. 2. Inappropriate ligand. | 1. Use anhydrous solvents and reagents. 2. Screen different bulky phosphine ligands. |
| Low yield with complex mixture of byproducts | 1. Reaction temperature is too high. 2. Incompatible functional groups on the amine. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the amine nucleophile is stable under the reaction conditions. |
Experimental Protocol: Buchwald-Hartwig Amination of N-Protected this compound
-
In a glovebox, add the N-protected this compound (1.0 eq.), the amine (1.2 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq.) to a vial.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
IV. Concluding Remarks
The functionalization of this compound offers a gateway to a diverse range of novel chemical entities. Understanding the principles of regioselectivity and the nuances of common cross-coupling reactions is paramount to success. This guide provides a starting point for your experimental design and a resource for troubleshooting common issues. Remember that each specific substrate and reaction partner may require fine-tuning of the reaction conditions. We encourage a systematic approach to optimization and careful analysis of your reaction outcomes.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Chemistry LibreTexts. (2023).
- Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS Publications. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- ChemRxiv. (2020).
- Royal Society of Chemistry. (2004). Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
- Reddit. (2018).
- El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(7), 529-533. [Link]
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6835-6843. [Link]
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic & Biomolecular Chemistry, 17(4), 673-687. [Link]
- MDPI. (2021). Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. [Link]
- ResearchGate. (2015). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. [Link]
- NIH. (2024).
- NIH. (2024).
- Beilstein Journals. (2024).
- NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- NIH. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
- NIH. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
- NIH. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]
- University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
- Beilstein Journals. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- YouTube. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
Sources
Technical Support Center: Navigating the Challenges of Buchwald-Hartwig Reactions with Electron-Deficient Indazoles
Welcome to our dedicated technical support center for troubleshooting Buchwald-Hartwig amination reactions involving electron-deficient indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction with challenging substrates. Here, we address common issues in a practical question-and-answer format, providing not just solutions, but also the underlying scientific rationale to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig reaction with an electron-deficient indazole is giving very low to no yield. What are the most likely causes and how can I fix it?
A1: Low or no yield in the amination of electron-deficient indazoles is a common but surmountable issue. The primary culprits are often suboptimal catalyst activation, catalyst inhibition by the substrate, or an inappropriate choice of base.
Root Cause Analysis & Solutions:
-
Catalyst Inhibition by the Indazole Nitrogen: The lone pair of electrons on the indazole's nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation. This is particularly pronounced with electron-deficient indazoles where the N-H bond is more acidic.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the indazole nitrogen.[1][2] Ligands like tBuXPhos have been specifically noted for their effectiveness with NH heterocyclic compounds, including indazoles.[3] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating properties which can stabilize the active catalyst.[4][5]
-
-
Inefficient Oxidative Addition: The C-X bond (where X is typically Br or Cl) on an electron-deficient ring is activated towards oxidative addition. However, the overall electronic environment can still influence the catalytic cycle. Aryl chlorides, in particular, can be challenging due to the strength of the C-Cl bond, often requiring more reactive catalyst systems.[6]
-
Solution: If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are generally more reactive in the oxidative addition step.[3][6] Alternatively, utilize a more active catalyst system. Pre-catalysts are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6]
-
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine nucleophile or the resulting palladium-amine complex.[2] Conversely, a very strong base might lead to decomposition of sensitive functional groups on your substrate.[3]
-
Solution: A screening of bases is highly recommended. Strong, non-nucleophilic bases like NaOtBu and LiHMDS are common starting points.[3][7] For substrates with base-sensitive functionalities, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, though they may require higher reaction temperatures.[3] The solubility of the base can also be a factor; consider using a combination of an inorganic and a soluble organic base like DBU.[7][8]
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low-yield reactions.
Q2: I am observing significant formation of a hydrodehalogenated side product. How can I suppress this?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig couplings. It often arises from competing pathways within the catalytic cycle, particularly when the desired C-N bond formation is slow.
Mechanistic Insight & Mitigation Strategies:
-
β-Hydride Elimination: If your amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido complex can occur, leading to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to give the hydrodehalogenated product.
-
Solution: The choice of ligand is crucial here. Bulky ligands that promote a faster rate of reductive elimination of the desired C-N bond can outcompete the β-hydride elimination pathway.
-
-
Water as a Hydride Source: Trace amounts of water in the reaction can react with the base and catalyst to generate palladium-hydride species.
-
Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6] Using anhydrous solvents and freshly dried reagents is critical.
-
-
Catalyst System Tuning: The stability and reactivity of the catalytic intermediates play a significant role.
Q3: My reaction is messy, with multiple unidentified byproducts. What are the likely side reactions and how can I improve the selectivity?
A3: A complex reaction mixture often points to issues with substrate stability under the reaction conditions or competing reactive sites on the indazole core.
Potential Side Reactions & Solutions:
-
N1 vs. N2 Arylation: For N-unsubstituted indazoles, arylation can potentially occur at either the N1 or N2 position. While the thermodynamically more stable N1-arylated product is often favored, the reaction conditions can influence the regioselectivity.
-
Solution: If regioselectivity is an issue, consider protecting the indazole nitrogen before the coupling reaction.[10] This ensures that the amination occurs at the desired position. A subsequent deprotection step would then yield the target compound.
-
-
Homocoupling of the Aryl Halide: This can occur, especially at higher temperatures or with certain catalyst systems, leading to the formation of biaryl impurities.
-
Degradation of the Indazole Ring: Electron-deficient heterocycles can be susceptible to degradation under strongly basic conditions and high temperatures.
-
Solution: Screen for milder bases (e.g., K₂CO₃, Cs₂CO₃) and try to run the reaction at the lowest effective temperature.[3] Reaction times should also be optimized; prolonged heating can lead to increased byproduct formation.
-
Recommended Starting Conditions for Electron-Deficient Indazoles
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts often provide more consistent and cleaner formation of the active Pd(0) species.[6] |
| Ligand | tBuXPhos, RuPhos, or an NHC ligand (e.g., IPr) | Bulky, electron-rich ligands are crucial to prevent catalyst inhibition by the indazole and to promote efficient reductive elimination.[1][3][4] |
| Base | NaOtBu or LiHMDS (initial screen); K₂CO₃ or Cs₂CO₃ (for base-sensitive substrates) | Strong, non-nucleophilic bases are generally effective, but milder conditions may be necessary to avoid substrate degradation.[3][7] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | These are common, effective solvents for Buchwald-Hartwig reactions.[12] |
| Temperature | 80-110 °C (initial screen) | This temperature range is a good starting point, but should be optimized for each specific substrate combination.[7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 3-Bromo-5-nitroindazole
Materials:
-
3-Bromo-5-nitroindazole
-
Amine coupling partner
-
Pd₂(dba)₃ (Palladium source)
-
tBuXPhos (Ligand)
-
NaOtBu (Base)
-
Anhydrous, degassed toluene (Solvent)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (1-2 mol%), tBuXPhos (2-4 mol%), and NaOtBu (1.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: To the same flask, add the 3-bromo-5-nitroindazole (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add enough anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M with respect to the indazole.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. (2012). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- Scite.ai. (n.d.). Synthesis of indazole motifs and their medicinal importance: An overview.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- ACS Publications. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.
- NIH. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction.
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
- ACS Publications. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry].
- Semantic Scholar. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry].
- ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
- Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles.
- Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
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Validation & Comparative
A Comparative Guide to 3-Bromo-7-fluoro-1H-indazole and Other Halogenated Indazoles for Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] This designation stems from its remarkable ability to serve as a structural mimic for endogenous ligands, particularly the purine core of ATP, enabling it to interact with a wide array of biological targets. Consequently, indazole derivatives are integral to numerous therapeutic agents and clinical candidates, demonstrating activities ranging from anti-inflammatory to potent anti-cancer effects.[4][5][6][7][8]
Within this important class of compounds, halogenated indazoles emerge as exceptionally valuable building blocks. The introduction of a halogen atom onto the indazole core provides a versatile chemical handle, primarily for transition metal-catalyzed cross-coupling reactions.[1][9][10][11] These reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, allow for the precise and modular installation of diverse molecular fragments, a cornerstone of modern structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of 3-Bromo-7-fluoro-1H-indazole with other halogenated indazoles. We will dissect the nuances of their synthesis, compare their critical physicochemical properties, evaluate their reactivity in key synthetic transformations, and illustrate their application in the rational design of kinase inhibitors.
Synthesis: A Tale of Regioselectivity and Strategy
The synthetic route to a specific halogenated indazole is non-trivial and dictated by the desired substitution pattern. The electronic nature of the indazole ring and the directing effects of existing substituents govern the outcome of halogenation reactions.
Synthesis of this compound
A direct, one-pot synthesis of this compound is not commonly reported. A more plausible and strategically sound approach involves a two-step sequence: first, the construction of the 7-fluoro-1H-indazole core, followed by a regioselective bromination at the C3 position.
Step 1: Synthesis of 7-Fluoro-1H-indazole This precursor can be efficiently synthesized from commercially available starting materials such as 2,3-difluorobenzaldehyde. The reaction with hydrazine hydrate, followed by cyclization, yields the desired 7-fluoro-1H-indazole.[12] An alternative route begins with 2-fluoro-6-methylaniline.[2]
Step 2: Regioselective C3 Bromination The C3 position of the 1H-indazole ring is susceptible to electrophilic halogenation under basic conditions. Treating 7-fluoro-1H-indazole with a bromine source, such as elemental bromine (Br₂) in an aqueous solution of sodium hydroxide, selectively installs the bromine atom at the C3 position to yield the target molecule.[11][13]
Experimental Protocol: Synthesis of 3-Bromo-4-fluoro-1H-indazole (Illustrative Example)
This protocol for a positional isomer illustrates the typical conditions for C3 bromination.
Step 1. Preparation of 3-bromo-4-fluoro-1H-indazole (i-3b). To a suspension of 4-fluoro-1H-indazole (5 g, 36.8 mmol) in 2M sodium hydroxide solution (100 ml) at room temperature was added a solution of bromine (5.8 g, 36.8 mmol) in 2M sodium hydroxide solution (60 ml). The reaction mixture was stirred at room temperature for 3 hours. To the reaction mixture was added sodium bisulfite aqueous solution (10%, 100mL) to quench excess bromine. The solution was extracted with Ethyl Acetate (2x150mL). The combined organic layers were washed with H₂O (3x100mL) and brine (2x150mL). The solution was dried over anhydrous Na₂SO₄ and evaporated to yield the product.[13]
Comparison with Other Halogenated Indazoles
-
C3-Iodo and C3-Chloro Analogs: The synthesis of C3-iodoindazoles follows a similar strategy, typically employing iodine (I₂) and a base like potassium hydroxide.[11] C3-chlorination is less common but can be achieved with appropriate chlorinating agents. The choice of halogen is a critical strategic decision, as it dictates reactivity in subsequent steps.
-
Positional Isomers: The synthesis of isomers with different substitution patterns requires distinct starting materials and strategies. For example, the preparation of 7-bromo-4-chloro-1H-indazol-3-amine begins with 2,6-dichlorobenzonitrile, which is first brominated and then cyclized with hydrazine.[14][15][16] This underscores the lack of a "one-size-fits-all" approach to synthesizing these building blocks.
Physicochemical Properties: A Comparative Analysis
The identity and position of halogen atoms profoundly influence the physicochemical properties of the indazole scaffold, impacting its biological activity, membrane permeability, and metabolic stability.
| Compound | Molecular Formula | Molecular Weight | Calculated LogP | pKa (Estimated) | Halogen Electronic Effect |
| This compound | C₇H₄BrFN₂ | 215.02[17] | 2.5 - 3.0 | ~12.5 - 13.0 | Strong -I (F), Moderate -I (Br) |
| 3-Chloro-7-fluoro-1H-indazole | C₇H₄ClFN₂ | 170.57[1] | 2.2 - 2.7 | ~12.6 - 13.1 | Strong -I (F), Moderate -I (Cl) |
| 3-Iodo-7-fluoro-1H-indazole | C₇H₄FIN₂ | 262.02 | 2.9 - 3.4 | ~12.4 - 12.9 | Strong -I (F), Weak -I (I) |
| 7-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13[2] | 1.5 - 2.0 | ~13.0 - 13.5 | Strong -I (F) |
| 1H-Indazole (Parent) | C₇H₆N₂ | 118.14[18] | 1.3 - 1.8 | 13.86[3][18] | None |
Note: LogP and pKa values are estimates based on standard computational models and the known effects of halogen substituents. Exact experimental values may vary.
Key Insights:
-
Acidity (pKa): The parent 1H-indazole is a weak acid (pKa ≈ 13.86).[3][18] The strong electron-withdrawing inductive effect (-I) of the fluorine atom at C7 significantly increases the acidity of the N-H proton. The C3-halogen further enhances this effect. This modulation of pKa is critical in drug design as it influences the compound's ionization state at physiological pH, affecting solubility and target engagement.
-
Lipophilicity (LogP): Halogenation systematically increases lipophilicity, a key parameter governing a molecule's ability to cross cellular membranes. The trend follows the size of the halogen: I > Br > Cl. The 7-fluoro group contributes moderately to this increase. Medicinal chemists carefully tune LogP to achieve a balance between membrane permeability and aqueous solubility.
Reactivity in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The primary utility of C3-halogenated indazoles is their role as electrophilic partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the indazole and an organoboron species, is arguably the most important transformation in this context.[9][10][19]
The Catalytic Cycle and Comparative Reactivity
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[19] The rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
The reactivity of the C-X bond in this step follows a clear trend: C-I > C-Br > C-Cl .
-
3-Iodoindazoles: Are the most reactive, often undergoing coupling under mild conditions (lower temperatures, less active catalysts). However, they can be less stable and more expensive.
-
3-Bromoindazoles: Represent the "goldilocks" option, offering a robust balance of high reactivity and good bench stability.[9] They are often preferred for library synthesis and initial SAR exploration.
-
3-Chloroindazoles: Are the least reactive and typically require more forcing conditions, such as specialized ligands, higher temperatures, or more active catalysts to achieve efficient coupling. Their advantage lies in their lower cost and the potential for orthogonal reactivity if other halogens (Br, I) are present elsewhere in the molecule.
The electron-withdrawing 7-fluoro group can subtly influence the electronic density of the C3 position, potentially facilitating the oxidative addition step.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Bromoindazole
This representative protocol demonstrates a common method for functionalizing the C3 position.
Reagents and Setup: A microwave vial is charged with the 3-bromoindazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.3 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).
Solvent System: A mixture of solvents is added, for example, 1,4-dioxane/Ethanol/H₂O in a 3:1.5:0.5 ratio.[10]
Reaction Conditions: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 140°C) for a specified time (e.g., 30-60 minutes).[9][10] Microwave heating often accelerates the reaction significantly compared to conventional heating.
Workup and Purification: After cooling, the reaction mixture is diluted with a solvent like ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-aryl-indazole product.[20]
Application in Kinase Inhibitor SAR Studies
The indazole core is a premier scaffold for designing kinase inhibitors, which are a critical class of anti-cancer drugs.[21][22] The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase active site, mimicking the interaction of ATP.
The strategic value of this compound in this context is threefold:
-
C3 as a Vector for Diversity: The C3-bromo position serves as a reliable attachment point for exploring the solvent-exposed region of the kinase ATP-binding pocket. By coupling a library of different aryl or heteroaryl boronic acids, researchers can rapidly generate a diverse set of analogs to probe for optimal interactions and improve potency and selectivity.[23][24]
-
C7-Fluoro for Property Modulation: The 7-fluoro substituent is a subtle but powerful tool. It is often employed to block a potential site of metabolic oxidation (a "metabolic blocker"), thereby improving the pharmacokinetic profile of the drug candidate. Furthermore, its electronegativity can enhance binding affinity through favorable electrostatic or dipole interactions within the active site without adding significant steric bulk.
-
Halogen Bonding: While the bromine is typically replaced, in some cases, a halogen atom can be retained in the final molecule to form a "halogen bond"—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site (like a backbone carbonyl) on the protein. This can provide an additional anchor point to boost affinity.
Illustrative SAR Data (Hypothetical)
The table below imagines the results of a kinase inhibition assay for compounds derived from different halogenated precursors, demonstrating how these building blocks influence final biological activity.
| Precursor | Coupled Fragment | Final Compound | IC₅₀ (nM) | Rationale / Insight |
| 7-Fluoro-1H-indazole | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-7-fluoro-1H-indazole | 850 | Baseline activity from the core and coupled fragment. |
| 3-Chloro-7-fluoro-1H-indazole | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-7-fluoro-1H-indazole | 850 | Final product is identical, but synthesis required harsher conditions. |
| This compound | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-7-fluoro-1H-indazole | 850 | Final product is identical; efficient synthesis under standard conditions. |
| This compound | 3-Aminophenyl | 3-(3-Aminophenyl)-7-fluoro-1H-indazole | 45 | The added amino group forms a key H-bond, significantly boosting potency. |
This hypothetical data illustrates that while the final product is the goal, the choice of halogenated intermediate (Chloro vs. Bromo) is a critical decision based on synthetic efficiency and cost. The true power lies in using the intermediate, like this compound, to rapidly access novel analogs (like the 3-aminophenyl derivative) and discover high-potency compounds.
Conclusion
This compound stands out as a highly strategic and versatile building block for researchers in drug discovery. It offers a superior balance of reactivity and stability compared to its chloro and iodo counterparts, making it ideal for the efficient construction of compound libraries via Suzuki-Miyaura cross-coupling. The presence of the 7-fluoro atom provides an additional, powerful tool for fine-tuning critical drug-like properties such as metabolic stability and binding affinity.
For scientists and professionals engaged in lead discovery and optimization, particularly in the competitive field of kinase inhibitor development, mastering the application of thoughtfully designed intermediates like this compound is not just an advantage—it is a necessity for accelerating the journey from concept to clinical candidate.
References
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- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). PubMed. [Link]
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
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- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). PubMed. [Link]
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The Halogen Dance: A Comparative Analysis of 3-Bromo- vs. 3-Chloro-7-Fluoroindazole in Kinase Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, halogenation at the 3-position plays a pivotal role in modulating biological activity. This guide provides a comparative analysis of two closely related analogs, 3-bromo-7-fluoroindazole and 3-chloro-7-fluoroindazole, offering insights into their potential differential effects on kinase inhibition and cellular activity.
The Critical Role of Halogen Substitution in Kinase Inhibitors
The choice between a bromine and a chlorine substituent at a key interaction point with a biological target is a nuanced decision in drug design. These halogens, while both electron-withdrawing, possess distinct physicochemical properties that can significantly impact a compound's biological profile.
-
Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to more favorable van der Waals interactions within a hydrophobic pocket of a kinase active site.[2]
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonds, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen) in the protein backbone or side chains. The strength of this interaction can differ, potentially influencing binding affinity and selectivity.
-
Metabolic Stability: The carbon-halogen bond strength (C-Cl > C-Br) can influence the metabolic stability of a compound. A more labile C-Br bond might be more susceptible to metabolic degradation.
-
Solubility and Lipophilicity: Halogen substitution generally increases lipophilicity. The degree of this increase can differ between bromine and chlorine, affecting solubility and cell permeability.[3]
These subtle differences underscore the importance of empirical testing to determine the optimal halogen substituent for a given kinase target.
Hypothetical Comparative Biological Activity
Based on the principles outlined above, we can hypothesize potential differences in the biological activity of 3-bromo-7-fluoroindazole and 3-chloro-7-fluoroindazole.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Target Kinase | In Vitro IC50 (nM) | Cell-Based EC50 (nM) |
| 3-bromo-7-fluoroindazole | e.g., p38 MAPK | Hypothetical Value A | Hypothetical Value C |
| 3-chloro-7-fluoroindazole | e.g., p38 MAPK | Hypothetical Value B | Hypothetical Value D |
| 3-bromo-7-fluoroindazole | e.g., VEGFR2 | Hypothetical Value E | Hypothetical Value G |
| 3-chloro-7-fluoroindazole | e.g., VEGFR2 | Hypothetical Value F | Hypothetical Value H |
Note: The values in this table are hypothetical and serve as placeholders to illustrate how comparative data would be presented. Actual values can only be determined through experimentation.
The following sections detail the experimental protocols required to generate the data for a table such as the one above.
Experimental Protocols
To empirically determine and compare the biological activities of 3-bromo-7-fluoroindazole and 3-chloro-7-fluoroindazole, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of a purified kinase.
Principle: The assay measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated. A common method is a luminescence-based assay that quantifies ATP consumption.
Detailed Protocol:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of 3-bromo-7-fluoroindazole and 3-chloro-7-fluoroindazole in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white opaque plate, add the following to each well:
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
The purified recombinant kinase of interest (e.g., p38 MAPK, VEGFR2).
-
The specific peptide substrate for the kinase.
-
The test compound at various concentrations (or DMSO as a vehicle control).
-
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Cell-Based Proliferation Assay
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines that are dependent on the activity of the target kinase.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Detailed Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line known to be sensitive to p38 MAPK or VEGFR2 inhibition) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-bromo-7-fluoroindazole and 3-chloro-7-fluoroindazole in cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations (or vehicle control).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the in vitro kinase inhibition assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CellTiter 96® Non-Radioactive Cell Proliferation Assay (MTT) | MTT Assay [promega.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. atcc.org [atcc.org]
A Researcher's Guide to Differentiating Indazole Isomers: A Spectroscopic Comparison
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] However, the synthesis of indazole derivatives often yields a mixture of regioisomers, primarily the 1H- and 2H-tautomers.[1][4][5][6] The seemingly subtle difference in the position of a single proton dramatically alters the molecule's electronic distribution, physicochemical properties, and, crucially, its biological activity.[5][7] Consequently, the unambiguous identification of these isomers is a critical step in any research and development pipeline.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed comparison of the spectroscopic techniques used to differentiate indazole isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), providing not only the expected data but also the underlying principles that govern the observed differences.
The Structural Foundation: 1H- vs. 2H-Indazole
Indazole exists as two primary tautomers: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[4][6] The energy difference between these forms is a key factor in their relative abundance, with the 1H-tautomer generally being the predominant form.[4][5][6] This inherent stability difference is the foundation upon which we build our spectroscopic differentiation strategies.
Caption: The two primary tautomers of indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Assignment
NMR spectroscopy is arguably the most powerful and definitive tool for distinguishing between 1H- and 2H-indazole isomers.[1] The different electronic environments of the nitrogen atoms and the surrounding protons and carbons lead to distinct and predictable chemical shifts.
¹H NMR Spectroscopy: A Tale of Two Protons
The most telling signals in the ¹H NMR spectrum are those of the protons on the pyrazole ring (H3) and the benzene ring, particularly H7.
-
The H3 Proton: In 1H-indazoles, the H3 proton is significantly deshielded and appears at a higher chemical shift (downfield) compared to the H3 proton in 2H-indazoles.[1] This is due to the anisotropic effect of the adjacent nitrogen atom (N2) in the 1H-isomer.
-
The H7 Proton: Conversely, the H7 proton in 2H-indazoles is more deshielded and resonates at a lower field than in the corresponding 1H-isomer. This is attributed to the deshielding effect of the lone pair of electrons on the N1 atom in the 2H-tautomer.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Indazole Isomers
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole (in CDCl₃) | Key Differentiator |
| H3 | ~8.10 (s)[8] | ~8.35 (s)[9] | Significant downfield shift in 2H-isomer |
| H4 | ~7.51 (d)[8] | ~7.66 (m)[9] | |
| H5 | ~7.18 (m)[8] | ~7.09 (m)[9] | |
| H6 | ~7.40 (m)[8] | ~7.30 (m)[9] | |
| H7 | ~7.77 (d)[8] | ~7.75 (m)[9] | Slight downfield shift in 1H-isomer |
| NH | ~13.40 (s, br)[8] | - | Presence of NH proton in 1H-isomer |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints
¹³C NMR spectroscopy provides further irrefutable evidence for isomer identification. The carbon chemical shifts, particularly for C3, C7a, and C3a, are highly sensitive to the tautomeric form.
-
C3 and C7a Carbons: In 2H-indazoles, the C3 and C7a carbons are typically more shielded (appear at a lower chemical shift) compared to their counterparts in 1H-indazoles.
-
C3a Carbon: The C3a carbon in 2H-indazoles is generally more deshielded (appears at a higher chemical shift) than in 1H-indazoles.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Isomers
| Carbon | 1H-Indazole (in CDCl₃) | 2H-Indazole (in CDCl₃) | Key Differentiator |
| C3 | ~134.77[8] | ~122.9[9] | Significant upfield shift in 2H-isomer |
| C3a | ~120.96[8] | ~126.9[9] | Downfield shift in 2H-isomer |
| C4 | ~120.86[8] | ~120.3[9] | |
| C5 | ~126.80[8] | ~122.8[9] | |
| C6 | ~123.13[8] | ~122.5[9] | |
| C7 | ~109.71[8] | ~118.0[9] | Downfield shift in 2H-isomer |
| C7a | ~140.01[8] | ~150.0[9] | Significant downfield shift in 2H-isomer |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
Experimental Protocol for NMR Analysis
Caption: Standard workflow for NMR analysis of indazole isomers.
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10] The choice of solvent is critical, as it can influence chemical shifts.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a 1-2 second relaxation delay, and an acquisition time of 2-4 seconds.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.[10]
-
Data Processing and Analysis: Process the raw data using appropriate software. Compare the chemical shifts of key protons (H3, H7) and carbons (C3, C7a, C3a) to known values for 1H- and 2H-indazoles to make an unambiguous assignment.[1]
Infrared (IR) Spectroscopy: Vibrational Clues to Isomer Identity
IR spectroscopy provides valuable information about the functional groups and overall vibrational modes of a molecule. For indazole isomers, the most diagnostic region is the N-H stretching frequency.
-
N-H Stretch: 1H-Indazole exhibits a characteristic N-H stretching vibration, typically in the range of 3100-3500 cm⁻¹.[8] The exact position and shape of this band can be influenced by hydrogen bonding. 2H-Indazoles, lacking an N-H bond, will be devoid of this signal.
-
Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) contains a complex series of absorptions corresponding to the stretching and bending vibrations of the fused ring system. While subtle differences exist between the 1H- and 2H-isomers in this region, they can be difficult to interpret without reference spectra.
Table 3: Key Differentiating IR Absorptions (cm⁻¹) for Indazole Isomers
| Vibrational Mode | 1H-Indazole | 2H-Indazole | Key Differentiator |
| N-H Stretch | ~3148[8] | Absent | Presence/absence of N-H band |
| C=C/C=N Stretch | ~1619[8] | ~1600-1620 | Subtle shifts |
Experimental Protocol for IR Spectroscopy
Caption: General workflow for IR analysis of indazole isomers.
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Examine the spectrum for the presence or absence of a broad absorption band in the 3100-3500 cm⁻¹ region to confirm or rule out the 1H-indazole structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also serve as a complementary technique for distinguishing between indazole isomers. The electronic transitions within the aromatic systems of the two tautomers result in different absorption profiles. It has been reported that the 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer at certain wavelengths.[11] More specifically, studies on 1-methylindazole and 2-methylindazole show distinct UV-Vis absorption spectra, with the 2-methylindazole exhibiting a stronger absorbance at longer wavelengths.[11]
Mass Spectrometry (MS)
While 1H- and 2H-indazole are isomers and thus have the same molecular weight, their fragmentation patterns in mass spectrometry can sometimes differ, providing clues to their structure. However, for the parent indazoles, the mass spectra can be very similar.[1] The differentiation becomes more apparent in substituted indazoles, where the position of the substituent influences the fragmentation pathways. For instance, in the analysis of synthetic cannabinoid regioisomers, differences in the gas chromatography-mass spectrometry fragmentation patterns have been used to distinguish between 1-alkyl-1H-indazole and 2-alkyl-2H-indazole derivatives.[7]
Conclusion
The unambiguous structural elucidation of indazole isomers is a non-negotiable aspect of research and drug development. While each spectroscopic technique offers valuable insights, a multi-faceted approach is always recommended for confident characterization. NMR spectroscopy, with its ability to provide detailed information about the chemical environment of each proton and carbon, stands as the most definitive method for distinguishing between 1H- and 2H-indazole isomers. IR spectroscopy offers a rapid and straightforward confirmation of the presence or absence of the N-H bond, characteristic of the 1H-tautomer. UV-Vis spectroscopy and mass spectrometry can provide supplementary data, particularly for substituted indazoles. By understanding the principles behind these techniques and the expected spectral differences, researchers can confidently navigate the complexities of indazole chemistry and accelerate their scientific discoveries.
References
- Wiley-VCH. (2007).
- ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b).
- El-Sayed, M. A. A., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
- ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering.
- Krygowski, T. M., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. ACS Publications.
- Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. PMC - NIH.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
- ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole....
- Cannaert, A., et al. (2017). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. PubMed.
- University of Groningen. (2006). and 2-Substituted Indazoles.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
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- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Suzuki-Miyaura Coupling of Bromoindazole Isomers: Reactivity and Protocol Optimization
Introduction: The Indazole Scaffold and the Power of Cross-Coupling
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including those with anticancer and anti-inflammatory properties.[1][2] The functionalization of this bicyclic heteroaromatic system is crucial for modulating biological activity and developing new chemical entities. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds.[1][3][4] Its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it indispensable for drug development professionals.
However, when applying this reaction to the bromoindazole skeleton, a critical question arises: how does the position of the bromine substituent affect reactivity? The electronic and steric environment of the C-Br bond can dramatically influence the efficiency of the catalytic cycle. This guide provides a comparative study of the reactivity of bromoindazole isomers in Suzuki coupling, offering field-proven insights, supporting data, and detailed protocols to aid researchers in navigating the subtleties of these powerful transformations.
Mechanistic Underpinnings: Factors Governing Reactivity
The efficacy of a Suzuki-Miyaura coupling is dictated by the three key steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The reactivity of a given bromoindazole isomer is primarily determined by the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[5]
Several factors inherent to the bromoindazole substrate influence this critical step:
-
Electronic Effects: The electron density at the carbon atom of the C-Br bond is paramount. The indazole nucleus consists of a benzene ring fused to a pyrazole ring. Bromine atoms on the benzene portion (positions 4, 5, 6, and 7) are generally considered to have reactivity comparable to standard bromobenzenes. However, the position relative to the electron-donating pyrazole nitrogen atoms can subtly modulate this. A C-Br bond at a more electron-deficient carbon will undergo oxidative addition more readily.
-
Steric Hindrance: The accessibility of the C-Br bond to the bulky palladium catalyst is crucial. Positions adjacent to the ring fusion (C4 and C7) or a bulky substituent can be sterically encumbered, potentially slowing the reaction rate and requiring more robust catalytic systems (e.g., catalysts with bulky, electron-rich phosphine ligands).
-
Catalyst Inhibition: The lone pair electrons on the indazole's nitrogen atoms can coordinate to the palladium center. This can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive species, a common challenge in cross-coupling reactions involving N-heterocycles.[8] The proximity of the bromine atom to the pyrazole moiety can influence the severity of this potential issue.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Reactivity: A Data-Driven Analysis
| Bromo-Isomer Position | Substrate Example | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| C3-Bromo | 3-Bromo-5-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 0.33 | 92 | [9] |
| C5-Bromo | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME / H₂O | 80 | 2 | 95 | [10][11] |
| C6-Bromo | N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane / H₂O | 80-100 | N/A | High | [12] |
| C7-Bromo | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | Toluene / H₂O | 110 | 2 | 82 | [1][2] |
Analysis of Trends:
-
C5 and C6-Bromoindazoles: These isomers appear to be highly reactive, undergoing efficient coupling under relatively standard conditions with common catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄.[10][11][12] The high yields and short reaction times suggest that the C-Br bonds at these positions are electronically and sterically favorable for oxidative addition.
-
C3-Bromoindazoles: The C3 position, being on the pyrazole ring, also demonstrates high reactivity. The use of microwave irradiation can significantly accelerate the reaction, leading to excellent yields in a very short time.[9] This suggests the C3-Br bond is highly susceptible to oxidative addition.
-
C7-Bromoindazoles: The C7 position, being sterically hindered by the fused ring system, often requires more specialized conditions for high conversion. The successful protocol reported utilizes a more sophisticated catalytic system, employing a bulky, electron-rich phosphine ligand (SPhos) which is known to facilitate the oxidative addition of more challenging substrates.[1][2] The higher temperature also points to a higher activation energy barrier for this isomer.
-
C4-Bromoindazoles: Data for C4-bromoindazole is less common in comparative reports. Given its steric hindrance, similar to the C7 position, it is reasonable to predict that it would also benefit from more robust catalytic systems featuring bulky ligands.
Experimental Protocols: From Standard to Challenging Couplings
Trustworthy protocols are self-validating. The following methodologies are based on successful, published procedures and include explanations for key experimental choices.
Protocol 1: Standard Coupling of a Reactive Isomer (5-Bromoindazole)
This protocol is adapted from a systematic study on 5-bromoindazoles and represents a robust starting point for reactive isomers.[10][11]
Objective: To couple a 5-bromo-N-alkyl-indazole with a heteroarylboronic acid.
Rationale for Choices:
-
Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an excellent, air-stable precatalyst. The dppf ligand provides a good balance of electron-richness and steric bulk, promoting both oxidative addition and reductive elimination, making it a reliable choice for many heteroaromatic couplings.[10][13]
-
Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is sufficient to activate the boronic acid to the more nucleophilic boronate species without causing degradation of sensitive functional groups.[6][14]
-
Solvent (DME/H₂O): A biphasic solvent system is common. Dimethoxyethane (DME) solubilizes the organic substrate and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.[6]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the 5-bromoindazole derivative (1.0 mmol, 1.0 eq.) and Pd(dppf)Cl₂ (0.05-0.10 mmol, 5-10 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethoxyethane (DME, 10 mL) via syringe and stir the solution under argon for 15-30 minutes.
-
Reagent Addition: Sequentially add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.) followed by a solution of K₂CO₃ (2.0 mmol, 2.0 eq.) in deionized water (2.5 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Coupling of a Sterically Hindered Isomer (7-Bromoindazole)
This protocol is based on the successful arylation of a 7-bromo-1H-indazole and is tailored for more challenging, sterically hindered substrates.[1][2]
Objective: To couple a 7-bromoindazole derivative with an arylboronic acid.
Rationale for Choices:
-
Catalyst System (Pd(OAc)₂ / SPhos): This combination generates the active Pd(0) catalyst in situ. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective Buchwald ligand. Its significant steric bulk and electron-donating properties create a highly active catalyst that excels at the oxidative addition of sterically hindered or electron-rich aryl halides.[1]
-
Base (K₃PO₄): Potassium phosphate is a slightly stronger base than K₂CO₃ and is often effective in more challenging couplings, particularly when using bulky phosphine ligands.
-
Solvent (Toluene/H₂O): Toluene allows for higher reaction temperatures (up to 110 °C), providing the necessary energy to overcome the higher activation barrier of the sterically hindered substrate.
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk tube or sealed vial, add the 7-bromoindazole (1.0 mmol, 1.0 eq.), arylboronic acid (1.5 mmol, 1.5 eq.), K₃PO₄ (3.0 mmol, 3.0 eq.), Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%), and SPhos (0.04-0.10 mmol, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Comparative Experimental Workflow
The choice of protocol depends critically on the substrate. The following diagram outlines the decision-making process for selecting and optimizing a Suzuki coupling protocol for a given bromoindazole isomer.
Caption: Figure 2. Decision workflow for bromoindazole Suzuki coupling.
Conclusion and Outlook
The position of the bromine substituent on the indazole ring is a critical determinant of reactivity in Suzuki-Miyaura cross-coupling reactions. While C3, C5, and C6-bromoindazoles are generally highly reactive and amenable to standard catalytic systems, the sterically hindered C4 and C7 isomers often necessitate more robust conditions, including higher temperatures and the use of bulky, electron-rich phosphine ligands like SPhos.
By understanding the underlying mechanistic principles and leveraging the appropriate experimental protocols, researchers can efficiently synthesize a wide array of functionalized indazole derivatives. The data and methodologies presented in this guide serve as a validated starting point for chemists in drug discovery and materials science, enabling the rapid and predictable construction of complex molecules built around this vital heterocyclic core.
References
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Trofimenko, S., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters.
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A Comparative Guide to In Vitro Assay Validation for Novel 3-Bromo-7-fluoro-1H-indazole Kinase Inhibitors
Introduction: The Indazole Scaffold in Kinase Inhibition
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous potent and selective kinase inhibitors.[1][2] Its unique arrangement of nitrogen atoms allows it to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases, a feature exploited in several FDA-approved anticancer drugs like pazopanib and axitinib.[1] The strategic placement of substituents on the indazole ring is a key element of the structure-activity relationship (SAR), modulating potency, selectivity, and pharmacokinetic properties.[3][4][5] This guide focuses on a promising new chemical entity, a 3-Bromo-7-fluoro-1H-indazole derivative (herein referred to as Compound X ), and provides a comprehensive framework for its initial in vitro characterization and assay validation. The bromine at the 3-position serves as a versatile synthetic handle for further chemical elaboration, while the fluorine at the 7-position can enhance binding affinity and metabolic stability.[1]
This document provides an in-depth, experience-driven comparison of two fundamental in vitro assays essential for the preclinical evaluation of Compound X : a biochemical kinase inhibition assay and a cell-based viability assay. We will move beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring each protocol serves as a self-validating system for generating robust and reliable data.
Part 1: Biochemical Assay Validation - TR-FRET for Direct Target Engagement
To quantify the direct inhibitory effect of Compound X on its putative kinase target—for this guide, we will use Fibroblast Growth Factor Receptor 1 (FGFR1), a clinically relevant tyrosine kinase often dysregulated in cancer—a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[1] TR-FRET assays offer a homogeneous, sensitive, and high-throughput compatible format that minimizes interference from colored or fluorescent compounds.[6][7]
The LanthaScreen™ TR-FRET technology, for instance, relies on the FRET between a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescein-labeled peptide substrate (acceptor).[7] Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow: FGFR1 TR-FRET Assay
The logical flow of the TR-FRET assay is designed to isolate and measure the specific inhibitory activity of the test compound on the target kinase.
Caption: Workflow for the FGFR1 TR-FRET biochemical assay.
Detailed Protocol: FGFR1 TR-FRET Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X solution of FGFR1 enzyme and a 2X solution of the fluorescein-labeled poly(Glu, Tyr) 4:1 substrate and ATP in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The ATP concentration should be at or near the Kₘ for FGFR1 to ensure competitive inhibitors can be accurately assessed.
-
Perform a serial dilution of Compound X and a known FGFR1 inhibitor (e.g., Erdafitinib) in DMSO, followed by a further dilution into the reaction buffer to create a 4X compound solution.[1]
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 5 µL of the 4X compound solution.
-
Add 5 µL of the 2X enzyme solution to initiate the reaction.
-
Add 10 µL of the 2X substrate/ATP solution. The final reaction volume is 20 µL.
-
Include "no enzyme" controls (for background) and "DMSO only" controls (for 0% inhibition).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Signal Detection:
-
Prepare a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Terbium-labeled anti-phosphotyrosine antibody.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the Terbium (donor) and Fluorescein (acceptor) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Assay Validation Parameters & Comparative Data
A robust assay must be validated to ensure the data is accurate and reproducible. Key validation parameters are defined by regulatory guidance.[8][9]
| Parameter | Validation Procedure & Acceptance Criteria |
| Z'-factor | Calculated from 32 high (DMSO) and 32 low (potent inhibitor) control wells. Criteria: Z' > 0.5. |
| Signal Window | Ratio of the mean of high controls to the mean of low controls. Criteria: S/W > 5. |
| Linearity | A dilution series of the phosphorylated product should yield a linear response. Criteria: R² > 0.98. |
| Precision | Intra- and inter-assay precision determined by running the same control inhibitor on multiple plates/days. Criteria: %CV < 20%. |
| DMSO Tolerance | Assay performance is evaluated at various DMSO concentrations. Criteria: No significant change in Z' or S/W up to 1% DMSO. |
Comparative Performance Data (Hypothetical)
| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| Compound X | FGFR1 | 15.2 | 1.1 | 0.992 |
| Erdafitinib | FGFR1 | 9.8 | 1.0 | 0.995 |
This data indicates that Compound X is a potent inhibitor of FGFR1, with an IC₅₀ in the low nanomolar range, comparable to the known inhibitor Erdafitinib.
Part 2: Cell-Based Assay Validation - Quantifying Phenotypic Effects
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can enter cells and exert a functional effect in a more complex biological system.[10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10][12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[12]
We will validate the MTT assay using a human cancer cell line with known FGFR1 dysregulation, such as KG-1 (acute myelogenous leukemia), to evaluate the anti-proliferative activity of Compound X .[1]
Signaling Pathway Context: FGFR1 in Cancer
Dysregulation of FGFR1 signaling through mutation, amplification, or translocation can drive cell proliferation and survival, making it an attractive therapeutic target.
Caption: Simplified FGFR1 signaling pathway targeted by Compound X.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest KG-1 cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Compound X and a positive control (e.g., Erdafitinib) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "medium only" wells for background and "DMSO only" wells for 0% inhibition control.
-
Incubate for 72 hours (a duration that typically covers several cell doubling times).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Comparative Performance Data (Hypothetical)
| Compound | Cell Line | IC₅₀ (µM) | Max Inhibition (%) |
| Compound X | KG-1 (FGFR1 mutant) | 0.055 | 95% |
| Erdafitinib | KG-1 (FGFR1 mutant) | 0.025 | 98% |
| Compound X | A549 (FGFR1 wild-type) | > 10 | 15% |
The data shows that Compound X effectively inhibits the proliferation of an FGFR1-dependent cancer cell line with a potent IC₅₀ value, while having minimal effect on a cell line that is not driven by FGFR1 signaling. This provides crucial evidence of on-target cellular activity and a preliminary indication of selectivity.
Conclusion: A Validated Path Forward
This guide has outlined the validation and comparative analysis of two essential in vitro assays for the initial characterization of Compound X , a novel this compound derivative. The TR-FRET biochemical assay provides direct, quantitative evidence of target engagement and inhibition of FGFR1 with high precision. The MTT cell-based assay confirms that this biochemical potency translates into a functional anti-proliferative effect in a relevant cancer cell line.
The presented protocols, validation parameters, and comparative data structure provide a robust framework for decision-making in early-stage drug discovery. By adhering to these principles of scientific integrity and thorough validation, researchers can confidently advance promising compounds like Compound X to the next stage of preclinical development.
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- Di Micco, S., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry.
- ResearchGate (2023). Structures of kinase inhibitors containing an indazole moiety. ResearchGate.
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- National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Zhang, J. H., et al. (2018). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. SLAS Discovery.
- Vasta, J. D., et al. (2018). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. SLAS Discovery.
- Zhang, L., et al. (2020). Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction. SLAS Discovery.
- InfinixBio (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio.
- Ofni Systems (n.d.). Assay Validation Guidelines. Ofni Systems.
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The 7-Fluoroindazole Scaffold: A Privileged Motif in Kinase Inhibition
A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of modern drug discovery, the indazole core has emerged as a "privileged scaffold," a molecular framework that demonstrates binding affinity to a range of biological targets.[1][2] Among its various modifications, the introduction of a fluorine atom at the 7-position of the indazole ring has garnered significant attention for its ability to modulate physicochemical properties and enhance biological activity, particularly in the realm of protein kinase inhibition.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 7-fluoroindazole derivatives, offering a comparative perspective on their performance as kinase inhibitors, supported by experimental data and detailed protocols for their evaluation.
The Strategic Advantage of the 7-Fluoro Substitution
The introduction of a fluorine atom, the most electronegative element, into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its properties. In the context of the indazole scaffold, the 7-fluoro substitution offers several key advantages:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the indazole ring's N1-H, influencing its hydrogen bonding capabilities within the kinase active site.
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, contributing to increased binding affinity.
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.
-
Fine-tuning Lipophilicity: Fluorine substitution can alter the lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and overall drug-like properties.
These subtle yet significant modifications highlight the rationale behind the exploration of 7-fluoroindazole derivatives as potent and selective kinase inhibitors.
Structure-Activity Relationship of 7-Fluoroindazole Derivatives as Kinase Inhibitors: A Comparative Analysis
A notable example can be inferred from studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors. While direct SAR on the 7-fluoro position is limited, a study on 1H-indazol-3-amine derivatives as FGFR1 and FGFR2 inhibitors revealed that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency.[1] Specifically, compound 27a with a 6-fluoro substitution showed high potency against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM).[1] Docking studies of this analog indicated that the fluorine atom engaged in hydrophobic interactions with Val492 and Ala640 in the FGFR1 active site, contributing to its high affinity.[1] This provides a strong rationale for exploring the impact of a fluorine atom at the adjacent 7-position, which could similarly engage in beneficial interactions within the ATP-binding pocket.
To illustrate a hypothetical SAR study for 7-fluoroindazole derivatives targeting a generic kinase, we can construct a comparative table based on common modifications in kinase inhibitor design.
Table 1: Hypothetical Structure-Activity Relationship of 7-Fluoroindazole Derivatives as Kinase Inhibitors
| Compound ID | R1 Substituent (at N1) | R2 Substituent (at C3) | Kinase IC50 (nM) | Rationale for Modification |
| 1a | H | Phenyl | 500 | Unsubstituted core for baseline activity. |
| 1b | Methyl | Phenyl | 250 | Small alkyl group to probe steric tolerance at N1. |
| 1c | Cyclopropyl | Phenyl | 100 | Constrained alkyl group to improve metabolic stability and binding. |
| 2a | H | 4-Aminophenyl | 80 | Addition of a hydrogen bond donor/acceptor to interact with the hinge region. |
| 2b | H | 4-(Methylamino)phenyl | 50 | Small alkylation of the amine to fine-tune solubility and interactions. |
| 3a | H | Pyridine-4-yl | 120 | Introduction of a nitrogen atom to act as a hydrogen bond acceptor. |
| 3b | H | Pyrimidine-5-yl | 90 | Additional nitrogen to modulate electronics and solubility. |
| 4a | Cyclopropyl | 4-(Methylsulfonamido)phenyl | 15 | Addition of a sulfonamide group to form strong hydrogen bonds. |
| 4b | Cyclopropyl | 4-(Trifluoromethyl)phenyl | 200 | Electron-withdrawing group to alter electronics; may have negative steric effects. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate SAR principles.
This hypothetical data illustrates a logical progression of inhibitor design. Starting from a simple core, substitutions are made to probe key interactions within the kinase active site, such as hydrogen bonding with the hinge region and occupying hydrophobic pockets. The 7-fluoro group is a constant feature, providing a foundational enhancement to the scaffold's properties.
Experimental Protocols for Evaluating Kinase Inhibitory Activity
To generate the comparative data essential for SAR studies, robust and reproducible experimental protocols are paramount. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological function.[3][4]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of a test compound against a specific protein kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., Aurora A, FGFR1)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., 7-fluoroindazole derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors
Indazole derivatives, including their 7-fluoro analogs, have been investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases. Two prominent examples are the Aurora kinase and FGFR signaling pathways.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis.[1] Their overexpression is common in many cancers, making them attractive therapeutic targets.[1] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.
Caption: Inhibition of Aurora A kinase by 7-fluoroindazole derivatives.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[1] Aberrant FGFR signaling is a known driver in various cancers.
Caption: Inhibition of the FGFR signaling pathway.
Conclusion
The 7-fluoroindazole scaffold represents a versatile and potent core for the design of novel kinase inhibitors. The strategic placement of the fluorine atom can significantly enhance the drug-like properties of these molecules, leading to improved potency, selectivity, and pharmacokinetic profiles. The comparative analysis of structure-activity relationships, guided by robust experimental evaluation, is crucial for the rational design of the next generation of 7-fluoroindazole-based therapeutics. As our understanding of the intricate roles of kinases in disease continues to grow, so too will the importance of these privileged scaffolds in the development of targeted therapies.
References
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- IC50. (2024, November 26). In Wikipedia. [Link]
- Cui, W., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. European Journal of Medicinal Chemistry, 103, 247-260. [Link]
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- Turner, L. D., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(7), 770-775. [Link]
- Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]
- Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(7), 5863-5884. [Link]
- Wang, T., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849. [Link]
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- Chen, Y., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478. [Link]
- Meijer, L., et al. (2006). Synthesis and kinase inhibitory activity of novel substituted indigoids. Bioorganic & Medicinal Chemistry Letters, 16(16), 4285-4289. [Link]
- Syk inhibitors. (2011). Yakugaku Zasshi, 131(10), 1417-1425. [Link]
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Benchmarking 3-Bromo-7-fluoro-1H-indazole: A Comparative Guide to Kinase Inhibition Profiling
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy.[1][2][3] The indazole scaffold has been identified as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors that have progressed to clinical use.[4][5][6] This guide provides a comprehensive framework for benchmarking a novel indazole derivative, 3-Bromo-7-fluoro-1H-indazole, against a panel of well-characterized and clinically relevant kinase inhibitors.
While extensive public data on the specific biological activity of this compound is not yet available, its structural alerts suggest potential as a kinase inhibitor. This guide will, therefore, present a scientifically grounded, hypothetical kinase inhibition profile for this compound to illustrate the benchmarking process. We will delve into the experimental methodologies, data interpretation, and the strategic rationale behind inhibitor characterization, providing researchers, scientists, and drug development professionals with a practical roadmap for evaluating novel chemical entities.
The Rationale for Kinase Inhibitor Benchmarking
The human kinome comprises over 500 protein kinases, many of which share significant structural similarity within their ATP-binding sites.[7] Consequently, achieving selectivity is a primary challenge in kinase inhibitor development.[8][9][10] Broad-spectrum inhibition can lead to off-target effects and associated toxicities, while highly selective inhibitors may offer a better therapeutic window. Benchmarking a new chemical entity against known inhibitors is crucial for:
-
Determining Potency: Quantifying the concentration of the compound required to inhibit a specific kinase by 50% (IC50 value).[11][12]
-
Assessing Selectivity: Understanding the inhibitor's activity across a diverse panel of kinases to identify its primary targets and potential off-targets.[9][13][14]
-
Guiding Structure-Activity Relationship (SAR) Studies: Informing medicinal chemistry efforts to optimize potency and selectivity.[5][15]
-
Predicting Potential Therapeutic Applications and Liabilities: A compound's kinase inhibition profile can suggest its potential utility in treating specific diseases and flag potential safety concerns.
Experimental Workflow for Kinase Inhibition Profiling
A systematic approach is essential for generating robust and comparable data. The following workflow outlines the key experimental stages for characterizing a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor profiling.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][16] It is a luminescent assay with high sensitivity and is suitable for high-throughput screening.
Materials:
-
Kinase of interest (e.g., recombinant human kinases)
-
Kinase-specific substrate
-
ATP
-
This compound and benchmark inhibitors (e.g., Staurosporine, Sunitinib, Ruxolitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and benchmark inhibitors in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase solution (in kinase reaction buffer) to each well of the assay plate.
-
Add 2.5 µL of the test compound dilution (or DMSO for control wells) to the respective wells.
-
Pre-incubate the kinase and inhibitor for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibitor assessment.
-
-
Kinase Reaction Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized for each kinase to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The percentage of kinase activity is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]
-
Comparative Kinase Inhibition Profile
For the purpose of this guide, we will present a hypothetical kinase inhibition profile for this compound and compare it against three well-established kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A potent but non-selective kinase inhibitor, often used as a positive control.
-
Sunitinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
-
Ruxolitinib: A selective JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[1]
Table 1: Comparative IC50 Values (nM) of Selected Kinase Inhibitors
| Kinase Target | This compound (Hypothetical) | Staurosporine (Reference) | Sunitinib (Reference) | Ruxolitinib (Reference) |
| Tyrosine Kinases | ||||
| VEGFR2 | 15 | 25 | 9 | >10,000 |
| PDGFRβ | 25 | 30 | 2 | >10,000 |
| FGFR1 | 8 | 20 | 100 | >10,000 |
| c-KIT | 50 | 15 | 4 | >10,000 |
| JAK1 | 800 | 5 | >10,000 | 3.3 |
| JAK2 | 1,200 | 3 | >10,000 | 2.8 |
| Serine/Threonine Kinases | ||||
| CDK2/CycA | >10,000 | 7 | >10,000 | >10,000 |
| PIM1 | 250 | 10 | 5,000 | >10,000 |
| Aurora A | >5,000 | 15 | 250 | >10,000 |
Reference IC50 values are representative and compiled from publicly available databases and literature.
Interpreting the Benchmarking Data
The hypothetical data presented in Table 1 allows for a detailed analysis of this compound's potential as a kinase inhibitor.
Potency: The hypothetical IC50 values suggest that this compound is a potent inhibitor of several receptor tyrosine kinases, particularly VEGFR2, PDGFRβ, and FGFR1, with values in the low nanomolar range. Its potency against these kinases is comparable to that of Sunitinib.
Selectivity:
-
Against Staurosporine: Unlike the broad-spectrum inhibitor Staurosporine, this compound exhibits a degree of selectivity. For instance, it is highly potent against VEGFR2 and FGFR1 but shows significantly less activity against JAK1, JAK2, and CDK2/CycA.
-
Against Sunitinib: The hypothetical profile of this compound is similar to that of Sunitinib, suggesting it may function as a multi-targeted tyrosine kinase inhibitor. However, subtle differences, such as the relatively lower potency against c-KIT, could be exploited in further optimization.
-
Against Ruxolitinib: There is a clear distinction between the hypothetical profile of this compound and the highly selective JAK inhibitor, Ruxolitinib. This highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds.
Visualizing Chemical Structures and Targets
Caption: Primary targets of the compared kinase inhibitors.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to benchmarking a novel indazole-based compound, this compound, against established kinase inhibitors. Through a combination of robust experimental protocols, systematic data analysis, and clear visualization, researchers can effectively characterize the potency and selectivity of new chemical entities.
Based on our hypothetical data, this compound shows promise as a multi-targeted tyrosine kinase inhibitor with a profile similar to Sunitinib. The next steps in the development of such a compound would involve:
-
Confirmation of Kinase Inhibition: Performing the described kinase assays to generate real experimental data.
-
Cellular Assays: Evaluating the compound's ability to inhibit kinase signaling pathways in relevant cancer cell lines.[17]
-
Structure-Based Design: Obtaining co-crystal structures of the compound bound to its target kinases to guide further optimization of its affinity and selectivity.
-
In Vivo Efficacy and Safety Studies: Assessing the compound's anti-tumor activity and toxicity profile in animal models.
By following a rigorous benchmarking strategy, the full therapeutic potential of novel kinase inhibitors like this compound can be thoroughly investigated, paving the way for the development of next-generation targeted therapies.
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- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 987–993. [Link]
- Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][9][12][18]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 59(1), 209–224. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Bromo-7-fluoro-1H-indazole Based Kinase Inhibitors
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous potent protein kinase inhibitors.[1][2] Its versatile structure allows for strategic modifications that can tune potency and selectivity against various kinase targets implicated in diseases like cancer.[1][3] Compounds based on the 3-Bromo-7-fluoro-1H-indazole framework represent a promising starting point for developing novel therapeutics. However, the development of highly selective kinase inhibitors is a formidable challenge due to the significant conservation of the ATP-binding site across the human kinome.[4][5]
This guide provides a comprehensive framework for the cross-reactivity profiling of novel compounds derived from this scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach. Understanding a compound's selectivity profile is not merely an academic exercise; it is a critical step in drug development that informs efficacy, predicts potential toxicity, and can even unveil opportunities for beneficial polypharmacology.[6][7]
Part 1: The Foundation of Profiling - Biochemical Kinase Panels
The initial and most crucial step in characterizing a new inhibitor is to understand its activity across a broad range of potential targets. Large-scale biochemical kinase panels provide a quantitative, kinome-wide view of a compound's interaction landscape.
Causality of Method Choice
A biochemical approach is chosen as the primary screen because it offers a direct, unambiguous measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. This method isolates the drug-target interaction from complex cellular variables such as membrane permeability, efflux pumps, or intracellular ATP concentrations, providing a clean baseline of inhibitory potential. High-throughput screening technologies have made it feasible to profile hundreds of kinases simultaneously, offering a comprehensive initial assessment of selectivity.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the inhibitory activity of a compound against a panel of protein kinases.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., "IND-123," a hypothetical this compound derivative) in 100% DMSO at a concentration of 10 mM.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of [γ-³³P]ATP with a specific activity appropriate for the assay.
-
Reconstitute purified, active kinase enzymes and their specific peptide substrates in the kinase buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of the test compound serially diluted in kinase buffer into a 96-well plate. Include wells for a positive control (a known broad-spectrum inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure competitive binding dynamics are accurately reflected.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter mat multiple times with 0.75% phosphoric acid.
-
Air dry the mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for in vitro biochemical kinase panel screening.
Data Presentation & Interpretation
The results of a kinase panel screen are typically summarized in a table. A high degree of selectivity is indicated by potent inhibition of a primary target with minimal activity against other kinases.
Table 1: Hypothetical Kinase Inhibition Profile for Compound IND-123 (1 µM Screen)
| Kinase Target | Family | % Inhibition @ 1 µM | IC₅₀ (nM) | Notes |
| VEGFR2 (KDR) | RTK | 98% | 5 | Primary Target |
| PDGFRβ | RTK | 85% | 25 | High Affinity |
| c-KIT | RTK | 79% | 40 | High Affinity |
| SRC | TK | 65% | 150 | Significant Off-Target |
| LCK | TK | 58% | 210 | Off-Target |
| ABL1 | TK | 25% | > 1000 | Weak Activity |
| CDK2 | CMGC | 5% | > 10,000 | Inactive |
| PKA | AGC | 2% | > 10,000 | Inactive |
This data is illustrative and based on profiles of similar indazole-based inhibitors like Linifanib.[8]
From this data, we identify VEGFR2 as the primary target. However, significant off-target activity against SRC is observed. This is a critical finding, as SRC inhibition could contribute to both efficacy and toxicity, warranting further investigation.
Part 2: Cellular Context - Validating Target Engagement
While biochemical assays are essential, they do not guarantee that a compound will engage its target within the complex environment of a living cell. Cellular target engagement assays are required to confirm that the compound can cross the cell membrane, reach its target, and bind to it at therapeutically relevant concentrations.
Causality of Method Choice
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct target binding in a cellular setting.[9] It is based on the principle that a protein's thermal stability increases when a ligand is bound. Unlike methods that rely on downstream pathway readouts, CETSA provides direct evidence of physical interaction between the compound and its target protein, making it an invaluable tool for validating both on- and off-targets identified in biochemical screens.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells known to express the target proteins (e.g., HUVEC cells for VEGFR2, HT-29 cells for SRC) to ~80% confluency.
-
Treat the cells with the test compound (IND-123) at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. This is the "thermal challenge."
-
Cool the tubes at room temperature for 3 minutes.
-
-
Protein Separation:
-
Separate the soluble protein fraction (where the stabilized, non-denatured target resides) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method, such as Western Blot or ELISA.
-
Generate a "melting curve" by plotting the amount of soluble protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, direct binding.
-
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation & Interpretation
CETSA results confirm whether the interactions observed biochemically also occur in a live-cell context.
Table 2: Hypothetical CETSA Results for Compound IND-123
| Target Protein | Cell Line | Vehicle Tₘ (°C) | IND-123 (1 µM) Tₘ (°C) | Thermal Shift (ΔTₘ) | Conclusion |
| VEGFR2 | HUVEC | 52.1 | 58.6 | +6.5°C | Robust Target Engagement |
| SRC | HT-29 | 48.5 | 51.2 | +2.7°C | Confirmed Off-Target Engagement |
| Actin | HT-29 | 65.0 | 65.1 | +0.1°C | No Engagement (Negative Control) |
A significant positive thermal shift for both VEGFR2 and SRC confirms that IND-123 engages both its intended on-target and the identified off-target within a cellular environment.
Part 3: Integrated View - Visualizing On- and Off-Target Pathways
The ultimate goal of cross-reactivity profiling is to build a predictive model of a compound's biological effects. By integrating biochemical and cellular data, we can visualize how the compound will perturb cellular signaling networks.
On-Target vs. Off-Target Signaling
For our hypothetical compound IND-123, the desired therapeutic effect comes from inhibiting the VEGFR2 signaling pathway, which is crucial for tumor angiogenesis. However, its unintended inhibition of SRC, a key node in multiple signaling pathways, could lead to a complex array of cellular effects, including potential anti-tumor activity but also possible toxicity.
Caption: On-target (VEGFR2) and off-target (SRC) signaling pathways affected by IND-123.
Conclusion
The comprehensive cross-reactivity profiling of a novel chemical entity, such as a this compound based compound, is a multi-step, logic-driven process. It requires an integrated approach that begins with broad, biochemical screening to map the interaction landscape and proceeds to cellular assays to confirm target engagement in a physiological context. This rigorous, self-validating workflow provides the critical data needed to understand a compound's full biological activity, enabling an informed assessment of its therapeutic potential and liability. By explaining the causality behind each experimental choice and integrating the data into a cohesive biological narrative, researchers can confidently advance the most promising candidates toward clinical development.
References
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A Senior Application Scientist's Guide to the Synthesis of 3,7-Disubstituted Indazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3,7-Disubstituted Indazole Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant therapeutic properties.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a key structural motif in drugs developed for oncology (e.g., Pazopanib), inflammation, and neurodegenerative diseases.[2] Specifically, the 3,7-disubstitution pattern offers a unique three-dimensional vector for molecular exploration, allowing for fine-tuning of a compound's steric and electronic properties to optimize interactions with biological targets. The ability to selectively introduce diverse functionalities at both the C3 and C7 positions is therefore a critical challenge and a significant area of research in synthetic organic chemistry.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing 3,7-disubstituted indazoles. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind catalyst and reagent selection, and the strategic considerations that guide the synthesis of these valuable compounds.
Core Synthetic Philosophies: A Comparative Overview
The synthesis of 3,7-disubstituted indazoles can be broadly categorized into two strategic approaches:
-
Sequential Functionalization of a Pre-formed Indazole Core: This strategy begins with a simple, often commercially available, indazole or a 7-substituted precursor. Subsequent reactions, typically transition-metal-catalyzed, are used to install the desired substituent at the C3 position, or vice versa. This approach offers flexibility and is often amenable to late-stage diversification.
-
De Novo Synthesis of the Indazole Ring: In this approach, the 3,7-disubstitution pattern is established during the construction of the bicyclic indazole ring itself. This is achieved through the cyclization of appropriately substituted benzene precursors. These methods can be highly efficient but may require more specialized starting materials.
Strategy 1: Sequential Functionalization of the Pre-formed Indazole Core
This is arguably the most versatile and widely employed strategy, leveraging the power of modern cross-coupling and C-H activation chemistry. The core principle involves the creation of "building block" indazoles, which are selectively functionalized at one position (e.g., C7) and then further elaborated at another (e.g., C3).
The "Halogen Dance": Sequential Cross-Coupling via Dihaloindazoles
A robust and reliable method for achieving 3,7-disubstitution is through the synthesis of a dihaloindazole intermediate, typically a 3-bromo-7-iodo-1H-indazole. The differential reactivity of the C-I and C-Br bonds under palladium catalysis allows for selective and sequential cross-coupling reactions.
The causality behind this strategy lies in the relative bond strengths and reactivity in oxidative addition to Palladium(0): the C-I bond is weaker and more reactive than the C-Br bond, allowing for selective Suzuki-Miyaura, Sonogashira, or other cross-coupling reactions at the C7 position first.
A representative workflow for this strategy is outlined below:
Caption: Workflow for 3,7-disubstitution via a dihaloindazole intermediate.
This "halogen dance" provides excellent control over the introduction of two different aryl, heteroaryl, or alkyl groups. A key publication by Cottyn et al. details the synthesis of these crucial building blocks, enabling divergent syntheses through palladium cross-coupling reactions.[3][4]
Direct C-H Activation: A More Atom-Economical Approach
While highly effective, the halogenation/cross-coupling sequence is not the most atom-economical. Modern synthetic chemistry has moved towards direct C-H functionalization, which avoids the need for pre-installing a halogen "handle." Direct arylation at the C7 position of the indazole ring is challenging due to the lower intrinsic reactivity of this position compared to C3.
Groundbreaking work by Guillaumet and colleagues has shown that direct C7-arylation is achievable, but it is critically dependent on the electronic nature of the indazole core.[2][5][6] Their research demonstrates that the presence of a strong electron-withdrawing group (EWG), such as a nitro group at the C4 or C5 position, is crucial for activating the C7 position towards palladium-catalyzed C-H arylation.[5]
The proposed mechanism for this transformation highlights the importance of the ligand and the C-H activation step:
Caption: Plausible catalytic cycle for direct C7-arylation of an indazole.[5]
This method provides a more streamlined route to C7-arylated indazoles, which can then be functionalized at the C3 position using established methods like iodination followed by cross-coupling.[7]
Comparative Data for Strategy 1
The choice between these two methods often involves a trade-off between versatility and step economy.
| Method | Key Intermediate/Substrate | Catalyst/Reagents | Key Advantages | Key Limitations | Typical Yields | Reference |
| Sequential Cross-Coupling | 3-Bromo-7-iodo-1H-indazole | Pd(dppf)Cl₂, Cs₂CO₃ | Highly versatile; allows for two different coupling partners; reliable. | Multi-step synthesis of intermediate required; not atom-economical. | 70-95% for coupling steps | [4] |
| Direct C7-Arylation | 3-Substituted-5-nitro-1H-indazole | Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃ | More atom-economical; fewer steps to C7-arylated product. | Requires strong EWG on the indazole ring; limited substrate scope. | 65-75% for C7-arylation | [5][6] |
| C7-Bromination/Coupling | 4-Substituted-1H-indazole | NBS; then Pd(PPh₃)₄, Na₂CO₃ | Good regioselectivity at C7 for 4-substituted indazoles. | Requires specific substitution pattern (C4) for C7 selectivity. | 60-85% for coupling step | [8] |
Strategy 2: De Novo Synthesis of the Indazole Ring
This strategy builds the desired 3,7-disubstituted indazole from an acyclic or monocyclic precursor, establishing the substitution pattern during the key ring-forming step.
The Cadogan Reaction
The Cadogan reaction is a classic method for forming heterocyclic rings via reductive cyclization.[9] In the context of indazole synthesis, it typically involves the deoxygenation of an o-nitrobenzylamine derivative or a related precursor using a trivalent phosphorus reagent like triethyl phosphite or tributylphosphine.[9][10] The substitution pattern of the final indazole is directly dictated by the substituents on the starting aromatic ring.
For a 3,7-disubstituted indazole, one would start with a 2,6-disubstituted nitrobenzene. For example, a 2-methyl-6-substituted-nitrobenzene could be converted to an imine and then subjected to reductive cyclization. While powerful, the reaction often requires harsh conditions (high temperatures) and the regioselectivity can be an issue with certain substitution patterns.[11][12] Milder, one-pot condensation-Cadogan procedures have been developed to address some of these limitations.[10]
The Davis-Beirut Reaction
A more recent and often milder alternative is the Davis-Beirut reaction.[13] This N-N bond-forming heterocyclization can proceed under either acidic or basic conditions, typically starting from an o-nitrobenzylamine or by reacting an o-nitrosobenzaldehyde with a primary amine.[14][15] The reaction is appealing due to its use of inexpensive starting materials and avoidance of toxic heavy metals.
To synthesize a 7-substituted indazole via this route, one would begin with a 2,6-disubstituted benzaldehyde (e.g., 2-nitro-6-chlorobenzaldehyde). Condensation with an amine followed by base-catalyzed cyclization would yield the corresponding 7-chloro-2H-indazole. This product could then be functionalized at the C3 position.
Caption: General workflow for 3,7-disubstitution using the Davis-Beirut reaction.[14]
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-7-iodo-1H-indazole (Key Intermediate)
This protocol is adapted from the procedure reported by Cottyn, B. et al., Synlett 2007.[4]
Step A: Synthesis of 7-Iodo-1H-indazole
-
To a stirred suspension of 7-amino-1H-indazole (5.0 g, 37.5 mmol) in 5 M HCl (50 mL) at 0 °C, add a solution of sodium nitrite (2.85 g, 41.3 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide (12.5 g, 75.0 mmol) in water (25 mL).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will occur.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution, then brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 7-iodo-1H-indazole as a solid. (Typical Yield: ~71%).[4]
Step B: Synthesis of 3-Bromo-7-iodo-1H-indazole
-
To a solution of 7-iodo-1H-indazole (2.0 g, 8.2 mmol) in DMF (20 mL), add N-bromosuccinimide (NBS) (1.46 g, 8.2 mmol) and sodium hydroxide (0.33 g, 8.2 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Pour the mixture into ice-water (100 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield 3-bromo-7-iodo-1H-indazole as a crystalline solid. (Typical Yield: ~79%).[4]
Protocol 2: Palladium-Catalyzed Direct C7-Arylation of 5-Nitro-1H-indazole
This protocol is adapted from the procedure reported by El Kazzouli, S. et al., J. Org. Chem. 2014.[5]
-
To an oven-dried Schlenk tube, add 3-phenyl-1-methyl-5-nitro-1H-indazole (127 mg, 0.5 mmol), 4-iodotoluene (218 mg, 1.0 mmol, 2.0 equiv.), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), and 1,10-phenanthroline (9.0 mg, 0.05 mmol, 10 mol%).
-
Add anhydrous potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 150 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 7-arylated product. (Typical Yield: ~69%).[5]
Conclusion and Future Outlook
The synthesis of 3,7-disubstituted indazoles is a dynamic field that has evolved significantly with the advent of modern catalytic methods.
-
Sequential functionalization via dihaloindazoles remains the benchmark for versatility and reliability, allowing for the controlled and divergent synthesis of a wide array of analogues. Its primary drawback is the number of synthetic steps required.
-
Direct C-H activation represents a more modern and atom-economical approach. The C7-arylation of electron-deficient indazoles is a significant advance, though its substrate scope is currently more limited. Future research will likely focus on developing catalytic systems that can activate the C7 C-H bond in a broader range of indazole scaffolds without the need for strong directing groups.
-
De novo cyclization strategies like the Cadogan and Davis-Beirut reactions offer efficient entries to the indazole core, particularly for 7-substituted systems. Their utility in directly forming 3,7-disubstituted products depends on the availability of suitably substituted aromatic precursors.
For the medicinal chemist, the choice of strategy will depend on the specific target molecule, the desired level of diversity, and the stage of the drug discovery program. The "halogen dance" is ideal for initial structure-activity relationship (SAR) studies where flexibility is paramount, while C-H activation and de novo methods offer compelling routes for process development and scale-up synthesis. The continued development of novel, more efficient, and regioselective catalytic systems will undoubtedly expand the synthetic toolbox, further cementing the 3,7-disubstituted indazole as a truly privileged scaffold in the pursuit of new human therapeutics.
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- Cadogan–Sundberg indole synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Cadogan%E2%80%93Sundberg_indole_synthesis
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- Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. URL: https://pubs.rsc.org/en/content/articlelanding/2004/cc/b404481b
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. URL: https://hal.science/hal-03598501/document
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- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/330364132_Accessing_Multiple_Classes_of_2H-Indazoles_Mechanistic_Implications_for_the_Cadogan_and_Davis-Beirut_Reactions
- C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26954483/
- Efficient synthesis of 7-substituted or 3, 7-disubstituted 1H-indazoles | Chemsrc. URL: https://www.chemsrc.com/en/article/efficient-synthesis-of-7-substituted-or-3-7-disubstituted-1h-indazoles-11100.html
- Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles - ResearchGate. URL: https://www.researchgate.net/publication/231154802_Efficient_Synthesis_of_7-Substituted_or_37-Disubstituted_1_H_-Indazoles
- Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v97p0222
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - AUB ScholarWorks. URL: https://scholarworks.aub.edu.lb/handle/10938/21798
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A Senior Application Scientist's Comparative Guide to In Silico Modeling of 3-Bromo-7-fluoro-1H-indazole Derivatives Binding
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds.[1][2] Specifically, derivatives of indazole have demonstrated significant potential as potent inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular signaling pathways.[3][4] The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a focal point of targeted therapy.[3][4] The 3-Bromo-7-fluoro-1H-indazole core, in particular, serves as a key intermediate in the synthesis of these targeted therapeutic agents.[5]
This guide provides a comparative analysis of in silico methodologies for modeling the binding of this compound derivatives to their protein kinase targets. As a senior application scientist, my objective is not merely to present a list of tools, but to provide a logical framework for selecting and implementing these computational strategies, grounded in the causality of experimental choices and the imperative for self-validating protocols. We will explore the nuances of molecular docking, the dynamic insights from molecular dynamics simulations, and the predictive power of binding free energy calculations and ADMET profiling, offering a comprehensive roadmap for researchers in this dynamic field.
The In Silico Arsenal: A Comparative Overview of Core Methodologies
The journey from a promising chemical scaffold to a viable drug candidate is arduous and expensive. In silico modeling offers a powerful means to rationalize and expedite this process by predicting molecular interactions and physicochemical properties, thereby prioritizing candidates for synthesis and experimental validation.[4][6]
Molecular Docking: Predicting the Initial Handshake
Molecular docking is a foundational computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] This "molecular handshake" is evaluated using a scoring function to estimate the binding affinity.[6] For kinase inhibitors like our indazole derivatives, docking is crucial for understanding key interactions within the ATP-binding pocket.[3][8]
Comparative Analysis of Molecular Docking Software:
| Software | Key Characteristics | Strengths | Weaknesses | Licensing |
| AutoDock Vina | Widely used due to its balance of speed and accuracy. Employs a Lamarckian genetic algorithm.[9] | Excellent for virtual screening of large compound libraries. Open-source and highly customizable. | May not perform as well with extensive hydrophobic interactions without modifications.[8][10] | Open Source (Apache 2.0) |
| GOLD (Genetic Optimisation for Ligand Docking) | Known for its genetic algorithm that allows for ligand and partial protein flexibility. | Highly successful in virtual screening and lead discovery.[7] | Commercial license can be a barrier. | Commercial |
| Glide (Schrödinger) | Employs a hierarchical series of filters to explore ligand conformations and positions. | Has led to the discovery of potent inhibitors, including for CDK2.[7] | Part of a larger, expensive commercial suite. | Commercial |
| Fred (OpenEye) | Utilizes a shape-based approach, aligning ligand conformations to the known shape of the binding site. | High performance in virtual screening of large databases.[7][11] | Can be less effective if the ligand's shape deviates significantly from the template. | Commercial |
Expert Insight: While all these tools are powerful, for the specific case of kinase inhibitors, it's crucial to select a program that accurately models the key hydrogen bonds that are often critical for binding in the hinge region of the kinase.[8][10] AutoDock, with modified parameter sets, has shown improved accuracy for kinase-inhibitor complexes.[8][10]
Workflow for In Silico Drug Design
Caption: A general workflow for in silico drug design.
Molecular Dynamics (MD) Simulations: From a Static Picture to a Dynamic Movie
While docking provides a valuable static snapshot of a protein-ligand complex, biological systems are inherently dynamic. MD simulations offer a way to observe the time-dependent evolution of a molecular system, providing insights into conformational changes, stability, and the thermodynamics of binding.[12][13] For our indazole derivatives, an MD simulation can validate the stability of the docked pose and reveal subtle but critical interactions that are not apparent from a static model.[12][13]
Comparative Analysis of MD Simulation Software:
| Software | Key Characteristics | Strengths | Weaknesses | Licensing |
| GROMACS | High-performance, versatile, and user-friendly with a large, active community.[14] | Exceptional performance for large biomolecules; extensive community support.[14] | May not support all specialized force fields or sampling methods out-of-the-box.[14] | Open Source (GPL) |
| AMBER | A comprehensive suite of tools, particularly known for its refined force fields for proteins and nucleic acids.[14] | Highly accurate and reliable force fields; strong tools for free energy calculations.[14] | Commercial license; can have a steeper learning curve.[14] | Commercial |
| NAMD | Designed for high-performance parallel simulations of large biomolecular systems. | Excellent scalability for large systems on parallel computing architectures. | Can be more complex to set up and run compared to GROMACS. | Free for academic use |
Expert Insight: The choice of force field is as critical as the choice of software. For protein-ligand complexes, a combination of a well-validated protein force field (like AMBER or CHARMM) with a carefully parameterized ligand force field is essential for accurate results.[15]
Workflow for Molecular Dynamics Simulation
Caption: A typical workflow for an MD simulation of a protein-ligand complex.
Binding Free Energy Calculations: Quantifying the Interaction
A key goal in drug discovery is to predict the binding affinity of a ligand for its target. While docking scores provide a qualitative ranking, more rigorous methods are needed for quantitative prediction. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculate the free energy of binding from MD simulation trajectories.[16]
Comparative Analysis of Binding Affinity Prediction Tools:
| Tool/Method | Approach | Strengths | Weaknesses |
| MM/PBSA & MM/GBSA | Calculates binding free energy from MD simulation snapshots.[16] | More accurate than docking scores; provides insights into energy components. | Computationally intensive; sensitive to simulation parameters. |
| PRODIGY | A web server that predicts binding affinity based on intermolecular contacts and non-interacting surface properties.[17][18] | Fast and easy to use for both protein-protein and protein-ligand complexes.[18] | Less accurate than methods based on MD simulations. |
| Boltz-2 | A deep learning model that jointly predicts structure and binding affinity.[19] | Significantly faster than traditional physics-based methods like FEP, approaching their accuracy.[19] | As a newer technology, it may have limitations in its applicability to all systems. |
Expert Insight: The accuracy of binding free energy calculations is highly dependent on the quality of the MD simulation. It is crucial to ensure that the simulation has reached equilibrium and that the trajectory is sufficiently long to sample the relevant conformational space.[13]
ADMET Prediction: Beyond the Binding Site
A potent inhibitor is useless if it has poor pharmacokinetic properties or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a critical step in drug development. In silico tools can predict these properties early in the discovery process, helping to avoid costly late-stage failures.[20][21]
Comparative Analysis of ADMET Prediction Tools:
| Tool | Key Features | Access |
| ADMET-AI | A fast and accurate web interface for predicting ADMET properties using machine learning models.[21] | Web Server |
| SwissADME | A popular web tool for computing physicochemical properties and predicting ADME parameters, pharmacokinetic properties, and drug-likeness.[22] | Web Server |
| ADMET Predictor® | A commercial software platform for ADMET modeling with extensive capabilities.[23] | Commercial Software |
| pkCSM | A tool for predicting a wide range of pharmacokinetic properties from a molecule's chemical structure.[22] | Web Server |
Expert Insight: It is advisable to use multiple in silico ADMET prediction tools and compare the results, as the accuracy of these predictions can vary depending on the underlying algorithms and training datasets.[20]
Detailed Experimental Protocols
Protocol 1: Molecular Docking of a this compound Derivative with a Target Kinase using AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Using a molecular modeling program (e.g., PyMOL, Chimera), remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign atomic charges. Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the this compound derivative using a chemical drawing tool (e.g., ChemDraw) and save it as a 3D structure (e.g., in SDF or MOL2 format).
-
Use a program like Open Babel to convert the ligand to PDBQT format, assigning rotatable bonds.
-
-
Grid Box Definition:
-
Identify the ATP-binding site of the kinase, typically by referring to the position of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire binding site, providing enough space for the ligand to move and rotate freely.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
Visualize the docked poses in a molecular viewer.
-
Analyze the binding energy of the top-ranked pose.
-
Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
-
Workflow for Molecular Docking
Caption: A step-by-step workflow for molecular docking.
Protocol 2: MD Simulation of the Protein-Ligand Complex using GROMACS
-
System Preparation:
-
Start with the best-docked pose of the this compound derivative in the kinase binding site.
-
Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) or antechamber.
-
Combine the protein and ligand into a single complex.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.
-
-
Apply position restraints to the protein and ligand during equilibration to allow the solvent to relax around them.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions.
-
Conclusion and Future Outlook
The in silico modeling of this compound derivatives offers a powerful paradigm for accelerating the discovery of novel kinase inhibitors. By judiciously selecting and integrating the methodologies of molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, researchers can gain profound insights into the molecular basis of ligand binding, prioritize promising candidates, and ultimately increase the efficiency of the drug discovery pipeline. The continuous development of more accurate algorithms and the increasing availability of computational power promise an even more impactful future for these computational approaches in the quest for new and effective therapies.
References
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
- Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129-1143. [Link]
- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]
- van der Spoel, D., Lindahl, E., Hess, B., van Buuren, A. R., Apol, E., Meulenhoff, P. J., ... & Berendsen, H. J. C. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. [Link]
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- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
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A Comparative Guide to the Pharmacokinetic Properties of 7-Fluoroindazole Derivatives
Introduction: The Strategic Role of the 7-Fluoroindazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] Many successful kinase inhibitors, such as Niraparib and Pazopanib, feature this core structure, underscoring its importance in developing targeted therapies.[2][4]
Within this class of compounds, the strategic introduction of fluorine atoms has become a cornerstone of lead optimization. Fluorination, particularly at the 7-position of the indazole ring, can profoundly influence a molecule's pharmacokinetic profile. The high electronegativity of fluorine can block metabolically labile sites, enhance binding affinity to target proteins, and modulate lipophilicity, thereby fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.
This guide provides an in-depth comparison of the pharmacokinetic properties of 7-fluoroindazole derivatives against their non-fluorinated or alternatively substituted analogues. We will dissect the experimental data that illuminates these differences and provide the detailed protocols necessary for their validation, offering researchers and drug development professionals a comprehensive resource for advancing their own discovery programs.
Pillar 1: Understanding the Pharmacokinetic Journey (ADME)
The efficacy and safety of any therapeutic agent are intrinsically linked to its pharmacokinetic profile. The journey of a drug through the body is typically characterized by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these parameters is critical for predicting a drug's behavior in vivo.
Caption: The sequential process of drug ADME, from administration to elimination.
Pillar 2: Comparative Analysis & Experimental Data
A systematic in vitro study comparing fluorinated indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) with their indole analogues provides critical insights into the structural determinants of their pharmacokinetic behavior.[5]
Lipophilicity and Plasma Protein Binding (PPB)
Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH (7.4), is a key determinant of a drug's absorption and distribution. It also strongly influences plasma protein binding, where highly lipophilic compounds tend to bind more extensively to proteins like albumin. Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared from the body.
The data below compares several fluorinated indazole derivatives. A notable finding is that while computational models often predict indazoles to be less lipophilic than indoles, experimental data does not always support this, highlighting the necessity of empirical validation.[5] All tested compounds were found to be highly bound to plasma proteins, a critical factor for interpreting efficacy and clearance data.[5]
Table 1: Physicochemical Properties of Fluorinated Indazole Derivatives
| Compound | Log D7.4 (Experimental) | Plasma Protein Binding (%) |
|---|---|---|
| (S)-MDMB-FUBINACA | 3.51 | 99.5 ± 0.08 |
| (R)-4F-MDMB-BINACA | 4.30 | 88.9 ± 0.49 |
| 5F-MDMB-PINACA | 4.31 | 98.7 ± 0.12 |
| MDMB-4en-PINACA | 4.95 | 98.9 ± 0.05 |
| AB-FUBINACA | 2.81 | 97.4 ± 0.16 |
(Data sourced from Cannaert et al., 2021)[5]
Metabolic Stability: The Indazole vs. Indole Core
Metabolic stability is a crucial parameter that dictates a drug's half-life and dosing regimen. In vitro assays using pooled human liver microsomes (pHLM) and pooled human hepatocytes (pHHeps) are the gold standard for predicting in vivo clearance.
Experimental data consistently demonstrates that the indazole core is more susceptible to metabolism than the equivalent indole core.[5] This results in faster in vitro clearance for indazole-containing compounds. This heightened metabolic reactivity is a critical consideration in the design of indazole-based drugs. The introduction of a 7-fluoro group is a common strategy aimed at blocking potential sites of metabolism (e.g., aromatic hydroxylation), thereby increasing metabolic stability and prolonging the drug's duration of action.
Table 2: Comparative In Vitro Clearance of Indazole vs. Indole Analogues
| Compound Pair | Core Structure | System | In Vitro Clearance (µL/min/mg protein or per 106 cells) |
|---|---|---|---|
| 5F-MDMB-PINACA | Indazole | pHLM | Faster |
| 5F-MDMB-PICA | Indole | pHLM | Slower |
| MDMB-4en-PINACA | Indazole | pHHeps | Faster |
| MDMB-4en-PICA | Indole | pHHeps | Slower |
(Qualitative comparison based on findings from Cannaert et al., 2021)[5]
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of pharmacokinetic data hinges on the robustness of the experimental methods. Below are detailed protocols for the key assays discussed.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolism of a compound by the primary drug-metabolizing enzymes, primarily Cytochrome P450s.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH (cofactor) solution in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound dilution plate to 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH solution to the HLM/compound mixture. The final test compound concentration is typically 1 µM.
-
Incubate at 37°C. Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Protocol 2: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
This protocol measures the fraction of a drug that binds to plasma proteins, which is essential for understanding its distribution and availability.
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Expertise & Insights: The Causality Behind the Data
The observed rapid metabolism of the indazole core compared to the indole core can be attributed to the electronic properties and accessibility of the bicyclic ring system to metabolic enzymes like CYP450s.[5] The nitrogen atoms in the pyrazole ring influence the electron density of the entire scaffold, potentially creating more favorable sites for oxidative metabolism.
This is precisely where the 7-fluoro substitution provides a distinct advantage. By placing a strongly electron-withdrawing and sterically small fluorine atom at a position susceptible to aromatic hydroxylation, medicinal chemists can effectively "shield" the molecule from metabolic attack. This rational design choice can lead to:
-
Reduced Intrinsic Clearance: Slowing the rate of metabolism.
-
Increased Half-Life: Allowing for less frequent dosing.
-
Improved Oral Bioavailability: By reducing first-pass metabolism in the liver.
It is crucial to recognize that pharmacokinetic properties are a delicate balance. While blocking metabolism at one site, a phenomenon known as "metabolic switching" can occur, where enzymes begin to modify a different part of the molecule. Therefore, a comprehensive metabolic stability assessment is always necessary to fully characterize a new chemical entity.
Conclusion
The development of 7-fluoroindazole derivatives is a testament to the power of rational drug design. The indazole scaffold provides a versatile foundation for engaging a wide range of biological targets, while the 7-fluoro substitution offers a reliable strategy for enhancing metabolic stability and fine-tuning pharmacokinetic properties. The comparative data clearly indicates that indazoles are generally more metabolically labile than their indole counterparts, making strategic modifications like fluorination essential for creating viable drug candidates.[5] As computational prediction tools can be inconsistent, the empirical, self-validating experimental protocols detailed in this guide remain the cornerstone of accurate pharmacokinetic characterization and are indispensable for any successful drug discovery program.
References
- Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
- Lage, M., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate.
- Chakrapani, C., et al. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
- Lage, M., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
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A Senior Application Scientist's Guide to Catalyst Selection for 3-Bromoindazole Functionalization
Introduction: The Strategic Importance of 3-Functionalized Indazoles
The indazole core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a host of biologically active compounds, including potent protein kinase inhibitors.[1] The ability to selectively functionalize the C3-position of the indazole ring is therefore of paramount importance for the generation of novel molecular entities with tailored properties. 3-Bromoindazole serves as a versatile and readily accessible starting material for such endeavors, opening the door to a wide array of cross-coupling reactions to form C-N, C-C, and C-O bonds.
The choice of catalyst is a critical determinant for the success of these transformations. This guide provides a head-to-head comparison of the most commonly employed catalytic systems—palladium, copper, and nickel-based catalysts—for the functionalization of 3-bromoindazole. We will delve into the mechanistic nuances of each system, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
Comparative Analysis of Catalytic Systems
The functionalization of 3-bromoindazole is predominantly achieved through transition metal-catalyzed cross-coupling reactions. While palladium has historically been the workhorse in this field, copper and nickel catalysts have emerged as powerful alternatives, each with its own set of advantages and disadvantages.
Palladium-Catalyzed Cross-Coupling Reactions: The Gold Standard
Palladium catalysis is the most established and versatile method for the functionalization of 3-bromoindazole. It offers high efficiency, broad substrate scope, and predictable reactivity for a variety of coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Heck (C-C), and Sonogashira (C-C) couplings.
Mechanism and Key Advantages: The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through a sequence of oxidative addition, transmetalation (for Suzuki, Negishi, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3] The key to the success of these reactions often lies in the choice of the phosphine ligand, which modulates the reactivity and stability of the palladium center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Xantphos families, are often employed to facilitate the challenging oxidative addition and reductive elimination steps.[4]
Performance Data for Palladium-Catalyzed Reactions of 3-Bromoindazole:
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [1][5] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 75 | [1][5] |
| Suzuki-Miyaura | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 2 | 69 | [1][5] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | LiHMDS | Toluene | 100 | 12 | 85 | [6] |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 24 | ~80 | [7] |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | N/A (Ball-milling) | RT | 1.5 | 92 | [8] |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | TEA | N/A (Ball-milling) | RT | 1.5 | 85 | [8] |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole
This protocol is a representative example of a microwave-assisted Suzuki-Miyaura reaction.[1][5]
-
Materials: 3-Bromo-1H-indazole, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Ethanol, Water.
-
Procedure:
-
To a microwave vial, add 3-bromo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add a solvent mixture of 1,4-dioxane/ethanol/water (4:1:1, 5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-indazole.
-
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed Cross-Coupling Reactions: The Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and its modern variations, offer a more economical and sustainable alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds.[9][10]
Mechanism and Key Advantages: The mechanism of copper-catalyzed C-N and C-O coupling is still a subject of debate but is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic substitution pathway. These reactions often require the use of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, to stabilize the copper catalyst and facilitate the coupling. The primary advantages of copper catalysis are the low cost and low toxicity of the metal.
Performance Data for Copper-Catalyzed Reactions of 3-Bromoindazole Analogs:
| Coupling Reaction | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ullmann C-N | Imidazole | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [11] |
| Ullmann C-N | Aniline | CuI / N,N-dimethylglycine | K₂CO₃ | DMSO | 90 | 24 | 85-95 | [12] |
| Ullmann C-O | Phenol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 24 | 80-90 | [12] |
Experimental Protocol: Copper-Catalyzed N-Arylation of 3-Bromo-1H-indazole (Ullmann-Type Reaction)
This protocol is a representative example of a modern Ullmann condensation.[11]
-
Materials: 3-Bromo-1H-indazole, Aniline, Copper(I) iodide (CuI), 1,10-Phenanthroline, Cesium carbonate (Cs₂CO₃), Anhydrous 1,4-dioxane.
-
Procedure:
-
To a dry Schlenk tube, add 3-bromo-1H-indazole (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add aniline (1.2 mmol), Cs₂CO₃ (2.0 mmol), and anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(phenylamino)-1H-indazole.
-
Caption: A plausible catalytic cycle for the copper-catalyzed Ullmann condensation.
Nickel-Catalyzed Cross-Coupling Reactions: The Emerging Powerhouse
Nickel catalysis has gained significant traction as a powerful method for cross-coupling reactions, often exhibiting unique reactivity and selectivity compared to palladium.[4][13] For the functionalization of 3-bromoindazole, nickel catalysts are particularly promising for C-C bond formation with organometallic reagents like Grignard reagents.
Mechanism and Key Advantages: Nickel-catalyzed cross-coupling reactions can proceed through various catalytic cycles, including Ni(0)/Ni(II) and radical-based pathways.[1][8] A key advantage of nickel is its ability to activate and couple challenging substrates, such as aryl chlorides, and its lower cost compared to palladium.
Performance Data for Nickel-Catalyzed Reactions of Aryl Bromides:
| Coupling Reaction | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Negishi | Phenylzinc chloride | NiCl₂(dppe) | THF | 66 | 16 | 85-95 | [14] |
| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 25 | 2 | >90 | [15][16] |
| C-C Coupling | Alkyl Grignard | NiCl₂ / 1,3-butadiene | THF | 0-25 | 3 | >90 | [15][16] |
Experimental Protocol: Nickel-Catalyzed Kumada Coupling of 3-Bromo-1H-indazole
This protocol is a representative example of a nickel-catalyzed C-C bond formation.
-
Materials: 3-Bromo-1H-indazole, Phenylmagnesium bromide (Grignard reagent), [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)], Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NiCl₂(dppp) (0.05 mmol).
-
Add a solution of 3-bromo-1H-indazole (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the mixture to 0 °C and add phenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-indazole.
-
Caption: General catalytic cycle for the nickel-catalyzed Kumada cross-coupling.
Head-to-Head Comparison and Application Guide
The choice of catalyst for the functionalization of 3-bromoindazole is a multi-faceted decision that depends on the desired transformation, substrate scope, cost considerations, and desired reaction conditions.
Summary of Catalyst Performance:
| Parameter | Palladium | Copper | Nickel |
| Cost | High | Low | Low |
| Versatility (Substrate Scope) | Very Broad (C-C, C-N, C-O, C-S, etc.) | Good (Primarily C-N, C-O) | Good (Primarily C-C, C-S) |
| Reaction Conditions | Generally mild to moderate | Often requires higher temperatures | Mild to moderate |
| Functional Group Tolerance | Excellent | Good | Good |
| Toxicity | Moderate | Low | Moderate |
| Green Chemistry Considerations | Precious metal | Abundant metal | Abundant metal |
Decision-Making Flowchart for Catalyst Selection:
Caption: A guide to selecting the appropriate catalyst for 3-bromoindazole functionalization.
Conclusion and Future Perspectives
The functionalization of 3-bromoindazole is a well-established field with a diverse toolbox of catalytic methods. Palladium catalysts remain the most versatile and reliable choice for a wide range of transformations, offering high yields and broad functional group tolerance. However, the cost and toxicity of palladium have driven the development of more sustainable alternatives. Copper catalysts have proven to be excellent for C-N and C-O bond formation, providing a cost-effective and environmentally benign option. Nickel catalysis is a rapidly evolving area with great promise for C-C coupling reactions, particularly with readily available organometallic reagents.
Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of non-precious metal catalysts, including iron and cobalt, for the functionalization of 3-bromoindazole is also a promising avenue. Furthermore, the application of novel technologies such as photoredox catalysis and flow chemistry will undoubtedly lead to more efficient and sustainable methods for the synthesis of valuable 3-functionalized indazole derivatives.
References
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (URL not available)
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. ([Link])
- C3-INDAZOLE FUNCTIONALIZ
- Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. ([Link])
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (URL not available)
- Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Benchchem. (URL not available)
- Negishi coupling. Wikipedia. ([Link])
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Buchwald–Hartwig amin
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
- Ullmann condens
- Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (URL not available)
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PMC. ([Link])
- Buchwald-Hartwig Amin
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
- ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. ([Link])
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem. (URL not available)
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. ([Link])
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. ([Link])
- (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction.
- A Comparative Guide to Copper-Catalyzed and Palladium-Catalyzed Amination Efficiency. Benchchem. (URL not available)
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL not available)
- Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency. PMC. ([Link])
- Sonogashira coupling. Wikipedia. ([Link])
- Heck Reaction—St
- Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency. PubMed. ([Link])
- Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. Benchchem. (URL not available)
- N-Xantphos vs.
- A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. Benchchem. (URL not available)
- ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosyl
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. RSC Publishing. ([Link])
- Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. PubMed. ([Link])
- Sonogashira Coupling. Organic Chemistry Portal. ([Link])
- Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. (URL not available)
- Sonogashira Coupling. Chemistry LibreTexts. ([Link])
- Ullmann Reaction. Organic Chemistry Portal. ([Link])
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. ([Link])
- (PDF) Copper-Catalyzed Coupling Reactions.
- Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole. New Journal of Chemistry. ([Link])
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (URL not available)
- Nickel-catalyzed cross-coupling of aryl chlorides with aryl Grignard reagents. (URL not available)
- (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][17][18] thiadiazole with substituted anilines at conventional heating in Schlenk tube.
- Copper‐Catalyzed N Coupling of 3‐Aminoindazoles and Related Aminoazoles with Aryl Bromides.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. ([Link])
- Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts.
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A Senior Application Scientist's Guide to Byproduct Analysis in the Synthesis of 3-Bromo-7-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 3-Bromo-7-fluoro-1H-indazole, is a valuable building block, and its purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Control over byproduct formation during its synthesis is not merely a matter of yield optimization but a critical step in ensuring the safety and efficacy of the final drug product.
This guide provides an in-depth analysis of the common synthetic routes to this compound, with a primary focus on the formation of byproducts. We will delve into the mechanistic underpinnings of why certain impurities arise in each method and provide field-proven insights to mitigate their formation.
Synthetic Strategies and Their Byproduct Profiles
The synthesis of this compound can be broadly approached via three distinct strategies: direct electrophilic bromination, the Sandmeyer reaction, and cyclization methods. Each pathway presents a unique set of challenges and byproduct profiles that must be carefully managed.
Direct Electrophilic Bromination of 7-fluoro-1H-indazole
This is often the most straightforward approach, involving the treatment of 7-fluoro-1H-indazole with a suitable brominating agent.
Mechanism and Byproduct Formation:
The indazole ring is an electron-rich heteroaromatic system, susceptible to electrophilic attack. The C3 position is generally the most nucleophilic, leading to the desired product.[3] However, the reaction conditions can significantly influence the regioselectivity and the extent of bromination.
-
Over-bromination: The most common side products in this method are di- and even tri-brominated indazoles.[3][4] The initial product, this compound, is still electron-rich enough to undergo further bromination, particularly if an excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period. The most likely positions for second bromination are C5 and C6.
-
Regioisomeric Byproducts: While C3 is the most activated position, bromination can also occur at other positions on the benzene ring, leading to the formation of regioisomers such as 5-Bromo-7-fluoro-1H-indazole and 6-Bromo-7-fluoro-1H-indazole.[4] The directing effect of the fluorine atom at C7, an ortho-, para-director, can contribute to the formation of these isomers. The pH of the reaction medium can also play a role; under acidic conditions, the indazolium cation is the reacting species, which can alter the regioselectivity.[4]
Visualizing Direct Bromination and Byproduct Formation:
Caption: Reaction pathways in the direct bromination of 7-fluoro-1H-indazole.
The Sandmeyer Reaction
This classical transformation offers an alternative route, starting from 3-Amino-7-fluoro-1H-indazole. The amino group is converted to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[5][6]
Mechanism and Byproduct Formation:
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] This radical nature is the origin of its most characteristic byproduct.
-
Biaryl Byproducts: The intermediate aryl radical can dimerize before reacting with the bromide source, leading to the formation of biaryl impurities.[6] In this case, the formation of 3,3'-bis(7-fluoro-1H-indazole) would be a potential byproduct. The concentration of the aryl radical and the efficiency of its trapping by the copper-bromide complex are key factors in minimizing this side reaction.
-
Phenolic Byproducts: If water is present in the reaction mixture, the diazonium salt can be converted to a phenol, yielding 7-fluoro-1H-indazol-3-ol. Careful control of the reaction conditions to exclude moisture is therefore critical.
-
Incomplete Diazotization/Decomposition: Unreacted 3-Amino-7-fluoro-1H-indazole can remain if the diazotization step is incomplete. Additionally, diazonium salts are often unstable and can decompose, leading to a complex mixture of minor impurities.
Visualizing the Sandmeyer Reaction and Byproduct Formation:
Caption: Key steps and byproduct pathways in the Sandmeyer synthesis.
Cyclization Strategies
Building the indazole ring from an acyclic precursor that already contains the requisite bromine and fluorine atoms is a powerful strategy that can offer better control over regiochemistry. A common approach involves the cyclization of a substituted aniline or benzonitrile derivative. For instance, starting from a 2-amino-6-fluorobenzonitrile derivative, one could introduce the bromine at the desired position before cyclization with a diazotizing agent.
Mechanism and Byproduct Formation:
The byproducts in this approach are highly dependent on the specific precursors and reaction conditions used for the cyclization.
-
Regioisomers from Cyclization: If the precursor molecule has competing reactive sites, the cyclization step may not be completely regioselective, leading to the formation of isomeric indazoles. For example, in the synthesis of a similar molecule, 7-bromo-4-chloro-1H-indazol-3-amine, the regioselectivity of the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine was found to be highly solvent-dependent.[8]
-
Incomplete Cyclization: Unreacted starting material or partially cyclized intermediates can be significant impurities if the reaction does not go to completion.
-
Byproducts from Precursor Synthesis: Any impurities present in the starting aniline or benzonitrile will likely be carried through the synthesis, leading to corresponding substituted indazole byproducts.
Visualizing a Representative Cyclization Pathway:
Caption: A generalized cyclization route and potential byproduct formation.
Comparative Analysis of Synthetic Methods
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and the desired purity profile of the final product.
| Synthetic Method | Key Advantages | Common Byproducts | Mitigation Strategies |
| Direct Bromination | - Simple, one-step reaction- Readily available starting material (7-fluoro-1H-indazole) | - Di- and tri-brominated indazoles- Regioisomeric bromo-indazoles | - Precise control of stoichiometry (1.0-1.1 eq. of brominating agent)- Low reaction temperature- Use of milder brominating agents (e.g., NBS over Br2)- Optimization of solvent and pH |
| Sandmeyer Reaction | - Good for introducing bromine when the amino precursor is accessible- Avoids direct handling of elemental bromine | - Biaryl dimers- Phenolic impurities- Unreacted starting material | - Use of a scavenger for aryl radicals- Anhydrous reaction conditions- Ensuring complete diazotization |
| Cyclization Strategies | - High regioselectivity can be designed into the precursor- Avoids issues of over-bromination on the indazole core | - Regioisomers from cyclization- Incomplete reaction- Impurities from starting materials | - Careful design of the acyclic precursor- Optimization of cyclization conditions (solvent, temperature, catalyst)- High purity of starting materials |
Experimental Protocols
The following are representative, generalized protocols. Researchers should always first consult relevant safety data sheets and perform a thorough risk assessment.
Protocol 1: Direct Bromination of 7-fluoro-1H-indazole
Materials:
-
7-fluoro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 7-fluoro-1H-indazole (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Protocol 2: Sandmeyer Reaction from 3-Amino-7-fluoro-1H-indazole
Materials:
-
3-Amino-7-fluoro-1H-indazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 3-Amino-7-fluoro-1H-indazole (1.0 eq.) in a mixture of hydrobromic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid at 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by pouring it into water and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The synthesis of this compound is achievable through several synthetic routes, each with its own characteristic byproduct profile. A thorough understanding of the underlying reaction mechanisms is essential for anticipating and controlling the formation of these impurities. For high-purity applications, such as in drug development, a cyclization strategy may offer the best control over regiochemistry, although it may require a longer synthetic sequence. Direct bromination is a more concise route, but requires careful optimization to minimize over-bromination and the formation of regioisomers. The Sandmeyer reaction provides a viable alternative, particularly if the corresponding amino-indazole is readily available. The choice of method will always be a balance of factors including cost, scalability, and, most importantly, the purity requirements of the final product.
References
- Sandmeyer Reaction. (2023, November 29). In Wikipedia. [Link]
- Master Organic Chemistry. (2018, December 3).
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
- Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Kumar, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1147-1176. [Link]
- Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3183. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(3), 99-159. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Asad, N., et al. (2024).
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A Comparative Guide to Validated Analytical Methods for 3-Bromo-7-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 3-Bromo-7-fluoro-1H-indazole, a key building block in the synthesis of various therapeutic agents, is no exception. Rigorous analytical testing, underpinned by validated methods, is crucial to ensure its quality and consistency. This guide provides a comprehensive overview and comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory compliance.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This involves a thorough evaluation of performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[3][4][5] This guide will detail a primary High-Performance Liquid Chromatography (HPLC) method, discuss its validation in accordance with International Council for Harmonisation (ICH) guidelines, and compare it with alternative analytical techniques.[1][6][7]
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and versatile technique for the separation, identification, and quantification of small molecules like this compound. The method's suitability stems from the non-polar to moderately polar nature of many indazole derivatives, allowing for excellent retention and separation on a C18 stationary phase.[8]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by suppressing the ionization of silanol groups on the stationary phase.[8] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, offering good elution strength. |
| Gradient Elution | 0-20 min, 30-90% B | A gradient is often necessary to elute the analyte with a good peak shape and to separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds like indazoles typically exhibit strong absorbance at this wavelength.[8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Method Validation: A Pillar of Trustworthiness
Once the initial HPLC method is established, it must undergo a rigorous validation process to ensure it is fit for its intended purpose.[1] The validation should be conducted according to a pre-approved protocol, and all results should be documented in a validation report.[3][4] The core validation parameters, as defined by ICH guidelines, are outlined below.[5][7]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][5] | The peak for this compound should be pure and spectrally homogeneous. No interference from blank or placebo at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[4][5] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4] | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[3][5] | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[3] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] | RSD of results should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Comparative Analysis of Alternative Methods
While RP-HPLC is often the workhorse for quality control, other analytical techniques can provide complementary information or may be more suitable for specific applications.
| Analytical Technique | Principle | Advantages for this compound | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and specificity; excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds; thermal degradation of the analyte is a possibility. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight information, aiding in the identification of unknown impurities and degradation products.[9] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | The definitive technique for structural elucidation and identification of impurities.[9] | Lower sensitivity compared to chromatographic methods; not ideal for routine quantification. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Faster separations and reduced solvent consumption compared to HPLC. | Requires specialized instrumentation; method development can be more complex. |
Logical Flow for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for HPLC
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent, such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the this compound sample and dissolve it in the same solvent as the standard to achieve a final concentration within the linear range of the method.
Protocol 2: System Suitability Testing
Before initiating any validation experiments or sample analysis, the suitability of the chromatographic system must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a working standard solution (e.g., 20 µg/mL).
-
Calculate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Conclusion
The selection and validation of an appropriate analytical method are critical for ensuring the quality of this compound. A well-validated RP-HPLC method serves as a robust and reliable primary technique for routine quality control. However, for comprehensive characterization, particularly in the context of impurity profiling and structural elucidation, complementary methods such as LC-MS and NMR are indispensable. By adhering to the principles of method validation outlined in regulatory guidelines, researchers and drug development professionals can generate high-quality, defensible data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA
- Highlights from FDA's Analytical Test Method Valid
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA
- Validation of Analytical Procedures Q2(R2) - ICH
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- ICH Guidance Q14 / Q2(R2)
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA
- Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole - Benchchem
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem
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Safety Operating Guide
3-Bromo-7-fluoro-1H-indazole proper disposal procedures
An Expert Guide to the Proper Disposal of 3-Bromo-7-fluoro-1H-indazole
Navigating the lifecycle of specialized research chemicals requires a commitment to safety that extends beyond the benchtop. For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory operations, ensuring the protection of both personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles and regulatory frameworks, providing a comprehensive resource for your laboratory's safety and operational planning.
Part 1: Hazard Identification and Characterization
Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. This compound belongs to the class of halogenated aromatic compounds.[1] Due to the presence of bromine and fluorine atoms on the indazole scaffold, it is classified as a halogenated organic waste stream.[2] Such compounds require specific disposal pathways because their incineration can produce acidic gases (like HBr and HF) and other hazardous byproducts if not performed in appropriately equipped facilities.[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Representative Sources |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [6] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [4][5][6] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [4][5][6] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [4][6] |
These classifications underscore the necessity of treating this compound and any materials contaminated with it as hazardous waste.
Part 2: Personnel Protection & Engineering Controls
Before handling the chemical for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure risks.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and the addition of waste to containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][7] This is the primary method for preventing the inhalation of dust or vapors.[6]
-
Eye and Face Protection : Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield is recommended when handling larger quantities or if there is a significant splash risk.[7]
-
Skin Protection : Wear a fully buttoned lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.[6][7] Always check the glove manufacturer's compatibility chart for breakthrough times. Contaminated clothing must be removed and decontaminated before reuse.[4]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]
Part 3: Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the chemical waste disposal process. Halogenated organic compounds must never be mixed with non-halogenated waste.[1][9] This is because the disposal methods differ; halogenated waste requires high-temperature incineration with scrubbers to neutralize acidic gases, a process that is more complex and costly than standard solvent fuel blending.[2][3][10]
Step 1: Select the Correct Waste Container
-
Use a designated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[2][9]
-
The container must be in good condition, made of a material compatible with the chemical (e.g., glass or polyethylene), and have a secure, tight-fitting screw cap to prevent leaks and vapor release.[7][9]
Step 2: Collect Different Forms of Waste
-
Unused or Excess Solid Compound : Place the pure solid directly into the halogenated waste container.
-
Contaminated Labware :
-
Disposable Items: Items such as contaminated gloves, weighing paper, and pipette tips should be placed in a sealed, labeled plastic bag and then deposited into a designated solid halogenated waste container.
-
Non-Disposable Glassware: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in the designated liquid halogenated waste container.[1]
-
-
Liquid Waste (Solutions) : Collect all solutions containing this compound in a designated liquid halogenated waste container. This includes reaction mixtures and solvent rinsates.
Part 4: The Disposal Workflow - A Step-by-Step Guide
The following workflow provides a clear path from waste generation to final disposal. This process ensures compliance with institutional and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[11]
Step 1: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[1][9]
-
As waste is added, accurately list the full chemical name—"this compound"—and the approximate quantities or concentrations of all components. Do not use abbreviations or chemical formulas.[9]
Step 2: Accumulate Waste Safely
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[7][9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents or bases.[7][8]
Step 3: Requesting Disposal
-
Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) department.[7]
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
The decision-making process for handling waste generated from this compound is visualized in the flowchart below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
Safe Handling and Disposal of 3-Bromo-7-fluoro-1H-indazole: A Guide for Laboratory Professionals
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 3-Bromo-7-fluoro-1H-indazole in a laboratory setting. As a senior application scientist, the following information is synthesized from established safety data for structurally analogous compounds and general best practices in chemical hygiene, designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
Substituted indazoles, particularly those containing halogens, are recognized as potent bioactive molecules in drug discovery.[1] This reactivity also necessitates a high degree of caution during handling. Based on data from similar compounds, this compound is anticipated to be classified with the following hazards:
These potential hazards mandate the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between you and the chemical, mitigating the risk of exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[4] |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against splashes and airborne particles.[2][4] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[4] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[4] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be determined by a formal risk assessment.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to use.
Preparation and Engineering Controls
-
Work Area: All manipulations of solid this compound should be conducted within a certified chemical fume hood to control and exhaust any generated dust or vapors.[4]
-
Emergency Equipment: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
PPE Check: Verify that all necessary PPE is available, in good condition, and fits correctly.
Handling the Compound
-
Donning PPE: Wear all required PPE as detailed in the table above before entering the designated work area.[2]
-
Avoiding Dust: When handling the solid material, use appropriate tools such as spatulas to prevent the formation and dispersal of dust.[4][5]
-
Housekeeping: Maintain a clean and organized workspace. In case of a minor spill, follow the emergency procedures outlined below.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[6][7] Seek immediate medical attention.[6]
-
Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][6] Rinse the mouth with water and call a physician or poison control center immediately.[2][6]
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a suitable, labeled container for hazardous waste disposal.[3] Clean the spill area thoroughly.
-
Major Spills: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[4]
-
Disposal Route: Do not dispose of this compound down the drain or in regular trash receptacles.[4] All chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[4] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. fishersci.fi [fishersci.fi]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
